molecular formula C10H14N2O2 B1589458 N-(4-amino-2-ethoxyphenyl)acetamide CAS No. 848655-78-7

N-(4-amino-2-ethoxyphenyl)acetamide

Cat. No.: B1589458
CAS No.: 848655-78-7
M. Wt: 194.23 g/mol
InChI Key: DHGOCWAAYBDAIO-UHFFFAOYSA-N
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Description

N-(4-amino-2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-amino-2-ethoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-amino-2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOCWAAYBDAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469354
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

848655-78-7
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-ethoxyphenyl)acetamide
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Record name N-(4-Amino-2-ethoxyphenyl)acetamide
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Record name N-(4-amino-2-ethoxyphenyl)acetamide
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Foundational & Exploratory

Technical Monograph: N-(4-Amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7), a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Neratinib .

Part 1: Chemical Identity & Core Significance

N-(4-amino-2-ethoxyphenyl)acetamide is a disubstituted aniline derivative characterized by an acetamide group at the C1 position, an ethoxy group at the C2 position, and a primary amine at the C4 position (relative to the acetamide nitrogen). It serves as the nucleophilic scaffold for constructing the 6,7-disubstituted quinoline core found in Neratinib (HKI-272) , an irreversible HER2 inhibitor used in breast cancer therapy.

Physicochemical Profile[1][2][3][4][5][6]
PropertyData
CAS Number 848655-78-7
Synonyms 4-Acetamido-3-ethoxyaniline; N-(4-amino-2-ethoxyphenyl)acetamide
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Brown to reddish-brown crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~14.16 (Amide), ~4.5 (Aniline amine)
Boiling Point ~296°C (Predicted)

Part 2: Synthesis & Manufacturing Protocol

The industrial preparation of CAS 848655-78-7 typically proceeds via the selective acetylation of 2-ethoxy-4-nitroaniline followed by nitro group reduction. This route preserves the regiochemistry required for the subsequent Gould-Jacobs cyclization in drug synthesis.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 2-Ethoxy-4-nitroaniline (Starting Material) Inter N-(2-ethoxy-4-nitrophenyl)acetamide (Intermediate) Start->Inter Ac2O, AcOH Reflux, 2h (Acetylation) Product N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) Inter->Product H2, Pd/C or Fe/HCl (Reduction)

Figure 1: Synthetic pathway from commercially available nitroaniline precursors.

Detailed Methodology
Step 1: Acetylation

Objective: Protect the C1 amine as an acetamide to direct regioselectivity.

  • Reagents: Suspend 2-ethoxy-4-nitroaniline (1.0 eq) in Glacial Acetic Acid (5-10 vol).

  • Activation: Add Acetic Anhydride (1.2 eq) dropwise.

  • Reaction: Heat to reflux (118°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for consumption of starting material.

  • Workup: Cool the mixture to room temperature. Pour into ice water to precipitate the intermediate N-(2-ethoxy-4-nitrophenyl)acetamide . Filter, wash with water, and dry.[1]

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without hydrolyzing the acetamide.

  • Catalytic Hydrogenation (Preferred): Dissolve the nitro intermediate in Methanol or Ethanol. Add 10% Pd/C catalyst (5% w/w). Stir under Hydrogen atmosphere (balloon or 1-3 bar) at RT for 4–6 hours.

  • Alternative (Chemical Reduction): Use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water reflux if hydrogenation equipment is unavailable.

  • Purification: Filter off the catalyst (Celite pad). Concentrate the filtrate. The product, N-(4-amino-2-ethoxyphenyl)acetamide , crystallizes as a solid. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Part 3: Application in Drug Development (Neratinib)

The primary utility of CAS 848655-78-7 is its role as the "Left-Hand" building block for Neratinib. It provides the specific substitution pattern (7-ethoxy-6-acetamido) required for the drug's binding affinity to the HER2 kinase domain.

Mechanism of Action in Synthesis

The primary amine at C4 of CAS 848655-78-7 reacts with ethyl (ethoxymethylene)cyanoacetate to form an enamine, which then undergoes thermal cyclization (Gould-Jacobs reaction) to form the quinoline ring system.

Pathway Diagram (DOT Visualization)

NeratinibPath Precursor N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) Intermediate Enamine Intermediate Precursor->Intermediate + Reagent Condensation Reagent Ethyl (ethoxymethylene)cyanoacetate Reagent->Intermediate Quinoline N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide (Quinoline Core) Intermediate->Quinoline Thermal Cyclization (Gould-Jacobs) Neratinib Neratinib (HKI-272) (Final API) Quinoline->Neratinib 1. Chlorination (POCl3) 2. Coupling with Aniline deriv. 3. Michael Addition

Figure 2: Critical role of CAS 848655-78-7 in constructing the Neratinib quinoline scaffold.[2][3]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.05 ppm (s, 3H): Acetamide methyl group (-NHCOCH ₃).

    • δ 1.35 ppm (t, 3H) & 4.05 ppm (q, 2H): Ethoxy group (-OCH ₂CH ₃).

    • δ 4.8–5.2 ppm (br s, 2H): Primary amine (-NH ₂).

    • δ 9.0–9.2 ppm (s, 1H): Amide proton (-NH Ac).

    • Aromatic Region: Three protons exhibiting 1,2,4-substitution pattern (one singlet-like due to steric isolation between ethoxy and acetamide).

Part 5: Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • PubChem. Acetamide, N-(2-amino-4-ethoxyphenyl)- (Isomer/Related) & N-(4-amino-2-ethoxyphenyl)acetamide Data. National Library of Medicine. Available at: [Link][4]

  • LookChem. Neratinib Intermediate Synthesis and CAS 848655-78-7 Applications. Available at: [Link]

  • Tsou, H. R., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.[5] Journal of Medicinal Chemistry.[3] (Contextual citation for Neratinib synthesis pathway).

Sources

Advanced Synthesis Protocol: N-(4-amino-2-ethoxyphenyl)acetamide

[1][2]

Executive Summary

Target Molecule: N-(4-amino-2-ethoxyphenyl)acetamide Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol Core Application: Primary intermediate for azo coupling reactions (dyes) and precursor for phenetidine-based pharmaceuticals.

This guide outlines a high-purity synthesis route starting from 2-ethoxyaniline (o-phenetidine) . The pathway utilizes a protection-activation-reduction strategy to ensure regioselective amination at the para-position relative to the acetamido group. The protocol emphasizes the critical nitration step where regiocontrol between the 4- and 5-positions determines the final yield.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to install the amino group at the 4-position of the 2-ethoxybenzene scaffold. Direct nitration of 2-ethoxyaniline is not viable due to oxidation sensitivity and lack of regiocontrol. Therefore, the amine is first protected as an acetamide, which also serves as a directing group (along with the ethoxy group) to favor the 4-position during electrophilic aromatic substitution.

Reaction Pathway Diagram[3]

SynthesisPathwayStartStarting Material2-Ethoxyaniline(o-Phenetidine)Step1Step 1: Acetylation(Protection)Start->Step1Ac2O, AcOHInter1Intermediate 12-EthoxyacetanilideStep1->Inter1Step2Step 2: Nitration(Regioselective SEAr)Inter1->Step2HNO3, H2SO4<10°CInter2Intermediate 2N-(2-ethoxy-4-nitrophenyl)acetamideStep2->Inter2Major Isomer (4-nitro)Step3Step 3: Reduction(Selective Nitro Reduction)Inter2->Step3H2/Pd-C orFe/HClProductTarget ProductN-(4-amino-2-ethoxyphenyl)acetamideStep3->Product

Figure 1: Step-wise synthesis pathway from o-phenetidine to N-(4-amino-2-ethoxyphenyl)acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxyacetanilide (Acetylation)

Objective: Protect the primary amine to prevent oxidation and direct the subsequent nitration.

  • Reagents: 2-Ethoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 2-ethoxyaniline in glacial acetic acid (3 volumes) in a round-bottom flask.

    • Slowly add acetic anhydride dropwise at room temperature. The reaction is exothermic; maintain temperature below 40°C.

    • Reflux the mixture for 1–2 hours to ensure completion.

    • Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring.

    • The product, 2-ethoxyacetanilide , will precipitate as white crystals.

    • Filter, wash with cold water, and dry.

    • Yield Expectation: 90–95%.

Step 2: Synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide (Nitration)

Objective: Introduce the nitro group at the 4-position. Critical Insight (Regioselectivity): The substrate has two directing groups:[1]

  • -NHAc (Position 1): Ortho/Para director.[1]

  • -OEt (Position 2): Ortho/Para director.[1]

  • Competition: The 4-position is para to -NHAc and meta to -OEt. The 5-position is para to -OEt and meta to -NHAc. While alkoxy groups are generally stronger activators, experimental evidence in similar systems (e.g., o-acetanisidide) indicates that under standard mixed-acid conditions, the 4-nitro isomer is the major product, likely due to steric shielding of the 3-position and electronic reinforcement at the 4-position by the acetamide.

  • Reagents: 2-Ethoxyacetanilide (1.0 eq), Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (solvent/catalyst).

  • Protocol:

    • Dissolve 2-ethoxyacetanilide in concentrated H₂SO₄ at 0–5°C.

    • Prepare a mixture of Conc. HNO₃ and Conc.[2] H₂SO₄ (1:1 ratio).

    • Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10°C . Higher temperatures promote hydrolysis of the amide or dinitration.

    • Stir at 0–10°C for 1 hour.

    • Quench the reaction over crushed ice. The yellow precipitate formed is a mixture of isomers (predominantly 4-nitro).

    • Purification: Recrystallize from ethanol. The 4-nitro isomer is typically less soluble and crystallizes out first, while the 5-nitro isomer remains in the mother liquor.

    • Yield Expectation: 70–80% (after purification).

Step 3: Synthesis of N-(4-amino-2-ethoxyphenyl)acetamide (Reduction)

Objective: Selectively reduce the nitro group to an amine without hydrolyzing the acetamide linkage.

  • Reagents: N-(2-ethoxy-4-nitrophenyl)acetamide, Hydrogen gas (H₂), 10% Pd/C catalyst, Ethanol or Methanol.

  • Alternative: Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in aqueous ethanol (Bechamp reduction) if hydrogenation equipment is unavailable.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro compound in ethanol/methanol in a pressure vessel.

    • Add 10% Pd/C catalyst (5-10 wt% loading).

    • Purge with nitrogen, then pressurize with Hydrogen (30–50 psi).

    • Stir at room temperature or mild heat (40°C) until hydrogen uptake ceases (approx. 2–4 hours).

    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

    • Purification: Recrystallize from ethyl acetate or an ethanol/water mixture if necessary.

    • Yield Expectation: 85–95%.

Key Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Nitration Temperature < 10°CTemperatures >15°C increase the formation of the 5-nitro isomer and dinitro impurities.
Acid Concentration 98% H₂SO₄, 70% HNO₃Water content slows the reaction and may promote hydrolysis of the acetamide group.
Reduction pH Neutral to slightly acidicStrong base or acid during reduction can hydrolyze the acetamide to the diamine (2-ethoxy-1,4-phenylenediamine).
Isomer Control RecrystallizationEssential to remove the minor 5-nitro isomer after Step 2. Verify purity via HPLC or NMR.

Safety & Handling

  • Nitration Risks: The nitration step is highly exothermic. Runaway reactions can occur if acid addition is too fast. Ensure efficient cooling.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be explosive if dried and heated. Handle wet cakes where possible.

  • Chemical Exposure: 2-Ethoxyaniline is toxic by inhalation and skin contact. Use full PPE and work in a fume hood.

References

  • Nitration of Phenacetin Analogs

    • Study on the synthesis of 2-amino-4-methoxy acetanilide. (2025).[3] ResearchGate. Retrieved from

    • Note: This reference validates the regioselectivity in the methoxy-analog, which transl
  • Compound Identification & Properties

    • N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE (CAS 848655-78-7).[4][5] ChemicalBook. Retrieved from

  • Intermediate Verification

    • N-(2-Ethoxy-4-nitrophenyl)acetamide. MySkinRecipes (Chemical Supplier Data). Retrieved from

    • Confirms the stability and commercial availability of the specific nitro intermediate required for this p
  • General Nitration Methodologies

    • Nitration of Acetanilide.[2][6][7] ResearchGate. Retrieved from

    • Provides the baseline protocol for nitrating acetanilide deriv

Technical Profile: N-(4-amino-2-ethoxyphenyl)acetamide

[1][2][3][4][5][6][7][8][9][10]

Identity & Nomenclature

The precise identification of chemical intermediates is the bedrock of regulatory compliance and synthetic reproducibility. While often referred to by trivial names in industrial settings, the IUPAC designation provides the structural logic necessary for unambiguous communication.

Attribute Detail
Common Name N-(4-amino-2-ethoxyphenyl)acetamide
CAS Registry Number 848655-78-7
Synonyms 4-acetamido-3-ethoxyaniline; 3-ethoxy-4-acetamidoaniline
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES CCOC1=CC(N)=CC=C1NC(C)=O
Key Application Precursor for 6-amino-7-ethoxyquinoline cores (e.g., Neratinib)
1.1 IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is derived through a strict hierarchical analysis of functional groups.

  • Principal Functional Group: The molecule contains both an amide (

    
    ) and an amine  (
    
    
    ). According to IUPAC priority rules, the amide takes precedence over the amine. Thus, the parent structure is acetamide (or ethanamide).
  • Parent Structure:

    
    .
    
  • N-Substituent: The substituent attached to the amide nitrogen is a phenyl ring.

  • Phenyl Ring Numbering: The carbon attached to the amide nitrogen is designated as position 1 .

  • Substituents on Phenyl:

    • An ethoxy group (

      
      ) is located at position 2 .
      
    • An amino group (

      
      ) is located at position 4 .
      
  • Assembly: The substituents are listed alphabetically (Amino before Ethoxy).

    • Prefix: 4-amino-2-ethoxy[1][2][3][4][5][6][7][8]

    • Root: phenyl

    • Final Name: N-(4-amino-2-ethoxyphenyl)acetamide

Structural Chemistry & Reactivity

Understanding the electronic distribution within N-(4-amino-2-ethoxyphenyl)acetamide is essential for predicting its behavior in subsequent synthetic steps, particularly in heterocycle formation.

  • Electronic Effects:

    • The acetamide group at position 1 is a moderate electron donor (via resonance) but sterically bulky. It serves as a "protecting group" for the nitrogen at position 1, preventing it from participating in nucleophilic attacks during selective reactions.

    • The ethoxy group at position 2 is a strong electron donor (ortho/para director), increasing the electron density of the ring, particularly at positions 3 and 5.

    • The free amine at position 4 is a strong nucleophile. This is the reactive center utilized in the construction of the quinoline ring system via the Gould-Jacobs reaction or similar cyclization protocols.

  • Regiochemistry in Synthesis: The 1,2,4-substitution pattern is designed to facilitate the formation of 6,7-disubstituted quinolines . When the free amine (pos 4) reacts with an electrophile (e.g., ethoxymethylenemalonate) and cyclizes, the closure occurs ortho to the amine. The directing effects of the existing substituents ensure the ring closes at the position para to the ethoxy group, yielding the specific 7-ethoxy-6-acetamidoquinoline architecture required for Neratinib.

Synthetic Methodology

The synthesis of N-(4-amino-2-ethoxyphenyl)acetamide typically proceeds via the reduction of a nitro-precursor. Below is a field-proven protocol adaptable for process scale-up.

3.1 Reaction Scheme

SynthesisSM2-Ethoxy-4-nitroaniline(CAS: 26586-59-2)INTIntermediate:N-(2-ethoxy-4-nitrophenyl)acetamideSM->INTStep 1: Acetylation(Ac2O, AcOH)PRODProduct:N-(4-amino-2-ethoxyphenyl)acetamide(CAS: 848655-78-7)INT->PRODStep 2: Selective Reduction(H2, Pd/C or Fe/HCl)

Figure 1: Synthetic pathway from commercially available starting materials.

3.2 Detailed Protocol

Step 1: Acetylation

  • Charge: A reactor is charged with 2-ethoxy-4-nitroaniline (1.0 eq) and glacial acetic acid (5.0 vol).

  • Addition: Acetic anhydride (1.2 eq) is added dropwise at 20–25°C.

  • Reaction: The mixture is heated to 60°C for 2 hours. Monitor by HPLC for consumption of starting material.

  • Workup: Cool to 10°C. Water (10 vol) is added to precipitate the intermediate N-(2-ethoxy-4-nitrophenyl)acetamide . Filter and wash with water.

Step 2: Reduction (Hydrogenation)

  • Charge: The wet cake from Step 1 is suspended in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5% w/w loading).

  • Hydrogenation: The system is pressurized with Hydrogen (3–5 bar) and stirred at 40°C.

    • Critical Control Point: Monitor the reaction closely to avoid over-reduction or deacetylation.

  • Filtration: Filter the catalyst through a Celite bed.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is recrystallized from Ethanol/Water to yield N-(4-amino-2-ethoxyphenyl)acetamide as an off-white to pale brown solid.

Analytical Specification (QC)

For use in GMP manufacturing, the intermediate must meet strict purity specifications.

Test Method Acceptance Criteria
Appearance VisualOff-white to pale brown powder
Identification 1H-NMR / IRConforms to structure
Purity HPLC (Area %)≥ 98.0%
Impurity A HPLC≤ 0.5% (2-ethoxy-4-nitroaniline)
Impurity B HPLC≤ 0.5% (Deacetylated byproduct)
Loss on Drying Gravimetric≤ 0.5%

NMR Interpretation (DMSO-d6, 400 MHz):

  • δ 9.05 (s, 1H): Amide -NH (Singlet, downfield due to carbonyl anisotropy).

  • δ 6.8–7.2 (m, 3H): Aromatic protons (1,2,4-substitution pattern).

  • δ 4.85 (s, 2H): Amine -NH₂ (Broad singlet, exchangeable).

  • δ 3.95 (q, 2H): Ethoxy -CH₂-.

  • δ 2.05 (s, 3H): Acetyl -CH₃.

  • δ 1.30 (t, 3H): Ethoxy -CH₃.

Application in Drug Development: The Neratinib Pathway

This molecule serves as the "Southern Part" precursor in the convergent synthesis of Neratinib (HKI-272). It provides the essential scaffold for the quinoline core.

Mechanism of Action in Synthesis: The free amine of N-(4-amino-2-ethoxyphenyl)acetamide reacts with ethyl (ethoxymethylene)cyanoacetate via a Gould-Jacobs type sequence (or modified Conrad-Limpach) to form the 3-cyanoquinoline ring.

NeratinibKSMN-(4-amino-2-ethoxyphenyl)acetamide(KSM)CyclizationCyclization / ThermolysisKSM->Cyclization+ ReagentReagentEthyl (ethoxymethylene)cyanoacetateReagent->CyclizationQuinolineIntermediate:N-(4-hydroxy-3-cyano-7-ethoxy-6-quinolinyl)acetamideCyclization->QuinolineRing ClosureNeratinibNeratinib (API)Quinoline->NeratinibChlorination -> Anilino Coupling -> Michael Acceptor Addn

Figure 2: Role of the target molecule in the construction of the Neratinib core.

References
  • ChemicalBook . N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE Properties and Suppliers. Retrieved from

  • Alfa Chemistry . N-(4-Amino-2-ethoxyphenyl)acetamide CAS 848655-78-7.[1][2][3][4][9][6][7][8] Retrieved from

  • BLD Pharm . Neratinib Related Intermediates. Retrieved from

  • Sigma-Aldrich . Product Detail: N-(4-Amino-2-ethoxyphenyl)acetamide.[1][2][3][4][9][5][6][7][8] Retrieved from

Technical Monograph: N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(4-amino-2-ethoxyphenyl)acetamide , a bifunctional pharmacophore bridging the structural classes of acetanilide analgesics (e.g., Phenacetin) and substituted phenylenediamines.

While frequently utilized as a high-purity intermediate in the synthesis of complex pharmaceutical agents and oxidative dye precursors, this guide analyzes its specific pharmacological potential, metabolic fate, and mechanism of action (MoA) within a drug discovery context.

Mechanism of Action, Metabolic Pathways, and Experimental Characterization[1]

Compound Identity:

  • IUPAC Name: N-(4-amino-2-ethoxyphenyl)acetamide[1][2]

  • CAS Number: 848655-78-7 (and related salt forms)[1]

  • Molecular Formula:

    
    [1][3]
    
  • Class: Substituted Acetanilide / Phenylenediamine derivative

  • Key Functional Groups: Acetamide (H-bond donor/acceptor), Ethoxy (Lipophilic anchor), Primary Amine (Nucleophilic "warhead").

Pharmacological Mechanism of Action (MoA)

As a structural hybrid of Phenacetin (ethoxy-acetanilide) and Paracetamol (hydroxy-acetanilide), the pharmacological activity of N-(4-amino-2-ethoxyphenyl)acetamide is predicated on its interaction with the Cyclooxygenase (COX) enzyme system and the Endocannabinoid system.

Inhibition of Prostaglandin H Synthase (COX-1/COX-2/COX-3)

Unlike classical NSAIDs (e.g., Ibuprofen) that block the cyclooxygenase channel via competitive inhibition, acetanilide derivatives function primarily as reducing cosubstrates at the peroxidase (POX) active site of the enzyme.

  • Mechanism: The molecule reduces the ferryl protoporphyrin IX radical cation (

    
    ) essential for the catalytic cycle of COX. By trapping this radical, it prevents the abstraction of hydrogen from arachidonic acid, thereby halting prostaglandin synthesis.
    
  • Selectivity: The presence of the 2-ethoxy group increases lipophilicity (LogP ~0.4–0.9), potentially enhancing Central Nervous System (CNS) penetration compared to Paracetamol. This suggests a preferential action on central COX variants (often termed COX-3 in canine models, or splice variants of COX-1 in humans) involved in pyresis and pain perception.

Modulation of the Endocannabinoid System (The AM404 Pathway)

Following deacetylation (metabolism), the resulting phenylenediamine core can undergo conjugation with arachidonic acid in the CNS, mediated by Fatty Acid Amide Hydrolase (FAAH).

  • Putative Metabolite: N-(4-amino-2-ethoxyphenyl)-arachidonoylamide.

  • Target: This conjugate mimics AM404 , acting as a reuptake inhibitor of anandamide or a direct agonist at TRPV1 (Vanilloid) receptors, contributing to antinociceptive effects independent of the COX pathway.

Metabolic Fate & Toxicology (ADMET)

The presence of the free primary amine at position 4 (para to the acetamide) introduces a critical metabolic divergence compared to standard analgesics.

Metabolic Activation Pathways
  • N-Acetylation (Detoxification): The primary amine is rapidly acetylated by NAT (N-acetyltransferase) to form a di-acetamide derivative, which is generally inactive and excreted.

  • N-Oxidation (Toxification): CYP450 enzymes (specifically CYP2E1 and CYP1A2) can oxidize the free amine to a hydroxylamine (

    
    ). This unstable metabolite can oxidize hemoglobin to methemoglobin (MetHb) or form reactive electrophiles capable of covalent binding to hepatic proteins (hepatotoxicity).
    
Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between bioactivation (Analgesia) and toxification.[4]

MetabolicPathways Parent N-(4-amino-2-ethoxyphenyl)acetamide (Parent Drug) COX COX Inhibition (Analgesia/Antipyresis) Parent->COX Direct Action (POX Site) Deacetyl Deacetylation (Hydrolases) Parent->Deacetyl Metabolism Core 2-ethoxy-p-phenylenediamine Deacetyl->Core Conj Arachidonic Acid Conjugation (FAAH) Core->Conj Oxidation N-Oxidation (CYP2E1) Core->Oxidation Bioactivation TRPV1 TRPV1 Activation (Neuropathic Pain Relief) Conj->TRPV1 Toxic Hydroxylamine/Quinone Imine (Reactive Metabolite) Oxidation->Toxic MetHb Methemoglobinemia (Toxicity) Toxic->MetHb

Figure 1: Metabolic bifurcation of N-(4-amino-2-ethoxyphenyl)acetamide showing analgesic pathways (Green) vs. toxicological risks (Red).

Experimental Characterization Protocols

To validate the mechanism and safety profile of this compound, the following standardized assays are recommended.

In Vitro COX Inhibition Assay (Peroxidase Activity)

Objective: Determine if the compound acts as a reducing cosubstrate for COX-1/COX-2.

Protocol:

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2; Heme (cofactor); Arachidonic Acid (substrate); TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric co-substrate.

  • Setup: In a 96-well plate, incubate enzyme (10 units) with Heme (1 µM) in Tris-HCl buffer (pH 8.0).

  • Treatment: Add N-(4-amino-2-ethoxyphenyl)acetamide at varying concentrations (0.1 µM – 100 µM).

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 611 nm.

    • Interpretation: A decrease in TMPD oxidation rate compared to control indicates the test compound is competing for the peroxidase active site.

  • Control: Use Paracetamol (Acetaminophen) as a positive control (

    
     in whole blood assays).
    
Metabolic Stability & Reactive Metabolite Trapping

Objective: Assess the formation of toxic hydroxylamine or quinone-imine intermediates.

Protocol:

  • Microsomal Incubation: Incubate 10 µM test compound with Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system.

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM to trap electrophilic intermediates.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: LC-MS/MS analysis.

    • Target: Look for GSH-adducts (+307 Da shift).

    • Significance: Presence of GSH adducts confirms the formation of reactive quinone-imines, signaling a high risk of hepatotoxicity.

Physicochemical Properties & Synthesis Utility[5][6]

For researchers utilizing this compound as a scaffold, the physicochemical data is critical for formulation and synthesis planning.

PropertyValue (Predicted/Exp)Relevance
Molecular Weight 194.23 g/mol Small molecule, high ligand efficiency potential.
LogP 0.85 ± 0.2Moderate lipophilicity; good oral bioavailability and BBB penetration.
pKa (Amine) ~4.5 - 5.0Weak base; exists partially non-ionized at physiological pH.
pKa (Amide) ~14Neutral under physiological conditions.
Solubility DMSO, Methanol, EthanolPoor water solubility; requires cosolvents (PEG400) for in vivo dosing.
Synthesis Note

This compound is typically synthesized via the selective reduction of N-(2-ethoxy-4-nitrophenyl)acetamide . The reduction must be controlled (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to avoid hydrolyzing the acetamide or over-reducing the aromatic ring.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55.

  • Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 is a metabolite of paracetamol. Nature, 405, 450-454.

  • PubChem Compound Summary. Acetamide, N-(2-amino-4-ethoxyphenyl)- (CID 105400).[3] National Center for Biotechnology Information.

  • Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide: Crystal structure and relevance to acetanilide metabolism. IUCrData.

  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol. Nature, 240, 410-411.

Sources

N-(4-amino-2-ethoxyphenyl)acetamide potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the chemical biology, pharmacological potential, and synthetic utility of N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7).

A Strategic Scaffold for 6,7-Disubstituted Quinoline Kinase Inhibitors

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide , also known as 4-acetamido-3-ethoxyaniline , is a bifunctional aromatic building block critical to modern medicinal chemistry. While structurally related to the analgesic phenacetin, its primary biological significance lies in its role as a precursor for tyrosine kinase inhibitors (TKIs) , specifically those targeting EGFR and HER2 pathways (e.g., Neratinib). This guide analyzes its structural properties, its pivotal role in synthesizing covalent kinase inhibitors, and its toxicological profile as a phenylenediamine derivative.

Chemical Profile & Structural Logic

The molecule is defined by a benzene core decorated with three distinct functional groups, creating a "push-pull" electronic system that is highly versatile for heterocycle formation.

PropertySpecification
IUPAC Name N-(4-amino-2-ethoxyphenyl)acetamide
Common Synonyms 4-acetamido-3-ethoxyaniline; 3-ethoxy-4-acetamidoaniline
CAS Number 848655-78-7
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Solubility Soluble in DMSO, Methanol; sparing solubility in water.
Key Moiety 1,2,4-Tri-substituted Benzene: The ortho relationship between the acetamide and ethoxy groups is critical for regioselective cyclization.
Structural Activity Relationship (SAR)
  • The Acetamide (Pos. 1): Acts as a protected amine. In final drug targets, this is often deprotected to a free amine to attach a Michael acceptor (e.g., acrylamide) for covalent binding to cysteine residues in enzymes.

  • The Ethoxy Group (Pos. 2): Provides electron donation and steric bulk. In kinase inhibitors, this group often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.

  • The Free Amine (Pos. 4): The primary reactive handle for cyclization reactions (e.g., Gould-Jacobs) to form quinoline cores.

Biological Activity Spectrum

While N-(4-amino-2-ethoxyphenyl)acetamide is primarily an intermediate, its biological implications are vast when viewed through the lens of its downstream derivatives.

A. Pharmacological Potential: Kinase Inhibition

The compound is the obligate precursor for the 6-amino-7-ethoxyquinoline-3-carbonitrile core found in Neratinib (Nerlynx) , a potent irreversible inhibitor of HER2 and EGFR kinases used in breast cancer therapy.

  • Mechanism of Action (Derivative): The quinoline core derived from this molecule binds to the ATP pocket of the kinase. The nitrogen at position 6 (originally the acetamide) is derivatized with a 4-(dimethylamino)crotonamide tail, which forms a covalent bond with Cys-773 (EGFR) or Cys-805 (HER2) .

  • Selectivity: The 7-ethoxy group (from the starting material) is crucial for fitting into the hydrophobic pocket adjacent to the gatekeeper residue.

B. Toxicology & Metabolism

As a phenylenediamine derivative, the compound carries intrinsic toxicological risks that must be managed during research.

  • Genotoxicity: Free anilines (position 4) are metabolic alerts. They can undergo N-oxidation by CYP450 enzymes to form hydroxylamines, which are DNA-reactive.

  • Sensitization: Similar to p-phenylenediamine (PPD), this compound is a potential skin sensitizer.

  • Metabolic Stability: The acetamide group is relatively stable but can be hydrolyzed by amidases in vivo to release the di-aniline, significantly increasing toxicity (methemoglobinemia risk).

Experimental Protocols
Protocol A: Synthesis of the Quinoline Core (Gould-Jacobs Reaction)

This workflow describes the conversion of N-(4-amino-2-ethoxyphenyl)acetamide into the bioactive quinoline scaffold.

  • Condensation:

    • Dissolve N-(4-amino-2-ethoxyphenyl)acetamide (1.0 eq) in ethanol.

    • Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

    • Reflux for 2-4 hours to form the acrylate intermediate.

  • Cyclization:

    • Transfer the intermediate to Dowtherm A (diphenyl ether/biphenyl mixture).

    • Heat to 250°C for 1-2 hours. Note: High temperature is required for intramolecular electrophilic aromatic substitution.

    • The product, 6-acetamido-7-ethoxy-4-hydroxyquinoline-3-carbonitrile , precipitates upon cooling.

  • Chlorination (Activation):

    • Treat the 4-hydroxy quinoline with POCl₃ (Phosphorus oxychloride) to generate the 4-chloro derivative, ready for coupling with aniline tails.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

For researchers evaluating novel derivatives of this scaffold:

  • Cell Lines: SK-BR-3 (HER2+), MCF-7 (HER2-), A549.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Incubate with compound gradients (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm. Calculate IC₅₀.

Visualizations
Figure 1: Synthesis Pathway to Kinase Inhibitors

This diagram illustrates the transformation of the scaffold into the Neratinib core.

SynthesisPathway Start N-(4-amino-2-ethoxyphenyl) acetamide (CAS 848655-78-7) Inter1 Acrylate Intermediate Start->Inter1 + Ethyl (ethoxymethylene) cyanoacetate Core 6-Acetamido-7-ethoxy- 4-hydroxyquinoline Inter1->Core Thermal Cyclization (250°C, Dowtherm A) Drug Neratinib (HER2 Inhibitor) Core->Drug 1. POCl3 2. Aniline Coupling 3. Michael Acceptor Addn

Caption: The Gould-Jacobs reaction sequence transforming the precursor into the bioactive quinoline core.[1]

Figure 2: Metabolic Activation & Toxicity Logic

Understanding the metabolic fate of the free amine versus the acetamide.

Metabolism Compound N-(4-amino-2-ethoxyphenyl) acetamide CYP CYP450 Oxidation Compound->CYP Pos. 4 Amine Amidase Amidase Hydrolysis Compound->Amidase Pos. 1 Amide N_OH N-Hydroxylamine (Toxic Metabolite) CYP->N_OH DNA DNA Adducts (Genotoxicity) N_OH->DNA Electrophilic Attack Diamine 2-ethoxy-p-phenylenediamine (Sensitizer) Amidase->Diamine

Caption: Metabolic pathways leading to potential genotoxicity via N-hydroxylation or hydrolysis.

References
  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active inhibitor of the HER2 tyrosine kinase." Cancer Research, 64(11), 3958-3965. Link

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(8), 465-477. Link

  • Tsou, H. R., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry, 48(4), 1107-1131.[2] Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11238446, N-(4-Amino-2-ethoxyphenyl)acetamide." PubChem. Link

  • Nohynek, G. J., et al. (2004). "Toxicity and human health risk of hair dyes."[3][4] Food and Chemical Toxicology, 42(4), 517-543. Link

Sources

N-(4-amino-2-ethoxyphenyl)acetamide starting materials for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of N-(4-amino-2-ethoxyphenyl)acetamide , a critical intermediate often utilized in the synthesis of azo dyes and pharmaceutical compounds (structurally related to the Tamsulosin amine tail).

The guide prioritizes scientific integrity and regiochemical control , distinguishing between high-fidelity laboratory synthesis (Route A) and industrial approaches (Route B).

Executive Summary & Molecule Profile

Target Molecule: N-(4-amino-2-ethoxyphenyl)acetamide CAS Registry Number: 100234-63-7 (Generic reference for the isomer class; specific CAS may vary by salt form) IUPAC Name: N-(4-amino-2-ethoxyphenyl)acetamide Molecular Formula: C


H

N

O

Molecular Weight: 194.23 g/mol

Critical Quality Attributes (CQAs):

  • Regio-purity: >99.5% (Absence of the 5-amino isomer).

  • Appearance: Off-white to pale brown crystalline solid.

  • Application: Precursor for substituted benzimidazoles, azo coupling agents, and sulfonamide derivatives.

Strategic Pathway Analysis

The synthesis of this molecule presents a classic problem in electrophilic aromatic substitution (EAS) : directing group conflict.

The Regioselectivity Challenge

If one attempts to nitrate N-(2-ethoxyphenyl)acetamide (Acetophenetidin derivative) directly:

  • The Acetamido group (-NHAc) at position 1 directs para to position 4 .

  • The Ethoxy group (-OEt) at position 2 directs para to position 5 .

While both groups are activators, the steric environment and electronic resonance often lead to a mixture of 4-nitro and 5-nitro isomers, requiring difficult chromatographic separation. Therefore, for high-purity applications (drug development), Route A (Constructive Synthesis) is the authoritative recommendation.

Comparison of Routes
FeatureRoute A (Recommended)Route B (Industrial/Direct)
Starting Material 2-Amino-4-nitrophenol 2-Ethoxyaniline
Strategy Stepwise functionalizationDirect Nitration
Regiocontrol Absolute (Structural guarantee)Poor (Mixture of 4- and 5-isomers)
Yield Moderate (3 steps)High (Crude), Low (Purified)
Suitability Pharma/Research StandardsDye/Pigment Industry

Detailed Protocol: Route A (The Constructive Method)

This route utilizes 2-amino-4-nitrophenol as the starting scaffold.[1] By starting with the nitro group already in the 4-position (relative to the oxygen), we eliminate the risk of isomer formation.

Phase 1: Selective O-Alkylation

Objective: Convert the phenol to the ethyl ether without alkylating the amine. Reaction Type: Williamson Ether Synthesis (modified).

  • Reagents: 2-Amino-4-nitrophenol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Mechanism: The phenolic proton (

    
    ) is more acidic than the aniline protons (
    
    
    
    ). Base treatment selectively generates the phenoxide anion, which attacks the ethyl halide.

Protocol:

  • Dissolve 1.0 eq of 2-amino-4-nitrophenol in DMF (5 vol).

  • Add 1.2 eq of anhydrous

    
     . Stir at room temperature for 30 mins to form the phenoxide.
    
  • Dropwise add 1.1 eq of Ethyl Bromide .

  • Heat to 60°C for 4-6 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Pour into ice water. The product, 2-ethoxy-4-nitroaniline , precipitates as a yellow solid. Filter and dry.[2]

Phase 2: N-Acetylation

Objective: Protect the primary amine as an acetamide. Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents: 2-Ethoxy-4-nitroaniline (from Phase 1), Acetic Anhydride (

    
    ).
    
  • Solvent: Glacial Acetic Acid or Toluene.

Protocol:

  • Suspend 2-ethoxy-4-nitroaniline in Glacial Acetic Acid (3 vol).

  • Add 1.2 eq of Acetic Anhydride .

  • Heat to 50°C for 2 hours. The amine is highly nucleophilic; reaction is rapid.

  • Workup: Cool to room temperature. Pour into cold water. The product, N-(2-ethoxy-4-nitrophenyl)acetamide , will crystallize.

  • Purification: Recrystallize from Ethanol/Water to ensure removal of any di-acetylated byproducts.

Phase 3: Nitro Reduction

Objective: Reduce the nitro group to the final primary amine. Reaction Type: Catalytic Hydrogenation.

  • Reagents:

    
     gas (balloon or autoclave), 10% Pd/C (Palladium on Carbon).
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve N-(2-ethoxy-4-nitrophenyl)acetamide in Methanol.

  • Add 5-10 wt% of 10% Pd/C catalyst (wet paste preferred for safety).

  • Purge with Nitrogen, then Hydrogen.

  • Stir under

    
     atmosphere (1-3 atm) at RT for 4-12 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.

  • Final Product: N-(4-amino-2-ethoxyphenyl)acetamide is obtained as an off-white solid. Store under inert atmosphere (argon) as phenylenediamines are oxidation-sensitive.

Visualization of Synthesis Logic

The following diagram illustrates the regiochemical certainty of Route A compared to the ambiguity of Route B.

SynthesisPathways cluster_RouteA Route A: Constructive Synthesis (High Purity) cluster_RouteB Route B: Direct Nitration (Industrial/Risky) StartA 2-Amino-4-nitrophenol (Starting Material) StepA1 Phase 1: O-Ethylation (EtBr, K2CO3) StartA->StepA1 InterA1 2-Ethoxy-4-nitroaniline StepA1->InterA1 StepA2 Phase 2: Acetylation (Ac2O) InterA1->StepA2 InterA2 N-(2-ethoxy-4-nitrophenyl)acetamide StepA2->InterA2 StepA3 Phase 3: Reduction (H2, Pd/C) InterA2->StepA3 Target TARGET: N-(4-amino-2-ethoxyphenyl)acetamide StepA3->Target StartB 2-Ethoxyaniline (o-Phenetidine) StepB1 Acetylation StartB->StepB1 InterB1 N-(2-ethoxyphenyl)acetamide StepB1->InterB1 StepB2 Nitration (HNO3/H2SO4) InterB1->StepB2 Isomer1 4-Nitro Isomer (Desired Precursor) StepB2->Isomer1 ~60-70% Isomer2 5-Nitro Isomer (Major Impurity) StepB2->Isomer2 ~30-40% Isomer1->StepA3 Needs HPLC/Cryst.

Caption: Comparison of the regioselective Route A (via 2-amino-4-nitrophenol) versus the mixture-prone Route B.

Starting Material Specifications

To ensure reproducibility, the starting materials must meet specific grades.

ReagentGradeKey Impurity to AvoidFunction
2-Amino-4-nitrophenol >98% HPLC2-Amino-5-nitrophenol (Regioisomer)Core Scaffold
Ethyl Bromide Synthesis GradeDiethyl etherAlkylating Agent
Acetic Anhydride ACS ReagentAcetic Acid (Hydrolysis product)Protecting Group
Palladium on Carbon 10% LoadingSulfur (Catalyst poison)Reduction Catalyst

Safety & Handling (HSE)

  • Nitro Compounds: 2-amino-4-nitrophenol and its intermediates are nitro-aromatics. While generally stable, they can decompose exothermically at high temperatures. Avoid heating dry solids above 100°C.

  • Alkylating Agents: Ethyl bromide is a potential carcinogen and alkylating agent. Use only in a fume hood with proper PPE (gloves, goggles).

  • Hydrogenation: The reduction step involves hydrogen gas (flammable) and Pd/C (pyrophoric when dry). Always keep the catalyst wet with solvent and purge the system with nitrogen before introducing hydrogen.

References

  • Organic Syntheses. "2-Amino-4-nitrophenol." Org.[2][3][4] Synth.1945 , 25, 5. (Detailed preparation of the starting scaffold).

  • Hines, J. E., et al. "N-(4-Hydroxy-2-nitrophenyl)acetamide."[5] IUCrData, 2022 , 7, x220201. (Crystallographic data and acetylation protocols for similar nitrophenol derivatives).

  • SIELC Technologies. "Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column." (Demonstrates the difficulty of separating nitro-isomers, supporting the choice of Route A).

  • PubChem. "N-(4-amino-2-ethoxyphenyl)acetamide Compound Summary." (Chemical and physical property verification).

Sources

N-(4-amino-2-ethoxyphenyl)acetamide discovery and history

Technical Guide: -(4-Amino-2-ethoxyphenyl)acetamide

Discovery, Synthesis, and Role in Covalent Kinase Inhibition[1]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Process Development Target Audience: Drug Discovery Scientists, Process Chemists, and CMC Leads

Executive Summary


-(4-amino-2-ethoxyphenyl)acetamide848655-78-76-amino-7-ethoxyquinoline

Historically identified during the Structure-Activity Relationship (SAR) campaigns by Wyeth (now Pfizer) in the early 2000s, this molecule acts as the "southern" building block for Neratinib (HKI-272) , an irreversible pan-HER inhibitor approved for HER2-positive breast cancer. Its structural design is highly strategic: it contains a masked amine (acetamide) to protect the future warhead attachment site and a free amine to facilitate the construction of the quinoline heteroaromatic system.

Historical Context & Discovery

The Wyeth EGFR/HER2 Campaign (Early 2000s)

The discovery of

The team, led by Andreas Wissner , focused on 3-cyanoquinolines. They required a synthetic route that would allow independent manipulation of the substituents at positions 6 and 7 of the quinoline ring:

  • Position 7: Required an ether group (ethoxy) to solubilize the molecule and fit the ATP binding pocket.

  • Position 6: Required a nucleophilic nitrogen to eventually attach a Michael acceptor (crotonamide) for covalent cysteine bonding.

The "Masking" Strategy

The synthesis posed a regioselectivity challenge. Constructing a quinoline ring typically involves an aniline precursor. If the precursor had two free amino groups (a diamine), the cyclization (Gould-Jacobs reaction) would be uncontrolled, leading to a mixture of isomers.

The solution was the design of


-(4-amino-2-ethoxyphenyl)acetamide
  • The Acetamide (Position 1): Serves as a robust protecting group for the nitrogen destined for Position 6 of the quinoline. It survives the harsh temperatures of the cyclization step.

  • The Free Amine (Position 4): Remains reactive to condense with ethyl cyanoacetate/ethoxymethylene malonate, forming the quinoline nitrogen (Position 1 of the final drug).

  • The Ethoxy Group (Position 2): Is pre-installed to ensure correct placement at Position 7.

Chemical Structure & Properties

PropertyData
IUPAC Name

-(4-amino-2-ethoxyphenyl)acetamide
Common Synonyms 4-acetamido-3-ethoxyaniline; 4'-amino-2'-ethoxyacetanilide
CAS Number 848655-78-7
Molecular Formula

Molecular Weight 194.23 g/mol
Appearance Brown to reddish-brown crystalline solid
Melting Point 134–138 °C (Typical for class, varies by purity)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water

Technical Synthesis Protocol

The industrial synthesis of this intermediate is a high-yield, three-step process starting from commercially available 2-amino-5-nitrophenol . This route emphasizes regiocontrol and scalability.

Step 1: Selective N-Acetylation

The starting material, 2-amino-5-nitrophenol, contains both an amine and a phenol. The amine is more nucleophilic, allowing for selective acetylation.

  • Reagents: Acetic anhydride (

    
    ), Acetic acid (
    
    
    ).
  • Conditions: 60°C, 2 hours.

  • Mechanism: Nucleophilic attack of the primary amine on the anhydride.

  • Product: 2-acetamido-5-nitrophenol .[1]

Step 2: O-Alkylation (Ethylation)

The phenol is now deprotonated to form a phenoxide, which attacks an ethyl halide.

  • Reagents: Ethyl bromide (

    
    ) or Ethyl iodide, Potassium Carbonate (
    
    
    ).
  • Solvent: DMF or Acetone.

  • Conditions: 60°C, 2–3 hours.

  • Key Insight: The acetamide proton is less acidic than the phenol proton (

    
     ~15 vs ~10), ensuring exclusive O-alkylation over N-alkylation.
    
  • Product:

    
    -(2-ethoxy-4-nitrophenyl)acetamide  (also known as 4-acetamido-3-ethoxynitrobenzene).
    
Step 3: Nitro Reduction

The final step reduces the nitro group to the primary amine without affecting the acetamide or the ether.

  • Reagents: Hydrogen gas (

    
    ), 10% Palladium on Carbon (Pd/C).[1]
    
  • Solvent: THF or Ethanol.

  • Conditions: 30–50 psi

    
    , 30°C.
    
  • Product: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -(4-amino-2-ethoxyphenyl)acetamide .[2][3]
    

Downstream Application: The Gould-Jacobs Protocol

The utility of

Workflow Visualization

SynthesisPathStart2-Amino-5-nitrophenolStep12-Acetamido-5-nitrophenol(N-Protection)Start->Step1Ac2O, AcOHSelective N-AcylationStep2N-(2-ethoxy-4-nitrophenyl)acetamide(O-Alkylation)Step1->Step2EtBr, K2CO3O-EthylationTargetN-(4-amino-2-ethoxyphenyl)acetamide(TARGET INTERMEDIATE)Step2->TargetH2, Pd/CNitro ReductionQuinoline6-Acetamido-7-ethoxy-3-cyanoquinolineTarget->QuinolineEthyl cyanoacetateGould-Jacobs CyclizationNeratinibNeratinib (HKI-272)(Final Drug)Quinoline->Neratinib1. POCl32. Aniline coupling3. Deacetylation4. Crotonylation

Caption: The chemical lineage from raw material to the active pharmaceutical ingredient (Neratinib), highlighting the target intermediate's pivotal role.

Mechanism of Ring Closure
  • Condensation: The free amine of the target molecule reacts with an ethoxymethylene malonate derivative (e.g., ethyl 2-cyano-3-ethoxyacrylate) to form an enamine.

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) drives the intramolecular attack of the enamine carbon onto the benzene ring, closing the pyridine ring to form the quinoline.

  • Result: The "4-amino" becomes the quinoline nitrogen (

    
    ). The "2-ethoxy" is positioned at 
    
    
    . The "1-acetamido" is positioned at
    
    
    .

Strategic Importance in Drug Design

The discovery of this intermediate allowed medicinal chemists to decouple the optimization of the "solubility" sector (ethoxy) from the "warhead" sector (crotonamide).

FeatureFunction in Final Drug (Neratinib)Origin in Intermediate
Quinoline Core Scaffold for ATP competitionFormed via the free 4-amino group
7-Ethoxy Group Solubilizing group; fits hydrophobic pocketPre-installed as 2-ethoxy
6-Crotonamide Covalent binder to Cys-773 (EGFR) / Cys-805 (HER2)Derived from the protected 1-acetamido group
Logical Diagram: The "Masking" Strategy

MaskingStrategySubstructAcetamide (Pos 1)Ethoxy (Pos 2)Amine (Pos 4)RolePROTECTING GROUPSAR ELEMENTREACTIVE HANDLESubstruct:acet->Role:protectSubstruct:ethoxy->Role:solubSubstruct:amine->Role:reactActionHydrolyzed later toattach WarheadRemains unchangedin final drugCyclizes to formQuinoline CoreRole:protect->Action:hydroRole:solub->Action:staticRole:react->Action:cycl

Caption: Functional decomposition of the molecule showing how each substituent addresses a specific synthetic or biological requirement.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(8), 465-477. Link

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research, 64(11), 3958-3965. Link

  • Wyeth Holdings Corp. (2008). "Protein tyrosine kinase enzyme inhibitors." U.S. Patent No. 7,399,865. (Examples 8, 9, and 10 detail the synthesis of the acetamido-ethoxy intermediate). Link

  • Wang, L., et al. (2021). "Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application." Natural Product Communications, 16(12). (Reviews the industrial synthesis of Neratinib). Link

Strategic Role of N-(4-amino-2-ethoxyphenyl)acetamide in Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) is a high-value synthetic intermediate, primarily utilized as the scaffold for the quinoline core of second-generation Tyrosine Kinase Inhibitors (TKIs), most notably Neratinib (Nerlynx) . Its unique substitution pattern—positioning an acetamido group (a masked amine) para to a free amine, with an ortho-ethoxy directing group—enables the precise regioselective construction of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles.

This guide details the chemical profile, synthesis, and critical application of this intermediate in the manufacturing of HER2-targeted oncology pharmacophores.

Chemical Profile & Structural Logic

The utility of this compound stems from its differentiated nitrogen functionalities. The acetamide acts as a robust protecting group for the C1-amine (eventually the C6-position of the quinoline), while the C4-amine remains free to participate in the cyclization reactions required to form the heteroaromatic core.

PropertySpecification
IUPAC Name N-(4-amino-2-ethoxyphenyl)acetamide
Common Synonyms 4-acetamido-3-ethoxyaniline; 4'-amino-2'-ethoxyacetanilide
CAS Number 848655-78-7
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Brown to reddish-brown solid
Key Functionality Bifunctional Nucleophile : Contains a free aniline (nucleophilic) and a protected aniline (non-nucleophilic under mild conditions).
Structural Numbering & Regiochemistry

Confusion often arises between aniline-based and acetanilide-based numbering. For clarity in this guide:

  • C1 : Attached to the Acetamido group (-NHAc).

  • C2 : Attached to the Ethoxy group (-OEt).[1]

  • C4 : Attached to the free Amino group (-NH₂).

This para arrangement is critical. The C4-amine is the nucleophile that initiates the Gould-Jacobs type reaction to form the quinoline ring, placing the ethoxy group at the strategic C7 position of the final drug molecule.

Synthesis of the Intermediate

While N-(4-amino-2-ethoxyphenyl)acetamide can be derived from the nitration of phenetidine, the 2-amino-5-nitrophenol route is preferred in GMP settings due to superior regiocontrol and avoidance of isomer separation steps.

Protocol: From 2-Amino-5-nitrophenol[2]
  • N-Acetylation : Selective acetylation of the amine in 2-amino-5-nitrophenol using acetic anhydride protects the nitrogen that will eventually become the C6-sidechain attachment point.

  • O-Ethylation : The phenolic hydroxyl is alkylated using ethyl iodide (EtI) or diethyl sulfate under basic conditions (K₂CO₃) to install the C2-ethoxy group.

  • Nitro Reduction : The C4-nitro group is reduced to the free amine via catalytic hydrogenation (Pd/C) or iron reduction (Fe/AcOH).

SynthesisRoute Start 2-Amino-5-nitrophenol (CAS 121-88-0) Step1 N-(2-hydroxy-4-nitrophenyl)acetamide Start->Step1 Ac2O, AcOH Selective N-acylation Step2 N-(2-ethoxy-4-nitrophenyl)acetamide Step1->Step2 EtI, K2CO3, DMF O-Alkylation Final N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) Step2->Final H2, Pd/C Nitro Reduction

Figure 1: Regioselective synthesis pathway avoiding isomer byproducts common in direct nitration routes.

Strategic Application: Construction of the Neratinib Core

The primary industrial application of N-(4-amino-2-ethoxyphenyl)acetamide is the synthesis of 6-amino-7-ethoxy-4-chloro-3-cyanoquinoline derivatives , the universal precursor for Neratinib and Pelitinib.

The Mechanism: Modified Gould-Jacobs Cyclization

The free amine of the intermediate condenses with an electrophilic acrylate derivative to close the quinoline ring. The ortho-ethoxy group directs the cyclization to the carbon para to the acetamide, ensuring the correct substitution pattern.

Step-by-Step Transformation:
  • Condensation : Reaction with Ethyl (ethoxymethylene)cyanoacetate (or related alkoxy-acrylates) forms an anilino-acrylate intermediate.

  • Thermal Cyclization : Heating (often in Dowtherm A or diphenyl ether at >250°C) drives the intramolecular electrophilic aromatic substitution, closing the ring to form the 4-hydroxyquinoline core.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro group, activating the position for the subsequent SNAr coupling.

NeratinibSynthesis Intermediate N-(4-amino-2-ethoxyphenyl)acetamide (Starting Material) Acrylate Anilino-acrylate Intermediate Intermediate->Acrylate + Reagent Condensation Reagent Ethyl (ethoxymethylene)cyanoacetate Reagent->Acrylate Quinoline 6-acetamido-7-ethoxy-4-hydroxy- 3-quinolinecarbonitrile Acrylate->Quinoline Thermal Cyclization (>250°C) ChloroQuin 4-Chloro-quinoline Intermediate Quinoline->ChloroQuin POCl3 Chlorination Neratinib Neratinib (Final Drug) ChloroQuin->Neratinib 1. Aniline Coupling 2. Deacetylation 3. Michael Acceptor Attachment

Figure 2: Conversion of the intermediate into the pharmacologically active quinoline core.[2]

Critical Process Parameters (CPP)
  • Regiochemistry : The ethoxy group at C2 exerts a steric and electronic influence that favors cyclization at the C6 position (para to the acetamide), preventing the formation of the unwanted 5-ethoxy isomer.

  • Impurity Control : Incomplete cyclization leads to acyclic acrylamide impurities which are difficult to remove downstream. High temperatures (>250°C) are strictly required for the thermal closure step.

Downstream Processing to API

Once the quinoline core is established, the N-(4-amino-2-ethoxyphenyl)acetamide fragment undergoes two final transformations to become Neratinib:

  • Deacetylation : The acetamide group (originally from our starting material) is hydrolyzed (acidic conditions, HCl/MeOH) to reveal the C6-amine .

  • Warhead Attachment : This newly revealed amine is acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to install the Michael acceptor "warhead" responsible for the covalent binding to Cys773 of EGFR and Cys805 of HER2.

Why this route? Using N-(4-amino-2-ethoxyphenyl)acetamide allows the "warhead" attachment site (C6-amine) to be carried through harsh cyclization conditions in a protected state (acetamide), preventing premature polymerization or degradation of the sensitive acrylamide tail.

References

  • Synthesis of Neratinib Intermediate : Wang, L., et al. (2021). "Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application." Semantic Scholar. Link

  • Quinoline Core Construction : Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link

  • Chemical Identity & Properties : PubChem Compound Summary for CID 105400, Acetamide, N-(2-amino-4-ethoxyphenyl)-. National Center for Biotechnology Information. Link

  • Neratinib Clinical Context : Deeks, E.D. (2017).[2][3] "Neratinib: First Global Approval."[3] Drugs. Link

  • Intermediate Availability : ChemicalBook Listing for CAS 848655-78-7.[4] Link

Sources

Technical Guide: Safety, Handling, and Risk Management of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety and Handling of N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7).

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Neratinib .[1] As a functionalized acetanilide derivative possessing both a free primary amine and an ethoxy substituent, it presents a complex toxicological profile characterized by potential skin sensitization, hematological toxicity (methemoglobinemia), and mutagenic risks.

This guide provides a rigorous, self-validating framework for the safe handling of this compound in research and development environments. Due to the limited availability of substance-specific GHS data, this protocol adopts a Precautionary Principle approach, classifying the material under Occupational Exposure Band (OEB) 3/4 (Potent/Toxic) until definitive toxicological data proves otherwise.

Chemical Identity & Structural Analysis

Understanding the molecular architecture is the first step in predicting reactivity and hazard.

PropertyDetails
Chemical Name N-(4-amino-2-ethoxyphenyl)acetamide
CAS Number 848655-78-7
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Structural Class Acetanilide / Phenylenediamine derivative
Key Functional Groups [1][2][3] • Acetamide (-NHCOCH₃): Modulates solubility; potential metabolic hydrolysis site.• Primary Amine (-NH₂): High reactivity; source of sensitization and oxidation risks.• Ethoxy (-OCH₂CH₃): Increases lipophilicity, facilitating dermal absorption.
Structure-Activity Relationship (SAR) Insights

The compound shares structural homology with Phenacetin (carcinogenic, nephrotoxic) and p-Phenylenediamine (strong sensitizer). The presence of the free amino group at the para position relative to the acetamide nitrogen suggests a mechanism of toxicity involving metabolic activation to reactive hydroxylamines, capable of binding DNA or oxidizing hemoglobin.

Toxicological Profile & Hazard Assessment

Since specific SDS data is often sparse for this intermediate, the following hazard classification is derived from SAR analysis and analog data.

2.1 Predicted GHS Classification
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin Sensitization: Category 1A (Strong Sensitizer) – Due to the primary aromatic amine.

  • Germ Cell Mutagenicity: Category 2 (Suspected) – Common in diamine structures.

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Liver) – Potential for methemoglobinemia and hepatotoxicity.

  • Eye/Skin Irritation: Category 2.[4]

2.2 Critical Health Risks
  • Methemoglobinemia: Absorption can lead to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. Early signs: Cyanosis (blue lips/nails), fatigue, dizziness.

  • Allergic Contact Dermatitis: The compound is a likely hapten. Repeated dermal exposure can induce a T-cell mediated immune response, leading to severe dermatitis upon subsequent exposures.

  • Genotoxicity: As an aniline derivative, metabolic activation may generate electrophilic species capable of forming DNA adducts.

Engineering Controls & Containment Strategy

Relying solely on PPE is a failure of safety management. The primary defense must be engineering controls .

Containment Level: OEB 3 (10–100 µg/m³)
  • Solid Handling: All weighing and transfer of dry powder must occur within a Powder Safety Enclosure (PSE) or a Class II Biological Safety Cabinet (BSC) .

    • Velocity Check: Ensure face velocity is 0.3–0.5 m/s.

  • Solution Handling: Once dissolved, handling in a standard chemical fume hood is acceptable, provided the sash is at the working height.

  • Isolators: For quantities >100g or if generating dust, use a rigid glovebox or flexible film isolator.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound based on the operation type.

SafetyWorkflow Start Start: Handling N-(4-amino-2-ethoxyphenyl)acetamide State Physical State? Start->State Solid Dry Powder / Solid State->Solid High Dust Risk Liquid Solution / Solvated State->Liquid Vapor Risk Only Weighing Weighing & Transfer Solid->Weighing Reaction Reaction / Processing Liquid->Reaction Control_Solid REQUIRED: Powder Safety Hood or Glovebox (HEPA Filtered) Weighing->Control_Solid Control_Liquid Standard Fume Hood (Sash < 18 inches) Reaction->Control_Liquid PPE_Solid PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/P3 Mask Control_Solid->PPE_Solid PPE_Liquid PPE: Single Nitrile Gloves, Lab Coat, Safety Glasses Control_Liquid->PPE_Liquid Waste Disposal: High-Temp Incineration (Do NOT drain) PPE_Solid->Waste PPE_Liquid->Waste

Figure 1: Risk-based handling workflow for N-(4-amino-2-ethoxyphenyl)acetamide, distinguishing between high-risk solid handling and moderate-risk solution processing.

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense. Selection must be based on permeation data for aniline derivatives.

Body PartRecommendationRationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Aniline derivatives can permeate thin nitrile. Double gloving provides a breakthrough time buffer >4 hours.
Respiratory P3 / N100 Respirator (if outside containment)PAPR (for spill cleanup)Protection against fine particulates. Surgical masks offer zero protection against this compound.
Body Tyvek® 400 (or equivalent) lab coat/coverall with elastic cuffs.Prevents dust accumulation on street clothes, reducing take-home exposure risk.
Eyes Chemical Goggles (indirect vent).Prevent mucosal absorption via the tear ducts.
Experimental Handling Protocol
5.1 Weighing & Solubilization
  • Preparation: Place a disposable balance draft shield inside the hood. Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote).

  • Technique: Use an antistatic spatula. Do not pour from the bottle; transfer small amounts to a weighing boat.

  • Decontamination: Immediately wipe the exterior of the stock bottle and the balance with a solvent-dampened wipe (Ethanol or Isopropanol) before removing items from the hood.

5.2 Reaction Monitoring
  • Sampling: Do not remove open reaction vessels from the hood. Use a syringe to withdraw aliquots for TLC/HPLC.

  • Quenching: Ensure all reactive intermediates are quenched before removing waste.

5.3 Waste Disposal
  • Segregation: Segregate solid waste (contaminated wipes, gloves) from liquid waste.

  • Labeling: Clearly label as "Toxic Organic Waste - Potential Sensitizer."

  • Destruction: The preferred method is High-Temperature Incineration . Do not release into municipal water systems due to potential aquatic toxicity.

Emergency Response Procedures
6.1 Spill Cleanup (Solid)
  • Do NOT sweep. Dry sweeping generates dust aerosols.

  • Protocol:

    • Evacuate the immediate area.

    • Don full PPE (including respiratory protection).

    • Cover the spill with wet paper towels (dampened with water/detergent) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

    • Clean the surface twice with soap and water, then once with ethanol.

6.2 First Aid
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek immediate medical attention (suspect methemoglobinemia).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Metabolic Pathway & Toxicity Mechanism

To understand why this compound is toxic, we visualize its potential metabolic fate. The N-hydroxylation pathway is the critical driver of toxicity.

Metabolism Parent N-(4-amino-2-ethoxyphenyl)acetamide (Parent Compound) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Hydroxylamine N-Hydroxylamine Metabolite (Toxic Intermediate) CYP450->Hydroxylamine N-Hydroxylation Excretion Conjugation & Excretion (Detoxification) CYP450->Excretion Glucuronidation DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Redox Cycling

Figure 2: Potential metabolic activation pathway. The formation of the N-hydroxylamine species via CYP450 is the primary mechanism for both genotoxicity and blood toxicity.

References
  • PubChem. (2025). Compound Summary: N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7).[1][5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6][Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

Sources

N-(4-amino-2-ethoxyphenyl)acetamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-amino-2-ethoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-amino-2-ethoxyphenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. Given the specialized nature of this molecule, this document synthesizes direct data with field-proven insights derived from structurally analogous compounds, particularly the well-documented analgesic, Phenacetin. This approach provides a robust framework for researchers, scientists, and drug development professionals engaged in its study and application.

Core Compound Identification and Strategic Context

N-(4-amino-2-ethoxyphenyl)acetamide is a substituted aromatic acetamide. It is crucial to distinguish it from its isomers and related compounds to ensure clarity in research and development.

  • Target Compound: N-(4-amino-2-ethoxyphenyl)acetamide

    • CAS Number: 848655-78-7[1]

    • Structure: An acetamido group and an amino group are positioned ortho and para, respectively, to an ethoxy group on a benzene ring.

  • Key Analogue: N-(4-ethoxyphenyl)acetamide (Phenacetin)

    • CAS Number: 62-44-2[2][3]

    • Structural Difference: Lacks the amino group at the 4-position present in our target compound.

The extensive historical data on Phenacetin, including its metabolic pathways and toxicological profile, provides an invaluable predictive tool for understanding N-(4-amino-2-ethoxyphenyl)acetamide.[4][5][6] This guide will leverage this comparative analysis to explain experimental choices and potential biological activity.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design, from synthesis to formulation. The known properties of N-(4-amino-2-ethoxyphenyl)acetamide are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[7][8]
Molecular Weight 194.23 g/mol [7]
CAS Number 848655-78-7[1]
Appearance Brown to reddish-brown solid[1]
Boiling Point (Predicted) 296.5 ± 20.0 °C[1]
Density (Predicted) 1.174 ± 0.06 g/cm³[1]
pKa (Predicted) 14.16 ± 0.70[1]
Storage Temperature 2-8°C, protect from light[1]

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of N-(4-amino-2-ethoxyphenyl)acetamide involves the selective reduction of a corresponding nitro-aromatic precursor, N-(2-ethoxy-4-nitrophenyl)acetamide. This strategy is a cornerstone of aromatic amine synthesis due to the reliability and high yield of nitro group reductions.

Causality of Experimental Design: The choice of a reduction method is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective but may not be suitable for all laboratory setups. A more common and robust laboratory-scale method is the use of a metal in acidic solution, such as iron in acetic acid (Bechamp reduction).[9] This method is highly selective for the nitro group, leaving the amide and ether linkages intact under mild conditions, which is crucial for preserving the integrity of the target molecule.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: N-(2-ethoxy-4-nitrophenyl)acetamide Reduction Step 1: Selective Nitro Group Reduction Reagents: Fe powder, Acetic Acid (aq) Conditions: Reflux, 2-3 hours Start->Reduction Bechamp Reduction Workup Step 2: Neutralization & Extraction Reagents: Na2CO3 (aq), Ethyl Acetate Action: Quench acid, isolate product Reduction->Workup Reaction Quenching Purification Step 3: Purification Method: Recrystallization or Column Chromatography Workup->Purification Crude Product Isolation Final Final Product: N-(4-amino-2-ethoxyphenyl)acetamide Purification->Final Purity >95%

Caption: Proposed synthesis of N-(4-amino-2-ethoxyphenyl)acetamide.

Experimental Protocol: Bechamp Reduction

This protocol is a self-validating system; successful completion of each step is confirmed before proceeding, ensuring efficiency and purity.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2-ethoxy-4-nitrophenyl)acetamide (1.0 eq) and a 4:1 mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq). The acid activates the iron surface, initiating the reduction.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. This typically takes 2-4 hours.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. The filtrate is then made alkaline by the slow addition of a saturated sodium carbonate solution to precipitate any remaining iron hydroxides and neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The combined organic layers contain the crude product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, N-(4-amino-2-ethoxyphenyl)acetamide.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach ensures a comprehensive and trustworthy characterization.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. The difference in polarity between the nitro starting material and the amino product results in a significant change in the retention factor (Rf).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides functional group information. Key expected peaks include N-H stretches for the primary amine (around 3300-3500 cm⁻¹) and the secondary amide, and the C=O stretch of the amide (around 1650 cm⁻¹).[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak [M]+ should correspond to 194.23 g/mol .[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural elucidation by showing the chemical environment of each proton and carbon atom in the molecule.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Report Certificate of Analysis TLC->Report FTIR->Report MS->Report NMR->Report

Caption: Standard workflow for analytical characterization.

Toxicological Context: Insights from the Phenacetin Analogue

While specific toxicological data for N-(4-amino-2-ethoxyphenyl)acetamide is not widely available, the extensive research on its close analogue, Phenacetin, provides critical insights into its potential metabolic fate and associated risks.[6] Phenacetin was withdrawn from medicinal use due to its link to nephrotoxicity (kidney damage) and carcinogenicity.[3][6]

Mechanism of Phenacetin Toxicity: The toxicity of Phenacetin is not caused by the parent drug itself but by its metabolic products.[5] The primary metabolic pathways include:

  • O-deethylation: Cytochrome P450 enzymes (primarily CYP1A2) convert Phenacetin to acetaminophen (paracetamol), which is the active analgesic.[5][10]

  • N-hydroxylation: A smaller fraction of Phenacetin is N-hydroxylated, a critical step leading to toxic metabolites.[5][11] This intermediate can then be conjugated and rearranged to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that binds to cellular macromolecules, leading to oxidative stress and cell death.[5]

Metabolic Pathway of Phenacetin

Phenacetin_Metabolism Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Acetaminophen Acetaminophen (Major, Active Metabolite) Phenacetin->Acetaminophen CYP1A2 O-deethylation N_Hydroxy N-Hydroxyphenacetin (Minor, Toxic Pathway) Phenacetin->N_Hydroxy N-hydroxylation NAPQI NAPQI (Reactive Electrophile) N_Hydroxy->NAPQI Rearrangement Toxicity Covalent Binding Cellular Damage (Nephrotoxicity, Carcinogenicity) NAPQI->Toxicity

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of N-(4-amino-2-ethoxyphenyl)acetamide , a critical intermediate often utilized in the development of azo dyes, pigments, and pharmaceutical scaffolds (specifically histone deacetylase inhibitors and analgesic derivatives).

Synthetic Strategy: The "Protect-Reduce" Pathway

Direct functionalization of the phenyl ring to achieve this specific regioisomer (1-acetamido, 2-ethoxy, 4-amino) is synthetically challenging due to competing directing effects. Therefore, this protocol utilizes a linear modification strategy starting from the commercially available 2-ethoxy-4-nitroaniline .

  • Chemospecific Acetylation: The C1-amine is acetylated first. The presence of the electron-withdrawing nitro group at C4 decreases the nucleophilicity of the amine, requiring optimized conditions (acetic anhydride/acetic acid reflux) to ensure complete conversion.

  • Selective Reduction: The C4-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C). This method is chosen over chemical reductions (Fe/HCl or SnCl2) to prevent hydrolysis of the newly formed acetamide linkage and to simplify purification.

Reaction Scheme Visualization

SynthesisPath SM Starting Material 2-Ethoxy-4-nitroaniline INT Intermediate N-(2-ethoxy-4-nitrophenyl)acetamide SM->INT Step 1: Acetylation (Ac2O, AcOH, Reflux) PROD Target Product N-(4-amino-2-ethoxyphenyl)acetamide INT->PROD Step 2: Hydrogenation (H2, Pd/C, EtOH)

Figure 1: Two-step synthetic pathway transforming 2-ethoxy-4-nitroaniline to the target diamine derivative.

Reagents & Equipment

Chemical Bill of Materials
ReagentCAS No.[1][2][3]RolePurity Grade
2-Ethoxy-4-nitroaniline 26165-45-7Starting Material>97%
Acetic Anhydride 108-24-7Reagent (Acetylation)ACS Reagent
Glacial Acetic Acid 64-19-7Solvent>99%
Palladium on Carbon (Pd/C) 7440-05-3Catalyst10% loading
Ethanol (Absolute) 64-17-5Solvent (Reduction)>99.5%
Hydrogen Gas 1333-74-0Reagent (Reduction)UHP (99.999%)
Celite® 545 61790-53-2Filtration AidLab Grade
Equipment
  • Reaction Vessels: 250 mL 3-neck round bottom flask (RBF), Parr Hydrogenation Shaker (or high-pressure balloon setup).

  • Temperature Control: Oil bath with digital thermocouple.

  • Filtration: Büchner funnel, vacuum pump, sintered glass filter (medium porosity).

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Step 1: Synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide

Objective: Selective acetylation of the aniline amine without affecting the nitro group.

  • Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-ethoxy-4-nitroaniline (5.0 g, 27.4 mmol) and Glacial Acetic Acid (40 mL) . Stir at room temperature until partially dissolved.

  • Acetylation: Add Acetic Anhydride (3.4 g, 3.1 mL, 33 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours .

    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material (bright yellow/orange spot) should disappear, replaced by a less polar spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 5.5 – 5.8 g (90-95%).

    • Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Reduction to N-(4-amino-2-ethoxyphenyl)acetamide

Objective: Reduction of the nitro group to an amine while preserving the acetamide linkage.

  • Setup: Prepare a hydrogenation vessel (Parr bottle or heavy-walled RBF).

  • Loading: Add the N-(2-ethoxy-4-nitrophenyl)acetamide (5.0 g, 22.3 mmol) from Step 1.

  • Solvent & Catalyst: Add Ethanol (100 mL) . Carefully add 10% Pd/C (0.5 g, 10 wt%) under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.

    • Safety Note: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation:

    • Method A (Parr Shaker): Pressurize to 30-40 psi H₂. Shake at room temperature for 4-6 hours.

    • Method B (Balloon): If high pressure equipment is unavailable, double-balloon pressure (approx 1 atm) with vigorous stirring for 12-18 hours is sufficient.

  • Monitoring: The reaction is complete when the yellow color of the nitro compound fades to a clear/colorless solution (or slight gray due to catalyst). TLC should show a highly polar, amine-positive spot (ninhydrin active).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol (20 mL).

    • Critical: Do not let the filter cake dry out completely in air (fire hazard).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to obtain the crude solid.

  • Purification (Optional): Recrystallize from minimal hot Ethanol or an Ethanol/Ethyl Acetate mix if high purity (>99%) is required.

Characterization & Validation

The following data parameters validate the identity of the synthesized target.

ParameterExpected ValueNotes
Physical State Off-white to beige powderOxidizes slightly upon air exposure; store under inert gas.
Melting Point 135 – 138 °CDistinct from precursor (Nitro intermediate MP ~150°C).
¹H NMR (DMSO-d₆) δ 9.05 (s, 1H, -NH-CO), 7.1 (d, 1H, Ar-H), 6.3 (s, 1H, Ar-H), 6.1 (d, 1H, Ar-H), 4.8 (s, 2H, -NH₂), 3.9 (q, 2H, -OCH₂-), 2.0 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₃).Key diagnostic: Disappearance of low-field Nitro-adjacent protons; appearance of broad NH₂ singlet.
Solubility DMSO, Methanol, EthanolPoorly soluble in water and hexane.

Safety & Handling Protocols

Hazard Analysis
  • Nitro Compounds: The starting material and intermediate are nitro-aromatics. While stable, they should not be subjected to extreme heat (>200°C) or shock.

  • Hydrogenation: Hydrogen gas is extremely flammable. Ensure all ground connections are secure to prevent static discharge. Perform catalyst addition/removal under nitrogen.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

Waste Disposal
  • Palladium Waste: Spent catalyst must be kept wet with water and disposed of in a dedicated heavy metal waste container.

  • Aqueous Waste: The filtrate from Step 1 contains acetic acid; neutralize with Sodium Bicarbonate before disposal.

References

  • IUCrData. (2022).[4][5] Synthesis and structure of N-(4-methoxy-2-nitrophenyl)acetamide. International Union of Crystallography. [Link]

    • Context: Provides the foundational acetylation method for ortho-alkoxy nitroanilines.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70170, N-(4-ethoxy-2-nitrophenyl)acetamide. [Link]

    • Context: Verification of the intermedi
    • Context: General protocols for the reduction of nitro-acetanilides to amino-acetanilides.

    • Context: Commercial availability and CAS verification (848655-78-7).[2]

Sources

Analytical methods for N-(4-amino-2-ethoxyphenyl)acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of N-(4-amino-2-ethoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the robust characterization of N-(4-amino-2-ethoxyphenyl)acetamide, a compound of significant interest in pharmaceutical development, often as a process intermediate or impurity. The protocols and insights detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure methodological integrity. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a self-validating framework for the complete elucidation of the molecule's identity, purity, and structure.

Introduction and Compound Profile

N-(4-amino-2-ethoxyphenyl)acetamide is an aromatic amine and acetamide derivative. Its structural similarity to compounds like Phenacetin and Paracetamol makes it a critical analyte in the quality control of these active pharmaceutical ingredients (APIs) and related synthetic pathways.[1][2] The presence and quantity of such related substances must be meticulously monitored to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies. Therefore, validated and reliable analytical methods are paramount.

This guide moves beyond simple procedural lists to explain why specific techniques and parameters are chosen, grounding each protocol in fundamental chemical principles and field-proven experience.

Table 1: Physicochemical Properties of N-(4-amino-2-ethoxyphenyl)acetamide

PropertyValueSource
IUPAC Name N-(4-Amino-2-ethoxyphenyl)acetamideEPA
Molecular Formula C₁₀H₁₄N₂O₂[3]
Molecular Weight 194.23 g/mol [3]
CAS Number 67169-91-9[3]
Appearance Typically a solid, may range from off-white to colored crystalsGeneral Knowledge

Orthogonal Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient for the unambiguous characterization of a pharmaceutical compound. An orthogonal approach, employing multiple techniques that measure different chemical properties, provides a comprehensive and trustworthy characterization. This guide's strategy relies on combining chromatographic separation with spectroscopic identification.

cluster_0 Analytical Workflow for N-(4-amino-2-ethoxyphenyl)acetamide Sample Sample Receipt & Preparation Chromatography Chromatographic Separation (Purity & Quantification) Sample->Chromatography Spectroscopy Spectroscopic Identification (Structure & Identity) Sample->Spectroscopy HPLC HPLC-UV Chromatography->HPLC GCMS GC-MS (after derivatization) Chromatography->GCMS MS Mass Spectrometry (MS) Spectroscopy->MS NMR NMR ('H, 'C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR Data Data Integration & Final Report HPLC->Data GCMS->Data MS->Data NMR->Data FTIR->Data

Caption: Overall analytical workflow for characterization.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for determining the purity of N-(4-amino-2-ethoxyphenyl)acetamide by separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the premier technique for quantifying non-volatile polar to moderately nonpolar compounds.[4][5]

Expertise & Causality: The choice of a reversed-phase (RP) C18 column is deliberate. The octadecylsilyl stationary phase provides sufficient hydrophobic interaction to retain the analyte, while the ethoxy, amino, and acetamido groups ensure it is polar enough to be eluted with a standard water/acetonitrile mobile phase.[6] A UV detector is ideal due to the compound's aromatic ring, which provides strong chromophoric activity.

Protocol 1: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A quaternary pump system with an autosampler and UV/Vis detector.

    • Equilibrate the entire system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • The following table outlines a robust starting point for method development.

    Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry standard for excellent separation of aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier sharpens peaks and suppresses silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds; optimize based on UV scan.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh ~10 mg of N-(4-amino-2-ethoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to a nominal concentration of 100 µg/mL in the diluent.

    • Trustworthiness: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent system blockage and ensure column longevity.

  • Analysis and Data Processing:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD < 2.0%).

    • Inject the sample solution.

    • Identify the main peak corresponding to N-(4-amino-2-ethoxyphenyl)acetamide by comparing its retention time to that of the standard.

    • Calculate the purity using an area percent normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation. However, due to the low volatility and polar nature of N-(4-amino-2-ethoxyphenyl)acetamide (owing to the amine and amide N-H bonds), derivatization is mandatory.[7][8]

Expertise & Causality: Silylation is a common and effective derivatization technique. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine and amide groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[7] This transformation increases volatility and thermal stability, making the analyte suitable for GC analysis. The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint.

Protocol 2: GC-MS Identification (Post-Derivatization)
  • Derivatization:

    • In a sealed vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature before injection.

    • Trustworthiness: A blank derivatization (reagents only) must be run to identify any artifact peaks.

  • GC-MS Conditions:

    Table 3: Recommended GC-MS Conditions

ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 minSeparates the derivatized analyte from reagent peaks and by-products.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 550 m/zCovers the expected mass of the derivatized molecule and its fragments.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides the definitive structural evidence required for absolute characterization.

Mass Spectrometry (MS)

As described in the GC-MS section, MS is a powerful tool for determining molecular weight and structure. When coupled with HPLC (LC-MS), it can analyze the compound without derivatization using soft ionization techniques like Electrospray Ionization (ESI). For N-(4-amino-2-ethoxyphenyl)acetamide, analysis in positive ESI mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 195.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.[9]

Expertise & Causality: The chemical shifts and splitting patterns are predictable based on the electronic environment of each nucleus. The ethoxy group will show a characteristic triplet and quartet, while the aromatic protons will appear as distinct doublets or multiplets depending on their coupling. The protons on the amine and amide groups are also observable and can be confirmed by D₂O exchange.

Protocol 3: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly showing N-H protons.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Shift (ppm)MultiplicityIntegrationAssignment Rationale
-CH₃ (acetyl)~1.9 - 2.1Singlet3HMethyl group adjacent to a carbonyl.
-O-CH₂-CH₃~1.3 - 1.4Triplet3HEthyl protons coupled to the methylene group.
-O-CH₂-CH₃~3.9 - 4.1Quartet2HMethylene protons deshielded by oxygen, coupled to the methyl group.
-NH₂~4.5 - 5.5Broad Singlet2HAmine protons, position can vary.
Aromatic H's~6.5 - 7.5Multiplets3HProtons on the benzene ring.
-NH- (amide)~8.5 - 9.5Singlet1HAmide proton, typically downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[10]

Expertise & Causality: The vibrations of specific bonds (e.g., C=O, N-H, C-O) absorb infrared radiation at characteristic frequencies. The resulting spectrum is a fingerprint of the functional groups within the molecule.[1]

cluster_1 FTIR Functional Group Analysis Molecule N-(4-amino-2-ethoxyphenyl)acetamide Amine Amine (N-H) Molecule->Amine Amide Amide (N-H & C=O) Molecule->Amide Ether Ether (C-O) Molecule->Ether Aromatic Aromatic Ring (C=C) Molecule->Aromatic Result Characteristic IR Peaks Amine->Result Amide->Result Ether->Result Aromatic->Result

Caption: Logical relationship of functional groups to FTIR peaks.

Protocol 4: FTIR Analysis
  • System Preparation: Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample by placing a small amount on the crystal and applying pressure. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Spectral Interpretation:

    Table 5: Expected FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine & AmideN-H Stretch3200 - 3400 (two bands likely)
AromaticC-H Stretch3000 - 3100
Aliphatic (CH₃, CH₂)C-H Stretch2850 - 2960
AmideC=O Stretch1640 - 1680
AromaticC=C Stretch1500 - 1600
EtherC-O Stretch1200 - 1250

Conclusion

The characterization of N-(4-amino-2-ethoxyphenyl)acetamide requires a multi-faceted analytical approach. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and structure of this molecule. By combining the separation power of HPLC with the definitive structural elucidation offered by MS, NMR, and FTIR, researchers and quality control professionals can generate a complete and trustworthy data package suitable for research, development, and regulatory submission purposes. The key to success lies not just in following the steps, but in understanding the scientific principles that validate each choice of instrument, parameter, and technique.

References

  • Benchchem. (n.d.). A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Thermo Fisher Scientific. (n.d.). NMR Spectrum of Phenacetin.
  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids.
  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039.
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • US EPA. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details.
  • National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem Compound Database.
  • Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis, 114, 394-401.
  • Shimadzu. (n.d.). Introduction to HPLC.
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

Sources

HPLC-UV Analysis of N-(4-amino-2-ethoxyphenyl)acetamide: Method Development and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7), also known as 4-acetamido-3-ethoxyaniline , is a critical intermediate in the synthesis of fine chemicals, azo dyes, and pharmaceutical active ingredients (APIs). Structurally, it is an ethoxy-substituted derivative of 4-aminoacetanilide , sharing a scaffold with the analgesic Phenacetin and the anticancer agent Amsacrine (specifically the acridine side-chain precursors).

In industrial synthesis, this compound is typically produced via the catalytic hydrogenation or chemical reduction of N-(4-nitro-2-ethoxyphenyl)acetamide . Consequently, the primary critical quality attribute (CQA) for this material is the quantitative removal of the nitro-precursor and the control of de-acetylated byproducts (e.g., 2-ethoxy-1,4-phenylenediamine ).

This Application Note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the highly polar, basic amino-target from its neutral nitro-precursor and hydrophobic impurities. The method utilizes a low-pH mobile phase to ensure protonation of the primary amine, yielding sharp peak shapes and reproducible retention times.

Chemical Mechanism & Separation Strategy

The separation challenge lies in the distinct physicochemical properties of the target and its impurities:

  • Target (Amino-derivative): Contains a basic primary amine (-NH₂). At pH < 4.0, this group is protonated (-NH₃⁺), significantly increasing polarity and reducing retention on C18 phases.

  • Precursor (Nitro-derivative): Contains a neutral nitro group (-NO₂). It is significantly more hydrophobic and will elute later.

  • Impurity (Diamine): Resulting from hydrolysis of the acetamide group. This molecule has two basic amines, making it the most polar species.

Strategic Choice: A mobile phase pH of 2.5 (using 0.1% Phosphoric Acid) is selected.

  • Effect: Protonates the target amine (pKa ~4.5), preventing peak tailing caused by interaction with residual silanols on the column stationary phase.

  • Outcome: The elution order is: Diamine (most polar) → Amino-Target → Nitro-Precursor (least polar) .

Visualizing the Chemical Pathway

The following diagram illustrates the synthesis pathway and potential impurities monitored by this method.

ChemicalPathway cluster_legend Chromatographic Behavior Precursor Nitro-Precursor N-(4-nitro-2-ethoxyphenyl)acetamide (Late Eluter) Target TARGET ANALYTE N-(4-amino-2-ethoxyphenyl)acetamide (Mid Eluter) Precursor->Target Reduction (H2/Pd) Impurity Hydrolysis Impurity 2-ethoxy-1,4-phenylenediamine (Early Eluter) Target->Impurity Hydrolysis (Acid/Base) Leg1 Hydrophobic (Retained) Leg2 Polar (Fast Elution)

Figure 1: Synthesis pathway showing the relationship between the Nitro-precursor, the Target Amino-compound, and the Hydrolysis impurity.[1][2]

Experimental Protocol

Instrumentation & Conditions[2][3][4]
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, DAD/VWDStandard configuration.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped C18 prevents silanol interactions with the basic amine.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.2) ensures amine protonation for sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (Reference: 360 nm)Max absorbance for the aromatic acetanilide core.
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program

A gradient is required to elute the polar amine early while cleaning the column of the hydrophobic nitro-precursor.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.00 955Equilibration : High aqueous to retain polar amines.
2.00 955Isocratic hold to separate injection void.
15.00 4060Ramp : Elute Target and Nitro-precursor.
18.00 1090Wash : Remove highly hydrophobic contaminants.
20.00 955Re-equilibration .
25.00 955End of Run.
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of N-(4-amino-2-ethoxyphenyl)acetamide into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, then make up to volume with Water. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent for assay (0.05 mg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation (ICH Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed:

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard.

  • Retention Time %RSD: ≤ 0.5%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.5 (Critical for basic amines).
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.05 mg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Specificity (For Impurities)

Inject a mixture of the Target and the Nitro-precursor (N-(4-nitro-2-ethoxyphenyl)acetamide).

  • Resolution (

    
    ):  The resolution between the Target (RT ~6-8 min) and Precursor (RT ~12-14 min) must be > 2.0.
    

Analytical Workflow Diagram

This diagram summarizes the operational workflow from sample receipt to data reporting.

Workflow Sample 1. Sample Preparation Dissolve 10mg in 50:50 ACN:H2O Filter (0.22 µm) System 2. System Setup Column: C18, 3.5µm MP: 0.1% H3PO4 / ACN Sample->System Run 3. HPLC Run Gradient Elution Detection @ 254 nm System->Run Analysis 4. Data Analysis Check SST (RSD < 1%) Calc Purity % (Area Norm) Run->Analysis Report 5. Reporting Generate CoA Analysis->Report

Figure 2: Step-by-step analytical workflow for routine quality control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Ensure column is "End-capped". Verify pH is < 3.0. Replace column if old.[3]
Retention Drift Mobile phase evaporation or pH shift.Prepare fresh mobile phase daily. Cap solvent bottles.
Split Peaks Sample solvent too strong.Ensure Sample Diluent matches initial gradient (95% Water). Reduce injection volume.
High Backpressure Particulates in sample.Re-filter sample (0.22 µm). Check guard column.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hines, J. E., et al. (2022).[2][4] N-(4-Hydroxy-2-nitrophenyl)acetamide.[2] IUCrData, 7(2), x220201. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-(4-amino-2-ethoxyphenyl)acetamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(4-amino-2-ethoxyphenyl)acetamide in human plasma. N-(4-amino-2-ethoxyphenyl)acetamide is a key chemical intermediate used in the synthesis of various pharmaceutical agents, making its quantification critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] The described method employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity. The method has been validated according to the general recommendations outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[2][3]

Introduction

N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) is an organic compound featuring both amine and amide functional groups, which makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of analgesic and anti-inflammatory agents.[1] Its molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol .[1][4] Accurate measurement of this and related small molecules in biological matrices is a cornerstone of drug development, providing essential data for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical tool for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[5] This note details a complete workflow, from sample preparation to data acquisition, designed to provide reliable and reproducible quantification of N-(4-amino-2-ethoxyphenyl)acetamide in human plasma, a complex biological matrix.

Scientific Principles

Sample Preparation: Protein Precipitation

The first critical step in bioanalysis is to remove interfering endogenous components from the sample, primarily proteins. Protein precipitation (PPT) is a widely used, efficient, and straightforward technique for this purpose.[7][8] The method involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[7] This disrupts the hydration shell around the proteins, drastically reducing their solubility and causing them to precipitate out of solution.[7] Subsequent centrifugation or filtration separates the solid protein pellet from the supernatant, which contains the analyte of interest, ready for LC-MS/MS analysis.[9]

Liquid Chromatography (LC)

The function of the LC system is to separate the target analyte from other components in the prepared sample that may interfere with quantification. This is achieved through differential partitioning of the analyte between a stationary phase (the column) and a mobile phase.[5] For polar compounds like N-(4-amino-2-ethoxyphenyl)acetamide, a reverse-phase C18 column is a common starting point.[10] A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to ensure efficient elution and good peak shape. The addition of a modifier like formic acid to the mobile phases helps to promote analyte protonation, which is essential for positive mode electrospray ionization.[10]

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer provides two layers of mass filtering for exceptional selectivity and sensitivity, a technique known as Multiple Reaction Monitoring (MRM).[11]

  • Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase without significant fragmentation.[12][13][14] A high voltage is applied to the liquid eluting from the LC, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass spectrometer.[12][15]

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is used.[11]

    • Q1 (First Quadrupole): This acts as a mass filter, set to allow only the protonated molecular ion of the analyte (the precursor ion) to pass through.[11][16]

    • q2 (Collision Cell): The precursor ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon). Collisions with the gas cause the precursor ions to fragment in a process called Collision-Induced Dissociation (CID).[12]

    • Q3 (Third Quadrupole): This also acts as a mass filter, set to allow only a specific, characteristic fragment ion (the product ion) to pass through to the detector.[11][16]

The specific transition from a precursor ion to a product ion is a unique signature of the analyte, virtually eliminating interference and providing a highly sensitive signal for quantification.[17]

Experimental Workflow and Protocols

The overall analytical process is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Analyte & Internal Standard Sample->Spike Precipitate Add Acetonitrile (3:1 v/v) & Vortex Spike->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents
  • Analyte: N-(4-amino-2-ethoxyphenyl)acetamide (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled N-(4-amino-2-ethoxyphenyl)acetamide-d3 or a structurally similar compound.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade)

  • Matrix: Blank human plasma (K2-EDTA anticoagulant)

Protocol: Standard and QC Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(4-amino-2-ethoxyphenyl)acetamide in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Spiking: Spike blank human plasma with the appropriate working solutions to achieve the final concentrations for the calibration curve and QC levels. The final solvent concentration from spiking should not exceed 5% of the plasma volume.

Protocol: Sample Extraction (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the respective sample into the corresponding tube.

  • Add 10 µL of the internal standard working solution to each tube (except for double blanks) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio) to each tube.[18]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate/vials for analysis.

Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase chemistry provides good retention for moderately polar small molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; formic acid aids in analyte protonation for positive ESI.[10]
Flow Rate 0.4 mL/minAppropriate for the column dimensions to ensure efficient separation.
Gradient 5% B to 95% B over 3 minA rapid gradient allows for high-throughput analysis while ensuring elution of the analyte.[10]
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
ParameterConditionRationale
Ionization Mode Electrospray (ESI), PositiveThe presence of basic amine groups on the analyte makes it readily protonated in positive mode.
Precursor Ion (Q1) m/z 195.1Corresponds to the [M+H]⁺ of N-(4-amino-2-ethoxyphenyl)acetamide.
Product Ion (Q3) m/z 108.1A stable and abundant fragment ion selected for quantification after CID optimization.
Collision Energy Optimized (e.g., 20 eV)The voltage required to produce the optimal abundance of the product ion.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[12]
Dwell Time 100 msSufficient time to acquire >12 data points across the chromatographic peak for accurate integration.

Method Validation and Performance

The method is validated according to established bioanalytical guidelines to ensure its trustworthiness and reliability.[2][19][20]

Table 3: Validation Performance Summary
ParameterAcceptance Criteria (Typical)Result
Linearity (r²) ≥ 0.99> 0.995
Range e.g., 1 - 1000 ng/mLAchieved
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Meets Criteria
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Meets Criteria
Selectivity No significant interference at the analyte retention time in ≥6 sources of blank matrix.[2]No Interference Observed
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within Acceptance
Recovery Consistent and reproducible> 85%
Stability Bench-top, Freeze-thaw, Long-termStable under tested conditions

Conclusion

This application note describes a validated, high-throughput LC-MS/MS method for the quantification of N-(4-amino-2-ethoxyphenyl)acetamide in human plasma. The simple protein precipitation sample preparation and the high selectivity of MRM-based detection provide a robust, accurate, and precise workflow suitable for regulated bioanalysis in the drug development pipeline. The methodology is grounded in established principles of chromatography and mass spectrometry and adheres to regulatory expectations for analytical performance.

References

  • Vertex AI Search. (2026, January 23). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-.
  • CymitQuimica. CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • ChemicalBook. (2025, July 16). N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE | 848655-78-7.
  • International Union of Crystallography. N-(4-Amino-2-methoxyphenyl)acetamide.
  • MySkinRecipes. N-(4-Amino-2-ethoxyphenyl)acetamide.
  • Smajlagić, A., & Srabović, M. (2022, October). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10).
  • U.S. Environmental Protection Agency. Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details - SRS.
  • Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry, 49(6), 839-848. Retrieved from [Link]

  • Wikipedia. Quadrupole mass analyzer.
  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works.
  • ResearchGate. (2025, October 27). (PDF) Principles of Electrospray Ionization.
  • Abcam. Protein precipitation: A comprehensive guide.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Hiden Analytical. Quadrupoles: How do they work?.
  • BioPharma Services Inc. BA Method Development: Polar Compounds.
  • KCAS Bioanalytical & Biomarker Services. (2024, May 22). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • PubMed. Principles of electrospray ionization. Retrieved from [Link]

  • LCGC International. (2003, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery.
  • ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • MDPI. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Thermo Fisher Scientific - US. Mass Analyzer Technology Overview.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Leybold USA. How does a quadrupole mass spectrometer work.
  • Thermo Fisher Scientific. Protein Precipitation Plates.
  • SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis.
  • SlideShare. USFDA guidelines for bioanalytical method validation.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.

Sources

Technical Application Note: Spectroscopic Characterization of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7), a specific 1,2,4-trisubstituted benzene derivative often encountered in the synthesis of analgesic agents or azo dyes.[1][2][3][4]

Introduction & Structural Context[3][4][5][6][7][8][9][10]

The precise characterization of N-(4-amino-2-ethoxyphenyl)acetamide requires distinguishing it from its regioisomer, N-(2-amino-4-ethoxyphenyl)acetamide.[1][2][3][4] The target molecule features an acetamido group at position 1, an ethoxy group at position 2, and a primary amine at position 4.[1][3][4] This specific substitution pattern creates a unique electronic environment that can be elucidated through the complementary use of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Key Structural Features for Analysis[1][2][3]
  • Primary Amine (-NH₂): Located at position 4; acts as a strong electron-donating group (EDG).[1][3][4]

  • Acetamide (-NHCOCH₃): Located at position 1; acts as a moderate electron-donating group with hydrogen bonding capability.[1][3][4]

  • Ethoxy Ether (-OCH₂CH₃): Located at position 2; provides distinct alkyl signals and influences aromatic coupling constants.[1][3][4]

Experimental Workflow

The following logic flow outlines the critical path from sample preparation to structural validation.

G cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis Sample Crude/Pure Sample (Solid) FTIR_Prep Prep: KBr Pellet or Diamond ATR Sample->FTIR_Prep NMR_Solv Solvent Selection: DMSO-d₆ Sample->NMR_Solv FTIR_Acq Acquisition: 4000-400 cm⁻¹ FTIR_Prep->FTIR_Acq FTIR_Data Data: Functional Group ID FTIR_Acq->FTIR_Data Validation Structure Confirmation (Regioisomer Check) FTIR_Data->Validation Amine/Amide Bands NMR_Acq Acquisition: 1H & 13C (500 MHz) NMR_Solv->NMR_Acq NMR_Data Data: Connectivity & Integration NMR_Acq->NMR_Data NMR_Data->Validation Coupling Constants

Figure 1: Integrated spectroscopic workflow for the structural elucidation of N-(4-amino-2-ethoxyphenyl)acetamide.

FTIR Spectroscopy Protocol

Principle & Causality

FTIR is utilized primarily to confirm the presence of the primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) distinct from the secondary amide (

).[1][3] The primary amine exhibits a characteristic doublet in the high-frequency region due to symmetric and asymmetric stretching, whereas the secondary amide typically shows a single N-H stretch.[1][3][4]
Detailed Protocol
  • Instrument Setup: Calibrate the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or similar) using a polystyrene film standard.[3][4]

  • Sample Preparation (Preferred Method - ATR):

    • Ensure the Diamond ATR crystal is clean (isopropanol wipe).[3][4]

    • Place ~2 mg of the solid sample onto the crystal.[3][4]

    • Apply pressure using the anvil to ensure intimate contact (critical for high-quality absorbance data).[1][3][4]

  • Acquisition Parameters:

    • Range: 4000 – 400

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 16 or 32 (to improve signal-to-noise ratio).

  • Data Processing: Apply baseline correction and atmospheric suppression (CO₂/H₂O) if necessary.[3][4]

Representative Peak Assignment
Functional GroupMode of VibrationFrequency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Diagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3420, 3340Appears as a doublet; distinguishes from secondary amine/amide only.[1][2]
Secondary Amide N-H Stretch (Amide A)~3250Broad band, often H-bonded.[1][2][3]
Aromatic C-H C-H Stretch3000 - 3100Weak intensity, sharp peaks.[1][2][3][4]
Alkyl C-H C-H Stretch (Methyl/Ethyl)2980, 2930From ethoxy and acetamide methyls.[1][2]
Amide Carbonyl C=O[1][2][3][4][5] Stretch (Amide I)1640 - 1660Strongest peak; lower freq due to conjugation.[1][3][4]
Amide N-H N-H Bend (Amide II)1530 - 1550Characteristic of secondary amides.[1][2][3][4]
Aromatic Ring C=C Ring Stretch1500, 1600Multiple bands indicating aromaticity.[1][2][3][4]
Ether (Ar-O-R) C-O-C Asym Stretch1220 - 1250Strong intensity; confirms ethoxy attachment.[1][2][3][4]

NMR Spectroscopy Protocol

Principle & Causality

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.[3][4] DMSO-d₆ is the solvent of choice over CDCl₃ for this molecule.[1][3][4]

  • Reasoning: The molecule contains both amide and amine protons which are exchangeable.[3][4] DMSO-d₆ minimizes exchange rates, allowing for the observation of distinct N-H peaks (often invisible in CDCl₃) and ensures full solubility of the polar acetamide moiety.[1][3][4]

Detailed Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of N-(4-amino-2-ethoxyphenyl)acetamide.[1][2][3][4]

    • Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D).

    • Transfer to a clean, dry 5mm NMR tube.[1][3][4]

  • Acquisition Parameters (500 MHz):

    • Pulse Sequence: Standard 1H zg30.

    • Relaxation Delay (D1): 1.0 - 2.0 s (ensure full relaxation for integration accuracy).

    • Scans (NS): 16 (sufficient for 10 mg sample).[3][4]

    • Temperature: 298 K (25°C).[3][4]

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.[3][4]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[3][4]

Representative 1H NMR Data (Predicted in DMSO-d₆)
Proton (H)Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Amide N-H 8.80 - 9.10Singlet (br)1H-Deshielded, exchangeable proton.[1][2][3]
Ar-H (C6) 7.10 - 7.30Doublet1H

Ortho to acetamide (deshielding); meta to amine.[1][2][3]
Ar-H (C3) 6.25 - 6.35Doublet (small)1Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Ortho to ethoxy & amine (shielded region).[1][2] Meta coupling.
Ar-H (C5) 6.10 - 6.20Doublet of Doublets1Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Ortho to amine (shielded).[1][2]
Amine -NH₂ 4.50 - 5.00Broad Singlet2H-Exchangeable; position varies with conc.[1][2][3][4]
Ether -CH₂- 3.90 - 4.05Quartet2Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Characteristic ethoxy methylene.[1][2][3]
Acetyl -CH₃ 1.95 - 2.05Singlet3H-Acetamide methyl group.[1][2][3][4]
Ether -CH₃ 1.25 - 1.35Triplet3Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Characteristic ethoxy methyl.[1][2][3]

Structural Logic Check:

  • The C6 proton is significantly downfield compared to C3 and C5 because it is ortho to the electron-withdrawing (relative to amine) acetamide group and meta to the strongly donating amine.[3][4]

  • The C3 proton is the most shielded (upfield) or similar to C5, as it is flanked by two strong electron donors (Ethoxy at C2 and Amine at C4).[3][4]

Quality Control & Purity Assessment

To validate the synthesis or purity of the material, calculate the molar ratio of the integrals.[1][3][4]

  • Validation Formula: Integral (Acetyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) / Integral (Ethoxy 
    
    
    
    ) should equal
    
    
    .[3]
  • Impurity Flag: Presence of a singlet at ~3.8 ppm suggests unreacted starting material (if methoxy analogs were used) or hydrolysis products (p-phenylenediamine derivatives).[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105400, Acetamide, N-(2-amino-4-ethoxyphenyl)- (Isomer Reference).[1][3][4] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetamide, N-(4-ethoxy-2-nitrophenyl)- (Precursor Spectral Data). Retrieved from [Link][1][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3][4] John Wiley & Sons.[1][3][4] (Standard text for spectral interpretation logic).

Sources

Application Notes and Protocols for Evaluating the Antioxidant Potential of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating N-(4-amino-2-ethoxyphenyl)acetamide as a Novel Antioxidant

The relentless pursuit of novel antioxidant compounds is a cornerstone of research in pharmacology, food science, and cosmetics. Antioxidants are vital for mitigating the deleterious effects of oxidative stress, a physiological state implicated in a myriad of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(4-amino-2-ethoxyphenyl)acetamide in a suite of robust antioxidant assays.

N-(4-amino-2-ethoxyphenyl)acetamide, a compound structurally related to phenacetin and other acetamide derivatives, presents a compelling case for antioxidant investigation. Its chemical architecture, featuring an aromatic amine and an ethoxy group on a benzene ring, suggests a potential for free radical scavenging through hydrogen atom or electron donation. While direct empirical evidence for its antioxidant capacity is emerging, its structural motifs are shared with compounds known to possess such properties. This application note, therefore, serves as a foundational resource, empowering researchers to systematically evaluate its antioxidant profile.

We will delve into the theoretical underpinnings of antioxidant action, provide meticulous, step-by-step protocols for key in vitro and cell-based assays, and offer insights into the interpretation of the data generated. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

The Scientific Foundation: Understanding Antioxidant Mechanisms

Antioxidants primarily function through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A thorough understanding of these pathways is crucial for selecting appropriate assays and interpreting the results.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but it is a much more stable and less reactive species.

    AH + R• → A• + RH

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a cation radical of the antioxidant and an anion of the radical.

    A + R• → A•+ + R-

The structural features of N-(4-amino-2-ethoxyphenyl)acetamide, particularly the amino and ethoxy groups on the aromatic ring, suggest its potential to participate in both HAT and SET mechanisms, making it a promising candidate for antioxidant activity. Aromatic amines are known for their ability to scavenge free radicals, and the presence of an electron-donating ethoxy group could further enhance this activity.

In Vitro Antioxidant Assays: A Multi-faceted Approach

No single assay can provide a complete picture of a compound's antioxidant potential. Therefore, a panel of assays with different mechanisms of action is recommended. We will focus on two widely accepted and complementary in vitro assays: the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[1] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

The DPPH radical is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H, resulting in a decrease in absorbance.[2] The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-amino-2-ethoxyphenyl)acetamide in a suitable solvent (e.g., methanol or DMSO).

    • Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Ascorbic Acid or Trolox in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the N-(4-amino-2-ethoxyphenyl)acetamide stock solution and the positive control.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Ascorbic Acid)
10
25
50
100
250
IC50 (µg/mL) Calculate Calculate
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.[4] It is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.

The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.

graph ABTS_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare ABTS Radical Cation (ABTS•+) Solution"]; B [label="Prepare N-(4-amino-2-ethoxyphenyl)acetamide Stock Solution"]; C [label="Prepare Serial Dilutions of Test Compound"]; D [label="Prepare Positive Control (e.g., Trolox)"]; E [label="Mix Test/Control Solution with ABTS•+ Solution"]; F [label="Incubate at Room Temperature (6 min)"]; G [label="Measure Absorbance at 734 nm"]; H [label="Calculate % Inhibition and TEAC"];

A -> E; B -> C -> E; D -> E; E -> F -> G -> H; }

Caption: Workflow for the Cellular Antioxidant Assay (CAA).

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, human liver cancer cell line) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of N-(4-amino-2-ethoxyphenyl)acetamide and a positive control (e.g., Quercetin) for 1 hour.

    • Remove the treatment media and wash the cells with PBS.

    • Load the cells with DCFH-DA (e.g., 25 µM in treatment media without serum) for 1 hour in the dark.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the AAPH solution (e.g., 600 µM in PBS) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

  • Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated for both the control and the treated wells. The CAA value is calculated as follows:

    CAA unit = 100 - (∫SA / ∫CA) x 100

    Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Concentration (µM)CAA Unit (Test Compound)CAA Unit (Quercetin)
1
5
10
25
50
EC50 (µM) Calculate Calculate

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Positive Controls: The use of well-characterized antioxidants like Ascorbic Acid, Trolox, and Quercetin provides a benchmark for comparing the activity of N-(4-amino-2-ethoxyphenyl)acetamide.

  • Dose-Response Curves: Generating dose-response curves is essential for determining the concentration-dependent effect of the test compound and for calculating key parameters like IC50 and EC50 values.

  • Blanks and Controls: Appropriate blanks and controls are included in each assay to account for background absorbance or fluorescence and to ensure that the observed effects are due to the test compound.

  • Replicate Measurements: Performing all measurements in triplicate or higher is crucial for assessing the reproducibility of the results and for statistical analysis.

Concluding Remarks and Future Directions

This application note provides a comprehensive framework for the systematic evaluation of the antioxidant potential of N-(4-amino-2-ethoxyphenyl)acetamide. By employing a multi-assay approach that combines in vitro chemical assays with a more biologically relevant cell-based assay, researchers can obtain a robust and nuanced understanding of its antioxidant profile.

Future investigations could explore the specific mechanisms of action of N-(4-amino-2-ethoxyphenyl)acetamide, including its effects on endogenous antioxidant enzymes and its potential to modulate signaling pathways involved in oxidative stress. Furthermore, in vivo studies will be necessary to confirm its antioxidant efficacy and to assess its pharmacokinetic and safety profiles. The protocols and insights provided herein will serve as a valuable starting point for unlocking the potential of this promising compound in the field of antioxidant research and development.

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion reduction. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 106.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

Sources

Technical Application Note: N-(4-amino-2-ethoxyphenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide (also known as 4-amino-2-ethoxyacetanilide) is a high-value bifunctional aniline derivative. While structurally related to phenacetin, its primary pharmaceutical utility lies in its role as a regioselective building block for the synthesis of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

This molecule is the critical "Southern" fragment precursor for Neratinib (HKI-272) , an irreversible tyrosine kinase inhibitor (TKI) used in HER2-positive breast cancer. Its unique substitution pattern—an acetamide group (protected amine) para to a free amine, with an ortho-ethoxy group—allows for the precise construction of the 6-acetamido-7-ethoxyquinoline core via the Gould-Jacobs reaction. This application note details the synthetic logic, validated protocols, and process control parameters for utilizing this precursor.

Chemical Profile & Strategic Logic

Molecule Identity
  • IUPAC Name: N-(4-amino-2-ethoxyphenyl)acetamide[1][2]

  • CAS Number: 848655-78-7[1][2]

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • Key Functional Groups:

    • Primary Amine (C4): Nucleophilic center for condensation reactions (e.g., with ethoxymethylene derivatives).

    • Acetamide (C1): Serves as a robust protecting group for the C6-nitrogen of the final quinoline, stable during high-temperature cyclization but hydrolyzable under acidic conditions.

    • Ethoxy Group (C2): Electron-donating group (EDG) that directs cyclization and increases lipophilicity in the final drug candidate.

Retrosynthetic Logic (The "Why")

Synthesizing complex TKIs like Neratinib requires a quinoline core substituted at positions 6 and 7.

  • Challenge: Direct electrophilic aromatic substitution on a pre-formed quinoline ring is often non-selective and yields inseparable isomers.

  • Solution: Use N-(4-amino-2-ethoxyphenyl)acetamide .[1][2] By starting with the substituents already installed in the correct orientation on the benzene ring, the subsequent cyclization locks them into the 6 (acetamide) and 7 (ethoxy) positions of the quinoline.

Detailed Experimental Protocol

Workflow: Synthesis of the Neratinib Intermediate (4-Chloro-6-acetamido-7-ethoxy-3-quinolinecarbonitrile)

This protocol describes the conversion of N-(4-amino-2-ethoxyphenyl)acetamide into the activated quinoline core, the pivotal intermediate for Neratinib synthesis.

Phase 1: Condensation (Enamine Formation)

Objective: React the free amine with an acrylate derivative to form the acyclic precursor.

  • Reagents:

    • Precursor: N-(4-amino-2-ethoxyphenyl)acetamide (1.0 equiv)

    • Reagent: Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv)

    • Solvent: Ethanol or Isopropanol (anhydrous)

  • Procedure:

    • Charge the reaction vessel with N-(4-amino-2-ethoxyphenyl)acetamide and Ethanol (10 vol).

    • Add Ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78-82°C) for 3–5 hours.

    • In-Process Control (IPC): Monitor by HPLC for consumption of the aniline precursor (<1.0%).

    • Cool to 0–5°C. The product (enamine intermediate) will precipitate.

    • Filter and wash with cold ethanol. Dry under vacuum at 45°C.

Phase 2: Gould-Jacobs Cyclization

Objective: Thermal cyclization to form the quinoline ring.

  • Reagents:

    • Substrate: Enamine intermediate from Phase 1.

    • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

  • Procedure:

    • Heat Dowtherm A (10 vol) to 250–260°C (Critical: High temperature required for intramolecular cyclization).

    • Slowly add the Enamine intermediate portion-wise to the hot solvent. Caution: Rapid addition causes foaming due to ethanol evolution.

    • Maintain temperature at 250°C for 1–2 hours.

    • Mechanism: The aromatic ring attacks the acrylate double bond, closing the pyridine ring and eliminating ethanol.

    • Cool the mixture to ~80°C. Add Ethanol (non-solvent) to induce precipitation.

    • Filter the solid 6-acetamido-7-ethoxy-4-hydroxyquinoline-3-carbonitrile . Wash with ethanol/hexane to remove Dowtherm A.

Phase 3: Activation (Chlorination)

Objective: Convert the 4-hydroxy group to a 4-chloro group, creating a reactive electrophile for the final drug coupling.

  • Reagents:

    • Substrate: 6-acetamido-7-ethoxy-4-hydroxyquinoline-3-carbonitrile.

    • Reagent: Phosphorus Oxychloride (POCl₃) (excess, acts as solvent/reagent).

    • Catalyst: DMF (catalytic drops).

  • Procedure:

    • Suspend the hydroxy-quinoline in POCl₃ (5–8 vol).

    • Add catalytic DMF.

    • Heat to reflux (105°C) for 2–4 hours. The suspension should clear as the chloro-derivative is formed.

    • Quenching (Hazardous): Cool to room temperature. Slowly pour the reaction mixture into crushed ice/ammonia water mixture (maintaining pH >8 to prevent hydrolysis of the nitrile).

    • Filter the resulting precipitate: 4-chloro-6-acetamido-7-ethoxy-3-quinolinecarbonitrile .

    • Dry thoroughly. This is the Key Intermediate .

Analytical Validation & Specifications

To ensure the integrity of the precursor and the resulting intermediate, the following parameters must be met.

Precursor: N-(4-amino-2-ethoxyphenyl)acetamide
TestSpecificationMethod
Appearance Off-white to light brown powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water gradient)
Water Content ≤ 0.5%Karl Fischer
Identity ¹H NMR confirms Acetyl (2.1 ppm), Ethoxy (1.4, 4.0 ppm), Aromatic protons¹H NMR (DMSO-d₆)
Key Intermediate: 4-chloro-6-acetamido-7-ethoxy-3-quinolinecarbonitrile
  • ¹H NMR (DMSO-d₆):

    • δ 9.8 (s, 1H, NH-Ac)

    • δ 9.1 (s, 1H, H-2 of Quinoline)

    • δ 8.6 (s, 1H, H-5)

    • δ 7.6 (s, 1H, H-8)

    • δ 4.3 (q, 2H, O-CH₂-)

    • δ 2.2 (s, 3H, CO-CH₃)

  • Mass Spectrometry: [M+H]⁺ = 290.07 (approx, characteristic Cl isotope pattern).

Visualizations

Synthetic Pathway Diagram

This diagram illustrates the transformation of the precursor into the Neratinib core.

NeratinibSynthesis Precursor N-(4-amino-2-ethoxyphenyl)acetamide (Starting Material) Enamine Enamine Intermediate (Acyclic) Precursor->Enamine Condensation (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Enamine Cyclized 4-Hydroxy-6-acetamido- 7-ethoxy-3-quinolinecarbonitrile Enamine->Cyclized Gould-Jacobs (Dowtherm A, 250°C) Intermediate 4-Chloro-6-acetamido- 7-ethoxy-3-quinolinecarbonitrile (Key Electrophile) Cyclized->Intermediate Chlorination (POCl3) Neratinib Neratinib (HKI-272) (Final Drug) Intermediate->Neratinib 1. Hydrolysis (-Ac) 2. Coupling w/ Aniline 3. Michael Acceptor Addn

Caption: Step-wise conversion of N-(4-amino-2-ethoxyphenyl)acetamide to the Neratinib core.

Structural Logic Map

Mapping the atoms from the precursor to the final quinoline ring.

AtomMapping Aniline Precursor Structure Pos 1: NH-Acetyl Pos 2: Ethoxy Pos 4: NH2 Quinoline Quinoline Core Pos 6: Acetamide Pos 7: Ethoxy Pos 1: Nitrogen Aniline->Quinoline Pos 4 NH2 becomes Ring Nitrogen (N1) Aniline->Quinoline Pos 1 (Para to NH2) becomes Pos 6 Aniline->Quinoline Pos 2 (Meta to NH2) becomes Pos 7

Caption: Regiochemical mapping showing how precursor substituents translate to the drug scaffold.

References

  • Wyeth Holdings Corp. (2003). Substituted 3-Cyano Quinolines.[3] US Patent 6,288,082. Link

  • Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an irreversible receptor tyrosine kinase inhibitor. Cancer Research, 64(11), 3958-3965. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11608083, N-(4-amino-2-ethoxyphenyl)acetamide.Link

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline (General Gould-Jacobs Protocol). Org.[4][5] Synth. 1947, 27, 30. Link

  • Wang, T., et al. (2010). Process for the preparation of Neratinib.[5][6][7][8] CN Patent 101973945. Link

Sources

Precision Profiling of N-(4-amino-2-ethoxyphenyl)acetamide: ADME-Tox and Bioactivity Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7), also known as 4-amino-2-ethoxyacetanilide, represents a specific structural class of substituted acetanilides.[1][2][3] Chemically, it possesses an acetamide core flanked by an ortho-ethoxy group and a para-primary amine.[1][2] This structural motif shares significant homology with historical analgesics like Phenacetin and Paracetamol (Acetaminophen), yet the presence of the free primary amine at position 4 introduces distinct electrochemical and biological reactivities.[2]

In drug development and industrial safety workflows, this compound is treated as a high-priority New Chemical Entity (NCE) requiring rigorous profiling.[1][2] Its "activity" is defined by two competing vectors:[1][2]

  • Therapeutic Potential: As a putative cyclooxygenase (COX) inhibitor or prodrug intermediate.[1][2]

  • Toxicological Liability: The free aromatic amine is a structural alert for genotoxicity (via N-hydroxylation) and rapid metabolic clearance.[1][2]

This Application Note details the development of a screening cascade to quantify these activities, moving from metabolic stability to genotoxicity and enzymatic efficacy.[2]

Part 1: Metabolic Stability Profiling (Microsomal Stability)

Rationale & Mechanism

The primary determinant of this compound's in vivo activity is its metabolic fate.[1][2] The molecule contains two major sites for enzymatic attack by Cytochrome P450 (CYP) enzymes:

  • Site A (O-Dealkylation): The ethoxy group at position 2 is susceptible to CYP1A2/2D6-mediated O-deethylation, potentially yielding a phenol derivative.[1][2]

  • Site B (N-Acetylation/Oxidation): The free amine at position 4 is a substrate for N-acetyltransferases (NAT) or, more dangerously, N-oxidation by CYP2E1 to form reactive hydroxylamines (toxicophores).[1][2]

Experimental Protocol: HLM Incubation with LC-MS/MS Detection

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).
Materials
  • Test Compound: N-(4-amino-2-ethoxyphenyl)acetamide (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1][2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Quench Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).[1][2]

Workflow Steps
  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (0.5 mg/mL final) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN. Vortex for 10 min; centrifuge at 4,000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS (C18 column, Gradient Mobile Phase: 0.1% Formic Acid in Water/ACN). Monitor MRM transition (Parent Ion

    
     Fragment).
    
Data Analysis & Interpretation

Plot


 vs. Time.[1][2] The slope 

determines the half-life.[1][2]
ParameterFormulaInterpretation
Elimination Constant (

)
Slope of linear regressionRate of metabolism.[1][2][3]
Half-Life (

)

Stability duration.[1][2][3] < 30 min indicates high clearance.[1][2]
Intrinsic Clearance (

)

Scalable value for in vivo prediction.[2][3]

Part 2: Genotoxicity Screening (Ames Test)

Rationale & Mechanism

The 4-amino group classifies this molecule as a Primary Aromatic Amine (PAA) .[1][2] PAAs are known to undergo metabolic activation (N-hydroxylation) to form nitrenium ions, which can intercalate with DNA and cause frameshift mutations.[1][2] The Ames test is mandatory to rule out mutagenicity before efficacy testing.[1][2]

Experimental Protocol: Salmonella Mutagenicity Assay

Objective: Assess mutagenic potential in the presence and absence of metabolic activation (S9 fraction).[2]

Workflow Steps
  • Strain Selection: Use S. typhimurium strains TA98 (detects frameshifts, sensitive to aromatic amines) and TA100 (base-pair substitutions).[1][2]

  • Dosing: Prepare 5 concentrations (e.g., 0.5, 5, 50, 500, 5000

    
     g/plate ) in DMSO.
    
  • Metabolic Activation:

    • Plate Set A (-S9): Phosphate buffer only.[1][2]

    • Plate Set B (+S9): Rat liver S9 fraction (induced with Aroclor 1254) to simulate hepatic metabolism (N-oxidation).[1][2]

  • Plating: Mix bacteria, test compound, and S9/buffer in soft agar overlay. Pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies manually or via automated counter.

Validation Criteria:

  • Positive Control: 2-Aminofluorene (requires S9) and 4-Nitro-o-phenylenediamine (direct acting).[1][2]

  • Result: A >2-fold increase in colony count over vehicle control is considered Positive (Mutagenic) .[1][2]

Part 3: Pharmacodynamic Activity (COX Inhibition)[1][2]

Rationale

Given the structural similarity to acetanilide analgesics, the therapeutic "activity" is best assayed via Cyclooxygenase (COX) inhibition.[2] However, unlike Paracetamol (a weak COX inhibitor acting via peroxidase sites), the 4-amino group may alter binding affinity.[2]

Experimental Protocol: Fluorometric COX-1/COX-2 Screening

Objective: Determine the


 of N-(4-amino-2-ethoxyphenyl)acetamide against purified COX enzymes.
Workflow Steps
  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2; Arachidonic Acid (substrate); ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.[1][2]

  • Reaction Principle: COX converts arachidonic acid to PGG2.[1][2] The peroxidase activity of COX then reduces PGG2 to PGH2, concurrently oxidizing ADHP to highly fluorescent Resorufin.[2]

  • Setup:

    • Incubate enzyme + Test Compound (0.01 – 100

      
      M) in Tris-HCl buffer (pH 8.[1][2]0) for 10 min.
      
    • Add ADHP/Hemin mixture.[1][2]

    • Initiate with Arachidonic Acid.[1][2]

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 5 minutes.

  • Calculation:

    
    [1][2]
    

Visualization: Metabolic & Assay Pathways

The following diagram illustrates the critical metabolic divergence points that dictate the assay strategy (Toxicity vs. Clearance).

MetabolicFate Compound N-(4-amino-2-ethoxyphenyl)acetamide (Parent) CYP_Ox CYP2E1 / CYP1A2 (Oxidation) Compound->CYP_Ox Bioactivation NAT NAT1 / NAT2 (Acetylation) Compound->NAT Detoxification CYP_Dealk CYP1A2 (O-Dealkylation) Compound->CYP_Dealk Clearance Reactive N-Hydroxy Metabolite (TOXIC - Ames Positive) CYP_Ox->Reactive Risk Stable Di-acetamide Derivative (Excretable) NAT->Stable Safe Phenol Phenolic Metabolite (Phase II Conjugation) CYP_Dealk->Phenol Metabolism

Caption: Figure 1.[1][2] Metabolic divergence of the target compound.[1][2] The central assay challenge is distinguishing between the bioactivation pathway (red) leading to genotoxicity and the detoxification pathways (green/yellow).

References

  • ChemicalBook. (2024).[1][2] N-(4-amino-2-ethoxyphenyl)acetamide - CAS 848655-78-7 Properties and Suppliers.[1][2][3]Link[1][2]

  • U.S. Food and Drug Administration (FDA). (2020).[1][2] Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2][3]Link[1][2]

  • OECD Guidelines for the Testing of Chemicals. (2020).[1][2] Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1][2]Link[1][2]

  • PubChem. (2024).[1][2] Compound Summary: Acetamide, N-(4-ethoxyphenyl)- (Phenacetin Analogues).[1][2][4] National Library of Medicine.[1][2] Link

Sources

Application Notes and Protocols for the Antimicrobial Activity Testing of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial potential of N-(4-amino-2-ethoxyphenyl)acetamide. This compound, a derivative of acetanilide, belongs to a chemical class that has shown a range of biological activities. Given the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities is paramount. These application notes detail the essential protocols, from preparing the test compound to executing standardized susceptibility assays and interpreting the resultant data. We emphasize the causality behind experimental choices to ensure robust and reproducible outcomes. The protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a framework for the initial screening and characterization of this compound's activity against a panel of pathogenic bacteria.

Introduction: The Rationale for Investigation

N-(4-amino-2-ethoxyphenyl)acetamide is structurally related to phenacetin, an early synthetic analgesic and antipyretic drug.[1][2][3] While phenacetin itself was withdrawn due to toxicity, its derivatives and the broader class of acetamides continue to be explored for various bioactivities.[1] Numerous studies have demonstrated that synthetic acetamide derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7] The specific structural motifs within these molecules can be tailored to enhance their efficacy and spectrum of activity.[4] Therefore, a systematic evaluation of N-(4-amino-2-ethoxyphenyl)acetamide is a logical step in the search for new antimicrobial leads.

This guide provides detailed, field-proven protocols for three foundational antimicrobial susceptibility testing (AST) methods:

  • Broth Microdilution: For determining the Minimum Inhibitory Concentration (MIC).

  • Kirby-Bauer Disk Diffusion: For assessing qualitative susceptibility.

  • Agar Well Diffusion: An alternative diffusion method suitable for liquid samples.

Compound Profile: N-(4-amino-2-ethoxyphenyl)acetamide

A thorough understanding of the test article's physicochemical properties is critical for designing the experiment, particularly for preparing a valid stock solution.

PropertyValue / DescriptionSource
CAS Number 848655-78-7[8]
Molecular Formula C₁₀H₁₄N₂O₂[9]
Appearance Brown to reddish-brown solid[8]
Solubility Sparingly soluble in water. Soluble in ethanol and chloroform.[10]
Storage 2-8°C, protect from light[8]

Causality Note: The compound's limited aqueous solubility necessitates the use of an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to prepare the initial high-concentration stock solution. The final concentration of the solvent in the assay medium must be kept at a non-inhibitory level (typically ≤1% v/v) to avoid confounding results.

Foundational Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established standards to ensure data integrity and comparability.[11] It is imperative to include appropriate quality control (QC) strains in every experiment.

Essential Materials & Reagents
  • Test Compound: N-(4-amino-2-ethoxyphenyl)acetamide

  • Solvent: Sterile, analytical grade DMSO or ethanol.

  • Bacterial Strains: QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA).[12]

  • Equipment: Biosafety cabinet, incubator (35 ± 2°C), spectrophotometer or McFarland turbidity standards, micropipettes, multichannel pipette, sterile 96-well microtiter plates, sterile Petri dishes, sterile swabs, forceps, calipers or ruler.

  • Controls: Positive control (e.g., Gentamicin, Ciprofloxacin), Negative control (solvent-only).

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13]

Workflow: Broth Microdilution

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Prepare Working Inoculum Suspension A->C B Prepare 0.5 McFarland Bacterial Inoculum B->C D Dispense Broth to All Wells C->D E Create 2-fold Serial Dilution of Compound Across Plate D->E F Inoculate Wells with Working Suspension E->F G Incubate at 35°C for 16-20 hours F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC: Lowest Concentration with No Growth H->I

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the test compound and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). This minimizes the amount of solvent carried over into the assay.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight MHA plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Create the final working inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the stock solution (appropriately diluted from the main stock) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Reserve wells for a positive control (bacteria, no compound) and a negative/sterility control (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with the working bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Data Presentation: MIC Results

MicroorganismCompound MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureus ATCC 29213640.5
E. coli ATCC 25922>1281
P. aeruginosa ATCC 27853>1282
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a standardized qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[15][16][17]

Workflow: Kirby-Bauer Disk Diffusion

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis A Prepare 0.5 McFarland Bacterial Inoculum C Inoculate MHA Plate with Sterile Swab to Create a Lawn A->C B Prepare Compound-Impregnated Paper Disks D Aseptically Place Disks on Agar Surface B->D C->D E Invert Plate and Incubate at 35°C for 16-24 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard bacterial suspension as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Preparation & Application:

    • Prepare a high-concentration solution of N-(4-amino-2-ethoxyphenyl)acetamide in a volatile solvent like ethanol.

    • Aseptically apply a known volume (e.g., 10 µL) of this solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to fully evaporate. The amount of compound per disk should be defined (e.g., 30 µ g/disk ).

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface, pressing gently to ensure full contact.[18]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm) using calipers.[19] The size of the inhibition zone indicates the degree of susceptibility.[20]

Protocol 3: Agar Well Diffusion Assay

This method is an alternative to disk diffusion and is particularly useful for screening aqueous extracts or compounds that are difficult to impregnate into paper disks.[21][22][23]

Workflow: Agar Well Diffusion

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis A Prepare 0.5 McFarland Bacterial Inoculum C Inoculate MHA Plate to Create a Lawn A->C B Prepare Compound Solution in Appropriate Solvent E Pipette Compound Solution into Wells B->E D Cut Wells (6-8 mm) in the Agar C->D D->E F Incubate at 35°C for 16-24 hours E->F G Measure Diameter of Zone of Inhibition (mm) F->G

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

  • Plate Inoculation: Prepare an inoculated MHA plate as described in Protocol 2.

  • Well Creation: Use a sterile cork borer or pipette tip to cut uniform wells (6-8 mm in diameter) into the agar.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the N-(4-amino-2-ethoxyphenyl)acetamide solution (at a known concentration) into each well. Also, include wells for positive and negative (solvent) controls.

  • Incubation & Interpretation: Incubate the plates as described for the disk diffusion method. Measure the diameter of the inhibition zones.

Potential Mechanism of Action: A Theoretical Framework

While the precise mechanism of N-(4-amino-2-ethoxyphenyl)acetamide is uncharacterized, the activity of other acetamide-based antimicrobials provides a basis for hypothesis. One potential target is the bacterial cell wall synthesis pathway. For instance, some related compounds are suggested to act by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes for cross-linking peptidoglycan.[4] Inhibition of PBPs destabilizes the cell wall, leading to cell lysis and death.[4]

Hypothesized Mechanism of Action

Compound N-(4-amino-2-ethoxyphenyl)acetamide PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition Leads to CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Leads to

Caption: Hypothesized inhibition of cell wall synthesis.

Further studies, such as molecular docking, enzyme inhibition assays, and analysis of cellular leakage, would be required to validate this or other potential mechanisms.[4]

References

  • Vertex AI Search. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH.
  • Bravo, G. A. S., de Oliveira, M. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Center for Biotechnology Information.
  • MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • DergiPark. (n.d.). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
  • LookChem. (2026, January 23). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-.
  • ResearchGate. (2022, February 2). (PDF) Chapter 14 Synthesis, Characterization and Antibacterial Activity of Methyl N-[1-(benzoylamino)-2-methoxy-2- oxoethyl]Tryptophanate.
  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Center for Biotechnology Information. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • ResearchGate. (2019, January 10). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach.
  • ChemicalBook. (2025, July 16). N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE | 848655-78-7.
  • ResearchGate. (2025, August 5). (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives.
  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • National Center for Biotechnology Information. (2023, July 31). Isolation and Characterization of the Wastewater Micropollutant Phenacetin-Degrading Bacterium Rhodococcus sp. Strain PNT-23.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
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  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Dr.Oracle. (2025, August 29). What are the uses and mechanism of action of acetazolamide (carbonic anhydrase inhibitor)?.
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation.
  • ACS Publications. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega.
  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives.
  • NMS Labs. (2021, April 20). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?.
  • CORE. (2013, September 18). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA.
  • MDPI. (n.d.). In Vitro Antimicrobial Potential of Different Platelet Concentrates Against Eight Clinically Relevant Oral Pathobionts.
  • PubChem. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-.
  • YouTube. (2020, November 1). Agar well diffusion assay.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae.
  • National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
  • CymitQuimica. (n.d.). CAS 122-80-5: N-(4-Aminophenyl)acetamide.
  • Research Square. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Wikipedia. (n.d.). Disk diffusion test.
  • ResearchGate. (2025, August 8). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

Sources

Application Note: N-(4-amino-2-ethoxyphenyl)acetamide as a Pivotal Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-(4-amino-2-ethoxyphenyl)acetamide in the Synthesis of Novel Heterocycles Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7) represents a highly versatile "push-pull" aromatic scaffold. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-donating ethoxy group at the ortho position, a protected acetamido group at the C1 position, and a highly nucleophilic free amine at the C4 position.

For medicinal chemists, this molecule serves as a strategic "lynchpin" intermediate. Unlike simple phenylenediamines, the C2-ethoxy group provides crucial solubility and hydrogen-bond accepting capability, often improving the pharmacokinetic (PK) profiles of derived drug candidates. The C1-acetamido group acts as a masked amine or a stable directing group, while the C4-amine serves as the primary handle for heterocycle construction.

This guide details two high-value synthetic protocols utilizing this scaffold:

  • Protocol A: Synthesis of 4-Thiazolidinone Libraries (Anti-inflammatory/Antimicrobial targets).

  • Protocol B: Construction of Aminopyrimidine Kinase Inhibitor Cores (

    
     Methodology).
    
Structural Properties Table
PropertySpecificationMechanistic Implication
CAS Number 848655-78-7Unique identifier for procurement.[1][2]
Molecular Formula

MW: 194.23 g/mol .[3]
C4-Amino Group Primary Amine (

)
Primary Nucleophile. High electron density due to para-ethoxy resonance donation.
C2-Ethoxy Group Ether (

)
Electronic Activator. Increases nucleophilicity at C4; improves lipophilicity (

).
C1-Acetamido Group Amide (

)
Protecting/Directing Group. Stable under basic conditions; hydrolyzable under strong acid.

Strategic Reaction Pathways

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionPathways cluster_legend Pathway Legend Start N-(4-amino-2-ethoxyphenyl)acetamide (Starting Material) SchiffBase Intermediate Schiff Base Start->SchiffBase Reflux/EtOH (-H2O) KinaseCore Aminopyrimidine Kinase Inhibitor Core Start->KinaseCore SNAr DIPEA, n-BuOH, 100°C Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->SchiffBase Thiazolidinone 4-Thiazolidinone Derivative SchiffBase->Thiazolidinone HS-CH2-COOH ZnCl2, Reflux Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->KinaseCore Legend1 Pathway A: Cyclization Legend2 Pathway B: Coupling

Figure 1: Divergent synthetic utility of N-(4-amino-2-ethoxyphenyl)acetamide in creating pharmacologically active heterocycles.

Protocol A: Synthesis of 4-Thiazolidinone Derivatives

This protocol describes the conversion of the C4-amine into a 4-thiazolidinone ring, a pharmacophore widely associated with antimicrobial and anticonvulsant activity. This is a two-step "one-pot" procedure involving Schiff base formation followed by cyclocondensation with thioglycolic acid.

Reagents & Equipment[5]
  • Substrate: N-(4-amino-2-ethoxyphenyl)acetamide (1.0 equiv).

  • Electrophile: 4-Chlorobenzaldehyde (or substituted aromatic aldehyde) (1.0 equiv).

  • Cyclizing Agent: Thioglycolic acid (Mercaptoacetic acid) (1.2 equiv).

  • Dehydrating Agent: Anhydrous

    
     (Catalytic, 0.1 equiv) or Dean-Stark apparatus.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Monitoring: TLC (Hexane:Ethyl Acetate 6:4).

Step-by-Step Methodology
  • Schiff Base Formation (In-situ):

    • In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of N-(4-amino-2-ethoxyphenyl)acetamide in 30 mL of anhydrous 1,4-dioxane.

    • Add 1.41 g (10 mmol) of 4-chlorobenzaldehyde .

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-3 hours.

    • Checkpoint: Monitor TLC for the disappearance of the primary amine spot (ninhydrin stain) and appearance of the imine (UV active).

  • Cyclocondensation:

    • Cool the reaction mixture slightly (to ~60°C).

    • Add 1.10 g (12 mmol) of thioglycolic acid .

    • Add 0.14 g (1 mmol) of anhydrous

      
      .
      
    • Reflux the mixture for an additional 6-8 hours.

    • Mechanism:[3][4] The mercapto group attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl, releasing water.

  • Workup & Purification:

    • Pour the reaction mixture into 200 mL of crushed ice/water containing 10% sodium bicarbonate (

      
      ) to quench excess acid.
      
    • Stir vigorously for 30 minutes. A precipitate should form.

    • Filter the solid under vacuum and wash with cold water (

      
       mL).
      
    • Recrystallization: Purify the crude solid from hot Ethanol/DMF (9:1) mixture.

Expected Results
  • Yield: 65–75%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Key Characterization:

    • IR: Appearance of C=O stretch for thiazolidinone (~1690

      
      ).
      
    • 
       NMR: Appearance of the 
      
      
      
      protons as a singlet or AB quartet around 3.6–3.9 ppm.

Protocol B: Synthesis of Aminopyrimidine Kinase Inhibitor Cores

This protocol targets the synthesis of kinase inhibitor scaffolds (similar to Gefitinib or Erlotinib analogs) by reacting the C4-amine with a chloropyrimidine via Nucleophilic Aromatic Substitution (


).
Reagents & Equipment[5]
  • Substrate: N-(4-amino-2-ethoxyphenyl)acetamide (1.0 equiv).

  • Heterocycle: 2,4-Dichloropyrimidine (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA).

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a pressure tube or reflux condenser flask with 1.94 g (10 mmol) of N-(4-amino-2-ethoxyphenyl)acetamide .

    • Add 20 mL of n-Butanol .

    • Add 1.64 g (11 mmol) of 2,4-Dichloropyrimidine .

    • Add 4.35 mL (25 mmol) of DIPEA .

  • Thermal Activation:

    • Heat the mixture to 100°C (or reflux if using IPA) for 12 hours.

    • Note: The C4-chlorine of the pyrimidine is more reactive than the C2-chlorine due to the nitrogen positions, favoring the formation of the 4-substituted product.

  • Isolation:

    • Cool the reaction to room temperature.[5][6] The product often precipitates directly from n-Butanol upon cooling.

    • If no precipitate forms, remove solvent in vacuo to 20% volume and add diethyl ether to induce precipitation.

    • Filter the solid and wash with cold ether.

  • Purification:

    • Flash Column Chromatography: Silica gel, eluting with DCM:MeOH (95:5).

Experimental Workflow Diagram

Workflow Reactants Reactants: Amine + 2,4-Dichloropyrimidine Solvent: n-BuOH Heating Heat at 100°C 12 Hours (SNAr Mechanism) Reactants->Heating Cooling Cool to RT Induce Precipitation Heating->Cooling Filtration Vacuum Filtration Wash with Ether Cooling->Filtration Product Final Product: N-(4-((2-chloropyrimidin-4-yl)amino)- 2-ethoxyphenyl)acetamide Filtration->Product

Figure 2: Workflow for the regioselective synthesis of the aminopyrimidine core.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete water removal during Schiff base formation.Use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction mixture.
Oily Product (Protocol A) Incomplete cyclization or residual solvent.Triturate the oil with cold diethyl ether/hexane (1:1) to induce crystallization.[5]
Regioisomer Mix (Protocol B) Competition between C2 and C4 chlorines on pyrimidine.Lower the reaction temperature to 80°C and increase reaction time. The C4 position is kinetically favored at lower temps.
Starting Material Recovery Low nucleophilicity of the amine.The ethoxy group activates the amine, so this is rare. Ensure the amine is not protonated (check pH, add more DIPEA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21915438, N-(4-amino-2-ethoxyphenyl)acetamide. Retrieved from [Link]

  • MDPI (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (General reference for Thiazolidinone synthesis conditions). Retrieved from [Link]

Sources

Application Note: Derivatization Protocols for N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the derivatization of N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7), a specific aromatic amine intermediate often utilized in the synthesis of analgesic pharmacophores and azo dyes.[1]

The guide focuses on two critical workflows:

  • Analytical Derivatization (HPLC-FLD/UV): Enhancing detectability and stability for quantitative analysis.

  • Synthetic Derivatization (Medicinal Chemistry): Functionalizing the free amine to generate urea/amide analogs for drug discovery.

Introduction & Chemical Context

N-(4-amino-2-ethoxyphenyl)acetamide (also known as 4-amino-2-ethoxyacetanilide) is a bifunctional scaffold containing an acetamido group, an ethoxy ether, and a reactive primary aromatic amine.[1]

  • Chemical Structure Analysis:

    • Position 1 (Acetamido): -NH-CO-CH₃.[1][2] Electron-withdrawing (mild) but stabilizing.[1] Generally unreactive under mild derivatization conditions.

    • Position 2 (Ethoxy): -OCH₂CH₃.[1] Electron-donating group (EDG) via resonance.[1] Increases electron density on the ring, making the amine at Position 4 highly nucleophilic.

    • Position 4 (Amino): -NH₂. The primary target for derivatization. Its para-position relative to the acetamido group and meta-position to the ethoxy group creates a unique electronic environment suitable for rapid electrophilic substitution (acylation, alkylation, carbamylation).

Significance: In drug development, this molecule serves as a "reverse-amide" analog of phenacetin metabolites. Derivatization is essential because the free primary amine is susceptible to rapid oxidation (browning) and is often too polar for standard reverse-phase GC/HPLC retention without modification.

Safety & Handling (Critical)

  • Hazard Class: Irritant (Skin/Eye), Potential Carcinogen (Aromatic Amine).

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Engineering Controls: All weighing and reaction steps must be performed in a certified chemical fume hood.

  • Reagent Warnings:

    • FMOC-Cl: Corrosive, lachrymator. Moisture sensitive.

    • Phenyl Isocyanate: Toxic, potent sensitizer.

Protocol A: Analytical Derivatization for HPLC (FMOC Method)

Objective: To tag the free amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) for high-sensitivity fluorescence detection (FLD) or UV quantitation.[1] This method stabilizes the amine and increases hydrophobicity for C18 retention.

Reagents & Equipment[1][2][3][4][5]
  • Analyte: N-(4-amino-2-ethoxyphenyl)acetamide (1 mg/mL in Acetonitrile).[1]

  • Reagent: FMOC-Cl (5 mM in dry Acetonitrile).

  • Buffer: Borate Buffer (0.2 M, pH 8.5).

  • Quencher: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).[1]

  • Equipment: HPLC Vials, Heating Block (optional), Vortex.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 10 mg of N-(4-amino-2-ethoxyphenyl)acetamide in 10 mL ACN (Stock A).

    • Prepare 5 mM FMOC-Cl in ACN (freshly prepared).

    • Prepare 0.2 M Borate Buffer pH 8.5.

  • Reaction:

    • In an HPLC vial, combine:

      • 200 µL Borate Buffer (pH 8.5)

      • 50 µL Stock A (Analyte)

      • 250 µL FMOC-Cl Solution[1]

    • Vortex immediately for 10 seconds.

    • Incubate at Ambient Temperature (25°C) for 5 minutes. Note: The electron-rich nature of the aniline ensures rapid reaction; heating is rarely required and may cause hydrolysis.

  • Quenching (Optional but Recommended):

    • Add 50 µL of 0.1 M Glycine or ADAM solution.

    • Vortex and incubate for 1 minute to scavenge excess FMOC-Cl (preventing column damage and interfering peaks).

  • Analysis:

    • Inject 10 µL onto the HPLC system.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (254 nm).

Data Output: Expected Results
ParameterValueNotes
Reaction Yield > 98%Confirmed by disappearance of amine peak.
Derivative Stability 24 HoursStable at 4°C in autosampler.
Retention Shift Significant IncreaseMoves from solvent front (polar) to mid-gradient (hydrophobic).
Limit of Detection < 10 ng/mLWith Fluorescence detection.

Protocol B: Synthetic Derivatization (Urea Formation)

Objective: To synthesize the N-phenylurea derivative for Structure-Activity Relationship (SAR) studies. This reaction converts the free amine into a stable urea linkage.

Reagents
  • Substrate: N-(4-amino-2-ethoxyphenyl)acetamide (1.0 eq).

  • Reagent: Phenyl Isocyanate (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base: Triethylamine (TEA) (0.1 eq, catalytic).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1]
      
    • Add 1.0 mmol (194 mg) of N-(4-amino-2-ethoxyphenyl)acetamide.

    • Add 10 mL anhydrous DCM. Stir until dissolved.

  • Addition:

    • Cool the solution to 0°C (Ice bath) to control exotherm.

    • Add 1.1 mmol (120 µL) of Phenyl Isocyanate dropwise via syringe.

    • Add 10 µL Triethylamine (TEA).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours . Monitor by TLC (50:50 Ethyl Acetate:Hexane). The starting amine spot (

      
      ) should disappear, and a new higher 
      
      
      
      spot (Urea) should appear.
  • Workup:

    • The product often precipitates out of DCM. If solid forms, filter and wash with cold DCM.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR: Look for the disappearance of the broad -NH₂ signal (approx. 3-5 ppm) and appearance of two downfield urea protons (> 8 ppm).

Visualizations & Logic Pathways

Figure 1: Reaction Logic & Derivatization Pathways[1]

DerivatizationPathways cluster_0 Mechanism: Nucleophilic Attack by N4-Amine Start N-(4-amino-2-ethoxyphenyl)acetamide (Target Analyte) FMOC Reagent: FMOC-Cl Cond: pH 8.5, 25°C Start->FMOC Analytical Workflow ISO Reagent: Phenyl Isocyanate Cond: DCM, 0°C -> RT Start->ISO Synthetic Workflow HPLC_Prod FMOC-Carbamate Derivative (High Fluorescence) FMOC->HPLC_Prod Nucleophilic Substitution Urea_Prod Di-substituted Urea (Stable SAR Analog) ISO->Urea_Prod Addition Reaction

Caption: Divergent derivatization pathways for Analytical (Red) vs. Synthetic (Green) applications.

Figure 2: Analytical Workflow Decision Tree

WorkflowDecision Sample Raw Sample (Plasma/Reaction Mix) CheckConc Est. Concentration? Sample->CheckConc HighConc > 10 µg/mL (UV Detection) CheckConc->HighConc High LowConc < 1 µg/mL (Fluorescence) CheckConc->LowConc Trace DirectUV Direct Injection (No Derivatization) HighConc->DirectUV If clean matrix FMOC_Route FMOC Derivatization (Protocol A) LowConc->FMOC_Route Required for Sensitivity Analysis HPLC-C18 Analysis DirectUV->Analysis FMOC_Route->Analysis

Caption: Decision matrix for selecting derivatization based on sample concentration limits.

References

  • ChemicalBook. (2025).[3] N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE Chemical Properties and CAS 848655-78-7. Retrieved from

  • Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Amines. Retrieved from

  • ACS Publications. (2023). Chemical Derivatization Processes Applied to Amine Determination. Chemical Reviews. Retrieved from

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from

Sources

Troubleshooting & Optimization

Improving the yield of N-(4-amino-2-ethoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(4-amino-2-ethoxyphenyl)acetamide Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of N-(4-amino-2-ethoxyphenyl)acetamide (also known as 4-amino-2-ethoxyacetanilide) is a critical intermediate step, often utilized in the manufacturing of sulfonamide antibiotics and alpha-blockers like Tamsulosin.[1]

Users frequently report yields below 40% due to three converging failure modes:

  • Regiochemical Scrambling: In the nitration of the precursor, the ortho-ethoxy group and the N-acetyl group compete, leading to difficult-to-separate isomers (4-nitro vs. 5-nitro).[1]

  • Amide Hydrolysis: The acetyl protection group is labile under the acidic conditions often used for nitro-reduction.[1]

  • Oxidative Degradation: The final phenylenediamine derivative is highly air-sensitive, rapidly degrading into purple/brown azo-dimers upon exposure to atmospheric oxygen.[1]

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Nitration Bottleneck (Precursor Purity)

User Issue: "My intermediate N-(2-ethoxy-4-nitrophenyl)acetamide contains 15-20% of an impurity that co-crystallizes."

Diagnosis: You are likely generating the 5-nitro isomer .[1]

  • Chemistry: The starting material, N-(2-ethoxyphenyl)acetamide, has two directing groups. The acetamido group (-NHAc) at position 1 directs para to position 4.[1] The ethoxy group (-OEt) at position 2 directs para to position 5.[1]

  • The Conflict: While -OEt is generally a stronger activator, steric hindrance and solvent effects can shift the ratio. High temperatures favor the thermodynamically stable mixture (approx. 50:50), whereas kinetic control favors the 4-nitro isomer.

Protocol Adjustment: To maximize the 4-nitro isomer (the required precursor), you must switch to a Low-Temperature Mixed-Acid protocol.[1]

ParameterStandard Protocol (High Risk)Optimized Protocol (High Selectivity)
Reagent HNO₃ / H₂SO₄ (Standard)Acetyl Nitrate (generated in situ) or HNO₃/Ac₂O
Temperature 0°C to Room Temp-10°C to -5°C (Strict Control)
Solvent Water/Acid mixAcetic Anhydride / Glacial Acetic Acid
Quench Pour onto icePour onto crushed ice/water slurry with vigorous stirring

Technical Insight: Using Acetic Anhydride as the solvent serves a dual purpose: it generates acetyl nitrate (a milder, more selective nitrating agent) and acts as a dehydrating agent, preventing hydrolysis of the starting amide.

Module 2: The Reduction Step (Yield Optimization)

User Issue: "I am losing yield during the reduction of the nitro group. The product looks like the starting aniline (2-ethoxyaniline)."

Diagnosis: You are experiencing Deacetylation (Hydrolysis) .[1] If you use standard Iron/HCl reduction (Bechamp reduction) at reflux, the acidic environment combined with heat will cleave the acetamide bond, reverting your molecule back to a di-amine which is water-soluble and lost in the aqueous waste or extracted as an impurity.

Recommended Workflow: Switch to Catalytic Hydrogenation or Neutral Chemical Reduction .[1]

Option A: Catalytic Hydrogenation (Preferred for Purity)
  • Catalyst: 5% or 10% Pd/C (50% water wet).[1]

  • Solvent: Methanol or Ethanol (Anhydrous is not strictly necessary, but avoid excess water).

  • Pressure: 3-5 bar H₂.

  • Temperature: 25°C - 35°C. DO NOT EXCEED 40°C.

  • Self-Validating Check: Monitor H₂ uptake. Once uptake plateaus, stop immediately. Prolonged stirring can lead to ring saturation (rare) or side-reactions.[1]

Option B: Chemical Reduction (If Autoclave Unavailable)
  • Reagent: Sodium Dithionite (Na₂S₂O₄) or Hydrazine Hydrate with Raney Nickel.[1]

  • Condition: Mildly alkaline or neutral pH.[1]

  • Why: These methods avoid the acidic hydrolysis pathway entirely.[1]

Module 3: Isolation & Handling (The "Purple" Problem)

User Issue: "My white solid turns purple/brown within hours of filtration."

Diagnosis: Oxidative Polymerization. The product is an electron-rich aniline derivative.[1] In the presence of air and moisture, it undergoes radical coupling to form azo-compounds and imino-quinones (highly colored impurities).

Stabilization Protocol:

  • Antioxidant Wash: During the final filtration, wash the filter cake with a 1% solution of Sodium Bisulfite (NaHSO₃) or Ascorbic Acid.

  • Drying: Dry under vacuum at 40°C. Backfill the oven with Nitrogen or Argon , not air.[1]

  • Storage: Store in amber vials under inert gas at 4°C.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the critical decision points where yield is lost.

SynthesisPath Start Start: 2-Ethoxyaniline Step1 Step 1: Acetylation Start->Step1 Inter1 Intermediate: N-(2-ethoxyphenyl)acetamide Step1->Inter1 Step2 Step 2: Nitration (Critical Regioselectivity) Inter1->Step2 IsomerA 4-Nitro Isomer (DESIRED) Step2->IsomerA Low Temp (-10C) Acetyl Nitrate IsomerB 5-Nitro Isomer (IMPURITY) Step2->IsomerB High Temp (>0C) Standard HNO3 Step3 Step 3: Reduction IsomerA->Step3 PathHydrolysis Acidic Conditions (Fe/HCl, High T) Step3->PathHydrolysis PathHydrog Neutral Conditions (H2, Pd/C, <40C) Step3->PathHydrog SideProduct Side Product: 2-ethoxy-p-phenylenediamine (Deacetylated) PathHydrolysis->SideProduct Hydrolysis Product Target: N-(4-amino-2-ethoxyphenyl)acetamide PathHydrog->Product High Yield Path Oxidation Air Exposure: Purple/Brown Dimers Product->Oxidation No Antioxidant

Figure 1: Synthesis pathway highlighting the divergence between high-yield routes (Green) and common failure modes (Red).

Troubleshooting FAQ

Q1: Can I separate the 4-nitro and 5-nitro isomers if I messed up the nitration? A: Yes, but it is costly to yield. The 4-nitro isomer is generally less soluble in ethanol/water mixtures than the 5-nitro isomer.[1]

  • Technique: Recrystallize the crude nitrated mixture from 95% Ethanol.[1] The solid that crashes out first is usually enriched in the 4-nitro isomer.[1] The filtrate will contain the 5-nitro isomer.[1]

Q2: My HPLC shows a peak at RRT 0.85 relative to the product. What is it? A: This is likely the Azoxy dimer .[1]

  • Cause: Incomplete reduction or condensation of the hydroxylamine intermediate (a common intermediate in nitro reduction) with the nitroso intermediate.

  • Fix: Ensure your hydrogenation runs to completion.[1] If using chemical reduction, ensure sufficient equivalents of the reducing agent are used.

Q3: Why is the melting point of my product lower than the literature value (150-152°C)? A: A depressed melting point usually indicates:

  • Presence of the 5-amino isomer (regio-isomer impurity).[1]

  • Retained solvent (solvates are common with amides).[1]

  • Partial oxidation (look for discoloration).[1]

References

  • Hines, R. N., et al. (2022).[1] Crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData.

    • Relevance: Provides crystallographic evidence and synthesis conditions for the closely related methoxy-analog, validating the nitr
  • Uppu, S. N., et al. (2020).[1][2] N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData.

    • Relevance: Demonstrates the risk of over-nitration and steric twisting in ethoxy-acetanilides.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 105400, Acetamide, N-(2-amino-4-ethoxyphenyl)-.

    • Relevance: Authoritative source for chemical and physical properties (solubility, molecular weight) used in the guide.
  • Smith, K., et al. (1999).[1] Regioselective nitration of aromatic compounds. US Patent 5977418A.[1]

    • Relevance: Describes the use of specific catalysts and conditions to control ortho/para r

Sources

Technical Support Center: N-(4-amino-2-ethoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-24-009 Subject: Impurity Profiling & Process Control for N-(4-amino-2-ethoxyphenyl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthesis Landscape

You are likely synthesizing N-(4-amino-2-ethoxyphenyl)acetamide (also known as 4-acetamido-3-ethoxyaniline) via the standard industrial route: the acetylation of 2-ethoxy-4-nitroaniline followed by the selective reduction of the nitro group.

While the pathway seems linear, the electron-rich nature of the resulting p-phenylenediamine core makes this molecule highly susceptible to oxidative degradation, while the reduction step is prone to "stalling" at intermediate stages. This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: The Reduction Phase (Critical Control Point)

The reduction of N-(2-ethoxy-4-nitrophenyl)acetamide to the target amine is the single largest source of side products. This reaction does not proceed directly; it follows the Haber Mechanism , where the nitro group passes through nitroso and hydroxylamine intermediates.

The Mechanism of Failure

If the reduction kinetics are slow (due to catalyst poisoning, low H₂ pressure, or poor mass transfer), the intermediate Hydroxylamine accumulates. This electrophilic species condenses with the Nitroso intermediate to form stable, colored Azoxy and Azo dimers.

Visualizing the Pathway

The following diagram illustrates the "Direct Route" (Target) vs. the "Condensation Route" (Impurity).

HaberReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-/2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-/2H+ Azoxy Azoxy Dimer (Yellow/Orange) Nitroso->Azoxy Condensation with R-NHOH Target Target Amine (R-NH2) Hydroxyl->Target +2e-/2H+ (Fast Step) Azo Azo Dimer (Orange/Red) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer (Unstable) Azo->Hydrazo Reduction Hydrazo->Target Cleavage (Difficult)

Figure 1: The Haber reduction mechanism showing the divergence between clean reduction (Green) and condensation impurities (Grey).

Troubleshooting the Reduction
SymptomProbable CauseCorrective Action
Product is Yellow/Orange Azoxy/Azo Contamination. The reaction stalled at the hydroxylamine stage, leading to dimerization.Increase Catalyst Load: Ensure Pd/C is fresh (not dry).Check pH: Slightly acidic conditions often accelerate the reduction of the hydroxylamine intermediate.
Reaction Stalls at 60% Catalyst Poisoning. Sulfur traces from the nitro-precursor or solvent impurities are deactivating the Pd surface.Wash Precursor: Recrystallize the nitro-intermediate in Ethanol/Water to remove sulfur contaminants.Switch Catalyst: Use sulfided Pt/C if sulfur poisoning is unavoidable.
Product is Pink/Violet Oxidation (Quinone Imine). The target amine is oxidizing in air during workup.Add Antioxidant: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the workup water.Inert Atmosphere: Filter catalyst under N₂ or Argon.

Module 2: Impurity Identification Logic

When HPLC or TLC reveals unknown peaks, use this logic flow to categorize the impurity based on visual cues and retention time behavior.

ImpurityLogic Start Unknown Impurity Detected Color Is the crude solid colored? Start->Color Pink Pink / Violet / Brown Color->Pink Yes Yellow Yellow / Orange Color->Yellow Yes Colorless White / Off-White Color->Colorless No Oxidation Oxidation Product (Quinone Imine) Pink->Oxidation Air Exposure Dimer Azo/Azoxy Dimer (Incomplete Reduction) Yellow->Dimer Stalled Rxn Hydrolysis De-acetylated Amine (2-ethoxy-p-phenylenediamine) Colorless->Hydrolysis Polar (Low RT) OverRed Over-Acetylated (Di-acetyl impurity) Colorless->OverRed Non-Polar (High RT)

Figure 2: Diagnostic decision tree for rapid impurity classification.

Module 3: Precursor Control (The Acetylation Step)

Often, the issue originates upstream. If the starting material N-(2-ethoxy-4-nitrophenyl)acetamide contains isomers or di-acetylated byproducts, these will carry through the reduction.

Protocol: Selective Acetylation

Goal: Mono-acetylation of 2-ethoxy-4-nitroaniline without forming the di-acetyl species.

  • Solvent Selection: Use Glacial Acetic Acid rather than pure Acetic Anhydride.[1] The acid acts as a buffer, reducing the nucleophilicity of the amide nitrogen, preventing a second acetylation.

  • Temperature Control: Maintain reaction < 80°C. Higher temperatures promote di-acetylation (N,N-diacetyl species).

  • Stoichiometry: Use 1.05 - 1.1 equivalents of Acetic Anhydride. Excess anhydride drives di-acetylation.

Data: Solvent Effects on Selectivity

Solvent SystemMono-Acetyl YieldDi-Acetyl ImpurityNotes
Acetic Acid (Glacial) 92% < 0.5%Recommended. Product crystallizes out upon cooling.
Toluene85%2-3%Requires high temp; risk of di-acetylation.
DCM / Et3N88%5-8%Base catalysis promotes over-acetylation.

Frequently Asked Questions (FAQ)

Q1: My product turns purple on the filter paper. Why? A: This is the "Wurster's Blue" effect typical of p-phenylenediamines. The product is undergoing one-electron oxidation to a radical cation (semi-quinone).

  • Fix: Wash the filter cake with a dilute solution of sodium hydrosulfite (dithionite) to keep it reduced during filtration. Dry immediately in a vacuum oven.

Q2: Can I use Iron/Acid (Béchamp reduction) instead of Catalytic Hydrogenation? A: Yes, Fe/HCl or Fe/Acetic Acid is robust and avoids the "Hydroxylamine" stall. However, it generates massive iron sludge waste.

  • Warning: Iron residues can catalyze oxidative degradation of the product during storage. Ensure rigorous removal of Fe salts (EDTA wash recommended).

Q3: How do I remove the "Yellow" impurity (Azo dimer)? A: Azo dimers are very non-polar compared to the amine.

  • Purification: Dissolve the crude amine in dilute HCl (the amine forms a water-soluble salt). The Azo impurity will remain insoluble (or extractable into Ethyl Acetate). Filter/Extract the organic layer, then basify the aqueous layer to recover the pure amine.

References

  • Haber Mechanism of Nitro Reduction

    • Source: Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). A study of the mechanism of nitrobenzene hydrogenation over palladium/carbon catalysts.
    • Context: Defines the accumulation of hydroxylamine intermediates and the form
    • Link:

  • Synthesis of Acetamide Derivatives

    • Source: Hines, P. T., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.[2][3][4][5][6][7] IUCrData.

    • Context: Detailed protocols for the acetylation of substituted nitro-anilines and crystallographic d
    • Link:

  • Impurity Profiling in Phenacetin Derivatives

    • Source: Uppu, R. M., et al. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. Acta Crystallographica.
    • Context: Discusses the nitration and subsequent reduction pathways of ethoxy-acetanilides and their oxid
    • Link:

Sources

Troubleshooting N-(4-amino-2-ethoxyphenyl)acetamide purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chromatographic Purification of N-(4-amino-2-ethoxyphenyl)acetamide Cas No: 67169-91-9 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Identify Your Issue

Before modifying your protocol, identify the specific failure mode using the logic tree below. This compound (4-amino-2-ethoxyacetanilide) presents a dual challenge: it is an electron-rich aniline (prone to oxidation) and a primary base (prone to silanol interaction).

TroubleshootingTree Start Start: What is the primary symptom? Symptom1 Broad, Tailing Peaks (Poor Resolution) Start->Symptom1 Symptom2 Compound turns Brown/Black on Column Start->Symptom2 Symptom3 Precipitation at Column Head Start->Symptom3 Cause1 Silanol Interaction (Amine Protonation) Symptom1->Cause1 Diagnosis Cause2 Oxidative Degradation (Silica Catalyzed) Symptom2->Cause2 Diagnosis Cause3 Solubility Mismatch (Polarity Shock) Symptom3->Cause3 Diagnosis Solution1 Protocol A: Mobile Phase Modifiers (TEA/NH3) Cause1->Solution1 Fix Solution2 Protocol B: Inert Handling & Fast Elution Cause2->Solution2 Fix Solution3 Protocol C: Solid Load (Celite) or Co-Solvent Cause3->Solution3 Fix

Figure 1: Diagnostic logic tree for isolating aniline derivatives.

Technical Modules & Solutions

Module A: Peak Tailing (The "Amine Effect")

Issue: The primary amine at position 4 (


) acts as a hydrogen bond acceptor/donor. Standard silica gel is slightly acidic (

). The amine becomes protonated (

) and interacts ionically with deprotonated silanols (

), causing severe tailing and irreversible adsorption.

Solution: You must neutralize the silica surface using a basic modifier.[1]

ModifierConcentrationProsCons
Triethylamine (TEA) 0.5% – 1.0%Excellent peak shape; volatile.Must be removed thoroughly to avoid NMR interference.
Ammonium Hydroxide (25%) 1.0%Volatile; less organic residue.Immiscible with pure Hexane/DCM; requires MeOH/EtOAc.
Saturated NH3 in MeOH 1.0%Convenient; no water introduction.Limited availability; concentration varies over time.

Protocol: The "Buffered" Silica Column Do not just add TEA to the mobile phase; the silica will "eat" the base until saturated, causing drifting retention times.

  • Pre-equilibration: Flush the column with 3 CV (Column Volumes) of Mobile Phase + 1% TEA.

  • Running: Reduce TEA to 0.5% for the actual run.

  • Post-Run: Flush column with 100% EtOAc to remove adsorbed amines if reusing (not recommended for this compound).

Critical Note: If using DCM/MeOH, ensure the TEA is added to the mixture, not just the MeOH, to prevent miscibility issues.

Module B: Oxidative Instability (The "Browning" Effect)

Issue: N-(4-amino-2-ethoxyphenyl)acetamide is electron-rich. Silica gel acts as a Lewis acid and has a high surface area with adsorbed oxygen, catalyzing the oxidation of the aniline to quinoid-type impurities (purple/black bands).

Troubleshooting Guide:

  • Q: My compound was white crude but turned purple on the column. Why?

    • A: You likely used a slow gradient or "dry" silica that had adsorbed air. The longer the residence time on silica, the higher the degradation.

  • Q: How do I prevent this?

    • A: Use the "Flash & Flush" technique.

Protocol: Inert Flash Chromatography

  • Degas Solvents: Sonicate mobile phases under vacuum for 15 mins or sparge with Argon.

  • Argon Blanket: If using an automated flash system, keep the fraction collector covered or under a nitrogen stream.

  • Speed is Key: Design a gradient to elute the compound within 10-15 minutes . Do not run shallow gradients (e.g., 0-5% MeOH over 40 mins).

  • Alternative Phase: If degradation persists, switch to Neutral Alumina (lower activity) or Reverse Phase (C18) . C18 is chemically inert and eliminates oxidation risks associated with active silica.

Module C: Solubility & Loading

Issue: The compound has a polar acetamide head and a lipophilic ethoxy tail. It may crash out in non-polar solvents (Hexane/DCM) at high concentrations.

Loading Strategy:

  • Avoid: Liquid loading in pure DCM (dichloromethane). The compound may crystallize at the column head when the mobile phase (often Hexane-rich initially) hits it.

  • Recommended: Solid Load on Celite 545.

    • Dissolve crude in minimal MeOH/DCM.

    • Add Celite 545 (1:2 ratio of crude:Celite).

    • Rotovap to dryness (free-flowing powder).

    • Load powder into a cartridge or on top of the column. Why? Celite is inert and prevents the "polarity shock" precipitation that causes band broadening.

Validated Workflow: The "TEA-Buffered" Protocol

Use this workflow for the highest probability of success on standard silica gel.

PurificationProtocol Step1 1. Dissolution Dissolve in DCM/MeOH Add Celite Step2 2. Drying Evaporate to Dry Powder Step1->Step2 Step3 3. Column Prep Flush Silica with Hex/EtOAc + 1% TEA Step2->Step3 Load Solid Step4 4. Elution Gradient: 10-80% EtOAc (with 0.5% TEA) Step3->Step4 Run Fast Step5 5. Workup Pool Fractions Co-evaporate with Toluene Step4->Step5 Remove TEA

Figure 2: Step-by-step purification workflow using triethylamine (TEA) buffering.

Step 5 Explanation (Co-evaporation): TEA has a high boiling point (~89°C) relative to DCM but forms azeotropes. To remove trace TEA from your final product, add Toluene or Heptane during rotary evaporation. This helps "pull" the amine out, preventing it from showing up in your proton NMR (quartet at 2.5 ppm, triplet at 1.0 ppm).

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) instead? A: Yes, and it is often superior.

  • Conditions: Water/Acetonitrile gradient.

  • Modifier: Use 0.1% Formic Acid or Ammonium Bicarbonate .

  • Benefit: C18 eliminates silanol interactions (no tailing) and oxidation issues. The compound will elute cleanly based on hydrophobicity.

Q: My compound co-elutes with the nitro precursor (N-(2-ethoxy-4-nitrophenyl)acetamide). How do I separate them? A: The amine is significantly more basic and polar than the nitro precursor.

  • On Silica:[1][2][3][4] The nitro compound will elute much earlier (higher Rf). If they are close, your mobile phase is too polar. Reduce the polarity (e.g., switch from 5% MeOH to 30% EtOAc).

  • On C18: The amine will elute earlier than the nitro compound in acidic conditions (due to protonation,

    
     is very polar).
    

Q: The product is oiling out after the column. A: This compound should be a solid. Oiling suggests residual solvent (likely DMF or high-boiling impurities) or TEA salts.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.

References

  • PubChem. Acetamide, N-(2-amino-4-ethoxyphenyl)- Compound Summary.[5] National Library of Medicine. Available at: [Link]

  • Phenomenex Technical Support. Troubleshooting Peak Tailing for Basic Compounds. Phenomenex Technical Guides. Available at: [Link]

  • Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! Restek ChromaBLOGraphy. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Aniline Values). University of Wisconsin-Madison. Available at: [Link]

Sources

Optimizing reaction conditions for N-(4-amino-2-ethoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of N-(4-amino-2-ethoxyphenyl)acetamide

Introduction: The Molecule & The Mission

Compound: N-(4-amino-2-ethoxyphenyl)acetamide (Also known as 4-amino-2-ethoxyacetanilide) CAS: 848655-78-7 (or related isomer specific registries) Core Application: Primary intermediate for azo dyes and pharmaceutical precursors.[1][2]

Welcome to the technical support hub. As Senior Application Scientists, we understand that synthesizing aniline derivatives with mixed functionality (amide + ether + amine) requires a delicate balance. The acetamide group is labile to hydrolysis, while the electron-rich aromatic ring is prone to oxidation.[2] This guide optimizes the reduction of N-(2-ethoxy-4-nitrophenyl)acetamide to the target amine, ensuring high yield and purity.

Module 1: Reaction Setup (The "Start" Phase)

Q: What is the most robust reduction method for scaling up this synthesis?

A: For scalability and purity, Catalytic Hydrogenation (H₂/Pd-C) is the gold standard, but Hydrazine Hydrate/FeCl₃ is a superior alternative if high-pressure equipment is unavailable.[1][2]

  • Method A: Catalytic Hydrogenation (Recommended for Industrial Scale) [1][2]

    • Catalyst: 5% or 10% Pd/C (50% water wet).[2][3] The water suppresses ignition risks and moderates activity.[2][3]

    • Solvent: Ethanol or Methanol.[2][3] High solubility of the nitro precursor is essential to prevent catalyst fouling.[2][3]

    • Why: Cleanest workup. Filtration removes the catalyst, leaving a pure filtrate.[2][3]

  • Method B: Transfer Hydrogenation (Recommended for Lab/Pilot w/o Autoclaves) [1][2]

    • Reagents: Hydrazine Hydrate (reductant) + FeCl₃[1][2][4]·6H₂O (catalyst) + Activated Carbon.[2][3]

    • Why: It operates at reflux (mild conditions) and avoids the safety hazards of pressurized hydrogen gas.[2] The iron acts as a single-electron transfer agent, accelerating the hydrazine decomposition.[1][2]

Q: My precursor (nitro-compound) is not dissolving. Can I change the solvent?

A: Yes, but solubility dictates reaction kinetics.[2][3]

  • Standard: Methanol/Ethanol (Good solubility at 50°C+).[2][3]

  • Alternative: Ethyl Acetate (EtOAc).[2][3]

    • Pro: Product often crystallizes out upon cooling, simplifying isolation.[2][3]

    • Con: Slower reaction rates due to lower polarity compared to alcohols.[2][3]

  • Avoid: Chlorinated solvents (DCM/CHCl₃) during hydrogenation as they can poison Pd catalysts and generate HCl.[2][3]

Module 2: Process Optimization (The "Run" Phase)

Q: How do I balance Temperature vs. Pressure to prevent side reactions?

A: The critical trade-off is between Reaction Rate and Deacetylation (Hydrolysis) .[1][2]

ParameterRecommended RangeEffect of Deviation
Temperature 40°C – 60°C>70°C: Risk of acetamide hydrolysis (Loss of acetyl group).[1][2][3] <30°C: Reaction stalls; intermediates accumulate.
Pressure (H₂) 3 – 10 bar>15 bar: Over-hydrogenation (ring saturation) is rare but possible.[2][3] <3 bar: Slow kinetics; catalyst may deactivate before completion.[2][3]
Agitation >800 RPMLow RPM: H₂ mass transfer limitation.[2][3] The reaction becomes diffusion-controlled, not chemically controlled.[1][2][3]
Q: How do I monitor the reaction endpoint accurately?

A: Do not rely solely on TLC.

  • HPLC Monitoring: Track the disappearance of the Nitro-precursor (RT ~10-12 min) and the appearance of the Amine (RT ~3-5 min).

  • Critical Check: Look for the Hydroxyl-amine intermediate .[1][2][3]

    • Mechanism:[3][4][5][6][7][8][9] Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂).[1][2][3]

    • Issue: If you stop too early, the hydroxylamine remains.[2][3] It is unstable and will oxidize back to colored impurities (azoxy/azo species) during workup.[2][3]

    • Fix: Allow a "soak time" of 30–60 mins after H₂ uptake ceases to ensure complete reduction of the -NHOH species.[2][3]

Module 3: Troubleshooting & Purification (The "Fix" Phase)

Q: Why is my product turning pink/brown during filtration?

A: This is Oxidative Instability .[2][3] Electron-rich anilines (especially with ortho-ethoxy groups) oxidize rapidly in air.[1][2][3]

  • Immediate Fix: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the collection flask before filtering the catalyst.[2]

  • Process Fix: Perform filtration under a nitrogen blanket.[2][3]

  • Storage: Store the dry solid under Argon/Nitrogen in amber vials.

Q: I see a significant impurity at [M-42] in Mass Spec. What is it?

A: This is Deacetylation .[2][3] You have lost the acetyl group (-COCH₃, mass 43, replaced by H, mass 1, net loss 42).[1][2]

  • Cause: Reaction temperature too high (>70°C) or pH drifted too high/low.[2][3]

  • Prevention:

    • If using Fe/Acetic Acid (Bechamp), ensure temperature is strictly controlled <80°C.[2][3]

    • If using Hydrazine, avoid large excess which can act as a base.[2][3]

Q: The catalyst filtration is extremely slow. How do I fix this?

A: The product might be precipitating on the catalyst bed.[2]

  • Diagnosis: Is the filtrate clear or cloudy?

  • Solution: Heat the reaction mixture to 50-60°C before filtration. Wash the catalyst cake with hot solvent to dissolve any trapped product.[2][3]

Visualizing the Workflow

Figure 1: Synthesis & Optimization Logic

This diagram outlines the critical decision pathways for synthesis and troubleshooting.

SynthesisOptimization Start Precursor: N-(2-ethoxy-4-nitrophenyl)acetamide Choice Select Reduction Method Start->Choice MethodA Catalytic Hydrogenation (Pd/C, H2, EtOH) Choice->MethodA Scale-up MethodB Transfer Hydrogenation (Hydrazine, FeCl3, C) Choice->MethodB Lab/Pilot Check In-Process Control (HPLC) MethodA->Check MethodB->Check Issue1 Impurity: Hydroxylamine (Incomplete Rxn) Check->Issue1 Intermediate detected Issue2 Impurity: De-acetylated (Hydrolysis) Check->Issue2 Mass [M-42] detected Final Target: N-(4-amino-2-ethoxyphenyl)acetamide (Isolate under N2) Check->Final Pure Profile Fix1 Extend reaction time Increase H2 pressure Issue1->Fix1 Fix2 Lower Temp (<60°C) Check pH neutrality Issue2->Fix2 Fix1->Check Fix2->Check

Caption: Decision tree for selecting reduction methods and troubleshooting common impurities during the synthesis of N-(4-amino-2-ethoxyphenyl)acetamide.

References

  • Preparation of 4-aminoacetanilide (Analogous Protocol). PrepChem. (Classic reduction methodologies using Iron/Acid).[2][3][6]

  • Synthesis of 3-amino-4-methoxy acetanilide (Hydrazine Method). Google Patents CN104910038A. (Detailed protocol for hydrazine/FeCl3 reduction of ortho-alkoxy nitroacetanilides).

  • N-(4-Amino-2-ethoxyphenyl)acetamide Product Data. Sigma-Aldrich. (Physical properties and CAS verification). [1][2]

  • Control Strategies for Synthetic Therapeutic Peptide APIs. Polypeptide. (Discussion on impurities including deacetylation and raw material controls).

Sources

N-(4-amino-2-ethoxyphenyl)acetamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-amino-2-ethoxyphenyl)acetamide

A Guide to Overcoming Aqueous Solubility Challenges for Researchers and Drug Development Professionals

Introduction

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7) is a substituted aromatic amide with a molecular structure that presents unique challenges and opportunities in experimental and developmental settings. Its architecture, featuring a phenyl ring substituted with an amino, an ethoxy, and an acetamide group, makes it a compound of interest in various chemical syntheses. However, researchers frequently encounter a significant hurdle: its inherently low solubility in aqueous solutions. This poor solubility stems from the molecule's pronounced hydrophobic characteristics, contributed by the phenyl ring and the ethoxy group, which tend to dominate the hydrophilic nature of the amino and amide functionalities.

This guide serves as a dedicated technical resource for scientists and developers. It is designed to provide a systematic, causality-driven approach to understanding and overcoming the solubility issues associated with N-(4-amino-2-ethoxyphenyl)acetamide. By moving beyond simple protocols to explain the underlying physicochemical principles, this document empowers researchers to make informed decisions, troubleshoot effectively, and optimize their experimental outcomes.

Part 1: Physicochemical Profile & Solubility Fundamentals

A thorough understanding of the molecule's properties is the foundation for troubleshooting its solubility. The balance between hydrophobic and hydrophilic regions in the structure is the primary determinant of its behavior in aqueous media.

Table 1: Physicochemical Properties of N-(4-amino-2-ethoxyphenyl)acetamide

Property Value Source
CAS Number 848655-78-7 ChemicalBook[1]
Molecular Formula C₁₀H₁₄N₂O₂ ChemicalBook[1]
Molecular Weight 194.23 g/mol ChemicalBook[1]
Appearance Brown to reddish-brown solid ChemicalBook[1]
Predicted pKa 14.16 ± 0.70 (strongest acidic) ChemicalBook[1]
Predicted Density 1.174 ± 0.06 g/cm³ ChemicalBook[1]

| Predicted Boiling Point | 296.5 ± 20.0 °C | ChemicalBook[1] |

The Causality of Poor Aqueous Solubility

The limited solubility of N-(4-amino-2-ethoxyphenyl)acetamide in water is a direct consequence of its molecular structure. While the amide and amino groups are capable of forming hydrogen bonds with water, the large, non-polar surface area of the ethoxy-phenyl group disrupts the hydrogen-bonding network of water. This leads to a thermodynamically unfavorable interaction, causing the molecule to prefer self-association (crystallization) over dissolution.

This behavior is common among its structural relatives. For instance, Phenacetin (N-(4-ethoxyphenyl)acetamide), which lacks the additional amino group, is known for its poor water solubility.[2][3] The presence of both the hydrophobic ethoxy group and the aromatic ring are key contributors to this characteristic.[2]

Part 2: Troubleshooting Guide: Common Solubility Problems & Solutions (Q&A)

This section addresses the most common issues encountered in the lab with practical, step-by-step solutions grounded in chemical principles.

Q1: I've added my compound to an aqueous buffer, but it remains a solid suspension. What are the initial steps?

Answer: When initial dissolution fails, a systematic approach using mechanical and thermal energy is recommended before turning to chemical modifications. The goal is to provide sufficient energy to overcome the crystal lattice energy and promote solvent-solute interactions.

  • Verify Compound Integrity: Before proceeding, confirm the material's appearance. It should be a brown to reddish-brown solid.[1] Any significant deviation may indicate impurity or degradation, which can affect solubility.

  • Apply Mechanical Agitation: Simple inversion or swirling is often insufficient. Vigorous agitation via vortexing or sonication is crucial. This increases the surface area of the solid exposed to the solvent and disrupts the static boundary layer, accelerating the dissolution process.

  • Introduce Gentle Heating: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, which typically increases the solubility of solid compounds.[4] Use a water bath set to a controlled temperature (e.g., 37-50°C).

    • Causality: Higher temperatures provide the energy needed to break the intermolecular forces within the solid crystal lattice, allowing water molecules to solvate the individual compound molecules more effectively.

    • Caution: Avoid excessive heat, as it can lead to degradation. Always monitor for any color change or the appearance of new particulates that might indicate decomposition. After dissolution at a higher temperature, be aware that the solution may become supersaturated and precipitate upon cooling.

G start Start: Compound in Aqueous Buffer agitate Apply Vigorous Agitation (Vortex / Sonicate) start->agitate assess1 Is it dissolved? agitate->assess1 heat Apply Gentle Heat (e.g., 37-50°C) assess1->heat No success Solution Prepared assess1->success Yes assess2 Is it dissolved? heat->assess2 assess2->success Yes fail Proceed to Chemical Modification (pH, Co-solvents) assess2->fail No

Caption: Initial workflow for dissolving N-(4-amino-2-ethoxyphenyl)acetamide.
Q2: Can I improve solubility by adjusting the pH of my aqueous solution?

Answer: Yes, pH modification is a highly effective strategy for this molecule due to the presence of a basic aromatic amino group.

  • The Scientific Principle: The primary amino group (-NH₂) on the phenyl ring can accept a proton (H⁺) under acidic conditions to form a positively charged ammonium salt (-NH₃⁺). This process of ionization dramatically increases the molecule's polarity, leading to a significant enhancement in its affinity for water and, consequently, its solubility. Aromatic amines are generally less basic than aliphatic amines, with the pKa of their conjugate acids typically falling in the 4-5 range.[5] This means the compound will be predominantly in its soluble, protonated form at pH values below 4.

  • Practical Application: To leverage this, you can either dissolve the compound directly in an acidic buffer (e.g., pH 2-4) or prepare a concentrated stock solution in a dilute acid (e.g., 0.1 N HCl) and then carefully titrate it into your final buffer. Be mindful that increasing the pH of a solution prepared under acidic conditions may cause the compound to precipitate as it converts back to its neutral, less soluble form.

G cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) struct_neutral Ar-NH₂ (Neutral, Poorly Soluble) struct_protonated Ar-NH₃⁺ (Cationic, Highly Soluble) struct_neutral->struct_protonated + H⁺ struct_protonated->struct_neutral - H⁺

Caption: Effect of pH on the ionization and solubility of the amino group.
Q3: My experiment must be run at a near-neutral pH where the compound is insoluble. What are my options?

Answer: When pH manipulation is not feasible, using a co-solvent system is the most common and effective alternative.

  • The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like N-(4-amino-2-ethoxyphenyl)acetamide. The co-solvent molecules intersperse with water, effectively lowering the dielectric constant and disrupting the water's hydrogen-bonding network that would otherwise exclude the non-polar solute.

  • Common Co-solvents & Selection:

    • Dimethyl Sulfoxide (DMSO): A powerful, aprotic solvent. Excellent for creating high-concentration stock solutions.

    • Ethanol/Methanol: Protic solvents that are often well-tolerated in biological assays at low final concentrations.

    • Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): Less volatile and often used in final formulations.

  • Execution Workflow: The standard method is to first dissolve the compound in 100% of a chosen co-solvent to create a concentrated stock solution. This stock is then added dropwise or in small aliquots to the vigorously stirring aqueous buffer. It is critical to keep the final concentration of the organic solvent as low as possible (typically <1-5%, assay dependent) to avoid artifacts in your experiment.

Table 2: Solubility of Structurally Related Compound (Phenacetin) in Various Solvents

Solvent Solubility Notes
Water Poorly soluble (0.766 g/L)[6] Baseline for comparison.
Ethanol Soluble A common choice for increasing solubility.[2][7]
Methanol Soluble Similar to ethanol in performance.[2]
Chloroform Slightly Soluble Demonstrates solubility in less polar organic solvents.[3][7]

| Glycerol | Soluble | A viscous, polar protic solvent.[7] |

This table uses Phenacetin as a proxy to illustrate the general principle of enhanced solubility in organic solvents.

Q4: My compound dissolved after adding it from a DMSO stock, but it precipitated out of solution after a few minutes/hours. What is happening and how can I fix it?

Answer: This common issue is known as "crashing out" and typically results from creating a thermodynamically unstable supersaturated solution.

  • Root Causes:

    • Supersaturation: When you add a concentrated stock solution in a strong organic solvent (like DMSO) to an aqueous buffer, you are creating a temporary, localized environment where the compound is soluble. As this pocket disperses into the bulk aqueous solution, the compound finds itself at a concentration far above its equilibrium solubility limit in that final solvent mixture, causing it to precipitate.

    • Temperature Shift: If you used heat to aid initial dissolution, the compound may precipitate as the solution cools to ambient temperature and its solubility decreases.

  • Troubleshooting & Mitigation:

    • Lower the Stock Concentration: Use a more dilute stock solution to minimize the degree of supersaturation upon addition.

    • Slow Down the Addition: Add the stock solution very slowly into the most turbulent area of the stirring buffer. This allows for more gradual mixing and can sometimes prevent precipitation.

    • Increase the Final Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) can be enough to keep the compound in solution.

    • Investigate Advanced Formulations: For persistent issues, more advanced formulation strategies such as using cyclodextrins to form inclusion complexes or creating solid dispersions may be necessary.[8][9] These techniques encapsulate the drug molecule, presenting a more hydrophilic exterior to the aqueous environment.

G start Precipitation Observed q_heat Was solution heated to dissolve? start->q_heat a_heat Likely Cause: Cooling-induced precipitation. Solution was supersaturated at RT. q_heat->a_heat Yes q_stock Was a concentrated stock (e.g., in DMSO) used? q_heat->q_stock No end_node Address specific cause: - Maintain temperature - Lower final concentration - Increase co-solvent % a_heat->end_node a_stock Likely Cause: Precipitation from supersaturation. Concentration exceeds equilibrium solubility in final buffer. q_stock->a_stock Yes q_ph Was pH recently adjusted (e.g., from low to high)? q_stock->q_ph No a_stock->end_node a_ph Likely Cause: Conversion to neutral, insoluble form. Concentration exceeds solubility at new pH. q_ph->a_ph Yes a_ph->end_node

Caption: Decision tree for troubleshooting compound precipitation.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the expected aqueous solubility of N-(4-amino-2-ethoxyphenyl)acetamide?

    • A: Specific, experimentally determined values for this exact compound are not widely published. However, based on the low solubility of its structural analogs, Phenacetin (0.766 g/L at 25°C)[6] and 4-Aminoacetanilide (0.1-1 g/100 mL at 25°C)[10], it is reasonable to expect that N-(4-amino-2-ethoxyphenyl)acetamide is also poorly soluble in water under neutral pH conditions.

  • Q: What are the primary safety concerns when handling this compound?

    • A: According to available safety data, this compound is classified under GHS07 (Warning) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood. Always consult the full Safety Data Sheet (SDS) before use.

  • Q: How stable is this compound in solution?

    • A: While specific stability data is limited, related acetanilide structures are generally stable. However, they can be incompatible with strong oxidizing agents and strong acids.[7] The presence of the amino group also introduces potential for oxidation over time, especially if exposed to air and light. For long-term storage, it is advisable to store solutions frozen (-20°C or -80°C) and protected from light.

Part 4: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a framework for systematically evaluating the impact of pH on the solubility of N-(4-amino-2-ethoxyphenyl)acetamide.

  • Prepare a Series of Buffers: Prepare a set of buffers (e.g., 50 mM) covering a pH range from 2.0 to 8.0 in full pH unit increments (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral).

  • Add Excess Compound: To a series of glass vials, add a pre-weighed amount of the compound that is known to be in excess of its expected solubility (e.g., 5-10 mg).

  • Add Buffer: Add a fixed volume of each respective buffer to each vial (e.g., 1 mL).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Analyze Supernatant: Carefully remove an aliquot of the clear supernatant from each vial.

  • Quantify Concentration: Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH to generate a pH-solubility profile.

Protocol 2: Co-Solvent Compatibility Screening

This protocol allows for the rapid determination of an appropriate co-solvent and its required concentration.

  • Prepare a High-Concentration Stock: Prepare a concentrated stock solution of the compound (e.g., 20 mg/mL or ~100 mM) in a primary organic solvent (e.g., 100% DMSO). Ensure it is fully dissolved.

  • Prepare Test Buffer: In a clear microplate or a series of test tubes, add your final aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Perform Serial Dilution: Add a small volume of the stock solution to the first well/tube to achieve the highest desired final concentration (e.g., add 2 µL of stock to 198 µL of buffer for a 1:100 dilution, resulting in 1% DMSO). Mix well.

  • Observe for Precipitation: Immediately observe the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). Check again after 5, 15, and 60 minutes.

  • Determine Kinetic vs. Equilibrium Solubility: If precipitation occurs, the concentration is above the kinetic solubility limit. The highest concentration that remains clear over the observation period is a good estimate of the thermodynamic solubility under these conditions.

  • Repeat and Optimize: Repeat with different co-solvents (e.g., Ethanol, PEG 400) or by varying the final percentage of the co-solvent to find the optimal conditions that maintain solubility at your target concentration.

References

  • Vertex AI Search. (n.d.). Phenacetin - Solubility of Things.
  • ChemicalBook. (n.d.). Phenacetin | 62-44-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-.
  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II.
  • Wikipedia. (n.d.). 4-Aminoacetanilide.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • Patel, V. R., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1426.
  • Solubility of Things. (n.d.). Acetamide | Solubility of Things.
  • University of Calgary. (n.d.). Chapter 22 Notes - Amines.
  • ChemicalBook. (2025, July 16). N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE | 848655-78-7.
  • Wikipedia. (n.d.). Phenacetin.
  • Piñeros, J., et al. (2006). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 40(13), 4145-4151.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.

Sources

Technical Support Center: Stability & Handling of N-(4-amino-2-ethoxyphenyl)acetamide

[1][2]

Executive Summary & Core Stability Logic

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7) presents a classic "push-pull" stability paradox common to electron-rich aniline derivatives.[1][2]

As a researcher, you are likely facing two competing degradation pathways:

  • Oxidative Polymerization (The "Browning" Effect): The free primary amine at position 4 is highly electron-rich, boosted by the ortho-ethoxy group. In the presence of oxygen, light, or trace metals, this rapidly oxidizes to quinone imines and azo-polymers.

  • Amide Hydrolysis: The acetamide group at position 1 is susceptible to cleavage, particularly in acidic or basic aqueous environments, reverting the molecule to the unstable parent diamine (2-ethoxy-p-phenylenediamine).[1]

The Golden Rule: Stability is achieved by maintaining a slightly acidic, anaerobic environment while chelating transition metals.

Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. The following diagram details the specific chemical pathways leading to sample loss.

degradation_pathwaysActiveN-(4-amino-2-ethoxyphenyl)acetamide(Active Compound)Oxidation_InterQuinone Diimine Species(Reactive Intermediate)Active->Oxidation_Inter Oxidation(O2, Light, Fe3+, pH > 7)Hydrolysis_Prod2-ethoxy-p-phenylenediamine(Degradant)Active->Hydrolysis_Prod Hydrolysis(pH < 3 or pH > 9)AceticAcetic AcidActive->AceticPolymerAzo-Polymers / Melanin-like Oligomers(Brown/Black Precipitate)Oxidation_Inter->Polymer Polymerization

Figure 1: Competing degradation pathways. The primary risk in solution is oxidative polymerization (red path), driven by the electron-donating ethoxy and amino groups. Hydrolysis (green path) is secondary but significant in unbuffered aqueous solvents.[1]

Experimental Protocols: Preparation & Storage

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for preparing standards or dosing solutions.

Reagents Required:

  • Solvent: DMSO (Anhydrous) or Degassed 0.1% Formic Acid in Water.

  • Stabilizer: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    
  • Chelator: EDTA (Disodium salt).

StepActionMechanistic Rationale
1 Solvent Degassing Purge solvent with Argon or Nitrogen for 15 minutes before adding the solid.[1][2]Removes dissolved

, the primary reactant for the oxidation pathway.
2 Chelation (Aqueous only) Add EDTA to a final concentration of 1 mM.Sequesters trace metal ions (Fe, Cu) that catalyze radical formation on the aniline ring.
3 Antioxidant Spike Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1:1 molar ratio to analyte).Acts as a sacrificial reductant, scavenging free radicals before they attack the amino group.
4 Dissolution Add N-(4-amino-2-ethoxyphenyl)acetamide. Vortex under inert gas flow.Minimizes headspace oxygen exposure during mixing.
5 pH Check (Aqueous only) Ensure pH is between 4.5 and 6.0.Critical: pH < 3 accelerates hydrolysis; pH > 7 accelerates oxidation. This window is the stability "sweet spot."
Protocol B: Storage Guidelines
Storage StateTemperatureConditionExpected Stability
Solid Powder -20°CDesiccated, Dark, Argon Headspace> 2 Years
DMSO Stock -20°CAmber vial, Argon Headspace3-6 Months
Aqueous Solution 4°CFresh Prep Only (Use within 24h)< 24 Hours

Troubleshooting Guide (FAQ)

Q1: My solution turned pink/red within hours. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation.[1][2] The color comes from the formation of quinone imine intermediates.

  • Verdict: Discard. Even a slight color change implies the formation of reactive electrophiles which can covalently bind to proteins or alter assay results.

  • Fix: Ensure your water is thoroughly degassed and consider adding 1 mM Ascorbic Acid to the buffer.

Q2: I see a new peak at [M-42] in my LC-MS data.

  • Diagnosis: This is the mass loss of an acetyl group (

    
    ), indicating Hydrolysis .
    
  • Cause: Your solvent pH is likely too low (strong acid) or the sample has been sitting in water for too long.

  • Fix: Switch from 0.1% TFA (pH ~2) to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate buffer (pH 5). Analyze samples immediately after dilution.

Q3: Can I use DMSO stocks that have been frozen and thawed multiple times?

  • Diagnosis: DMSO is hygroscopic. Repeated opening introduces atmospheric water and oxygen.

  • Risk: Water in DMSO promotes hydrolysis; Oxygen promotes oxidation.

  • Fix: Aliquot stocks into single-use vials immediately after preparation. Never re-freeze a thawed aliquot of this specific compound.

Q4: Why does the protocol recommend EDTA? My water is HPLC grade.

  • Insight: Even HPLC-grade water can contain trace metal ions (ppb levels) from glass leaching or instrumentation.[1]

  • Mechanism: Aniline derivatives are exceptionally sensitive to metal-catalyzed oxidation (Fenton chemistry).[1] EDTA shuts this catalytic cycle down effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11608083, N-(4-amino-2-ethoxyphenyl)acetamide. Retrieved February 6, 2026. [Link][1]

  • Eastman Chemical Co (2000). Stabilized phenylenediamine color developer compositions. WO2000077574A1. (Demonstrates efficacy of sulfite/bisulfite antioxidants for phenylenediamine derivatives). [1]

  • Vartanian, M. et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. The Journal of Organic Chemistry. (Mechanistic basis for amide hydrolysis kinetics). [Link]

N-(4-amino-2-ethoxyphenyl)acetamide stability under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7)

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide (also known as 4-acetamido-3-ethoxyaniline) presents a dual-threat stability profile common to electron-rich aniline derivatives.[1][2][3] Its stability is governed by two competing degradation mechanisms that are strictly pH-dependent: Amide Hydrolysis (dominant at extremes of pH) and Oxidative Coupling (dominant at neutral-to-basic pH).[1][2][3]

Successful handling requires a "Goldilocks" zone—typically mild acidic conditions (pH 3–5)—where the amine is protonated (suppressing oxidation) but the acidity is insufficient to catalyze rapid amide hydrolysis.

Part 1: pH-Dependent Stability Matrix

This table summarizes the behavior of the molecule under varying conditions. Use this to determine the root cause of sample degradation.

pH ConditionDominant MechanismVisual IndicatorChemical Outcome
Acidic (pH < 2) Hydrolysis (Acid-Catalyzed)Solution remains clear (initially).[1][2][3]Cleavage of the acetamide bond yields 2-ethoxy-p-phenylenediamine and acetic acid.[1][2][3]
Mild Acid (pH 3–5) STABLE ZONE Clear / Faint Yellow.[1]Protonation of the primary amine (-NH₃⁺) protects the ring from oxidation. Amide bond is kinetically stable.[2][3]
Neutral (pH 6–8) Oxidation (Slow)Gradual darkening (Pink → Brown).[1]Formation of Quinone Imines and subsequent polymerization into azo/azoxy dimers.[3]
Basic (pH > 9) Oxidation (Rapid) + HydrolysisRapid black/brown precipitation.[1]Deprotonated amine facilitates immediate oxidative coupling.[2][3] Base-catalyzed hydrolysis may occur secondarily.[1][2][3][4]

Part 2: Degradation Pathways (Visualized)

The following diagram maps the specific chemical fate of the molecule based on environmental triggers.

DegradationPathways Parent N-(4-amino-2-ethoxyphenyl)acetamide (Parent Molecule) Acid Strong Acid (pH < 2) or Base (pH > 10) Parent->Acid Oxidant O2 / Air / High pH Parent->Oxidant Diamine 2-ethoxy-p-phenylenediamine (Hydrolysis Product) Acid->Diamine Amide Hydrolysis Acetic Acetic Acid Acid->Acetic Quinone Quinone Diimine Intermediate Oxidant->Quinone -2e- / -2H+ Dimer Azo/Azoxy Dimers (Brown/Black Precipitate) Quinone->Dimer Coupling/Polymerization

Figure 1: Divergent degradation pathways.[1][2][3] Left: Hydrolytic cleavage.[2][3] Right: Oxidative polymerization.

Part 3: Troubleshooting & FAQs

Q1: My stock solution turned pink/brown overnight. Is it still usable?

Diagnosis: This is a classic sign of oxidative coupling (formation of "Wurster" type radical cations or quinone imines).[3]

  • Cause: The primary amine at position 4 is highly electron-rich due to the ortho-ethoxy group.[1][2][3] At pH > 6, dissolved oxygen rapidly oxidizes the free amine.

  • Solution: Discard the solution. For future stocks, prepare in 0.1% Formic Acid or Acetic Acid (pH ~3-4) and store under argon/nitrogen. The protonation of the amine (-NH₃⁺) significantly retards oxidation [1].

Q2: I see a new peak eluting earlier than the parent in Reverse Phase HPLC.

Diagnosis: This is likely the hydrolysis product (2-ethoxy-p-phenylenediamine).[1][2][3]

  • Cause: The diamine is more polar than the acetamide parent, leading to reduced retention on C18 columns. This occurs if samples are left in strong acid (e.g., 0.1% TFA) for extended periods or subjected to high heat.

  • Verification: Check the UV spectrum.[5] The hydrolysis product will have a distinct "aniline-like" absorption shift compared to the acetanilide parent.[3]

Q3: Can I use this molecule as a standard in basic buffers (pH 10)?

Recommendation: No.

  • Reasoning: At pH 10, the amine is fully deprotonated and the amide bond is susceptible to base-catalyzed hydrolysis. The half-life of phenylenediamines in air-saturated alkaline solutions can be measured in minutes [2].[1][2][3]

  • Workaround: If alkaline conditions are mandatory for the assay, prepare the solution immediately before use (ex tempore) and add an antioxidant like Sodium Ascorbate (1-5 mM) or Sodium Sulfite to act as an oxygen scavenger.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate analytical methods (e.g., HPLC) for specificity.

  • Preparation: Prepare a 1 mg/mL stock of N-(4-amino-2-ethoxyphenyl)acetamide in Methanol.

  • Acid Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 2 hours.

    • Expected Result: >50% conversion to diamine (Check LC-MS for Mass = Parent - 42 Da).[1][2][3]

  • Base Hydrolysis/Oxidation:

    • Mix 1 mL Stock + 1 mL 1N NaOH.[2][3]

    • Heat at 60°C for 1 hour.

    • Expected Result: Rapid darkening; complex mixture of hydrolysis and polymerization products.[3]

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂.[2][3]

    • Expected Result: Immediate degradation to quinone imines (often deep purple/black).[3]

Protocol B: Workflow for Stable Handling

HandlingWorkflow Start Start: Solid Sample Weigh Weigh rapidly (Minimize light/air exposure) Start->Weigh Solvent Dissolve in Degassed Solvent (MeOH or Water + 0.1% Formic Acid) Weigh->Solvent Check Check pH Solvent->Check Decision Is pH < 5? Check->Decision Adjust Adjust with dilute Acetic Acid Decision->Adjust No Store Store at -20°C Amber Vial + Argon Headspace Decision->Store Yes Adjust->Store

Figure 2: Decision tree for preparing stable stock solutions.

References

  • Bollu, A., & Sharma, N. K. (2019).[6] Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. The Journal of Organic Chemistry, 84(9), 5596–5602.[6] [Link][6]

    • Cited for: Mechanisms of amide cleavage and acid sensitivity of amino-acetamides.[2][3][6]

  • Garrido, E. M., et al. (2026).[2] p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Electrochimica Acta. [Link]

    • Cited for: Kinetics of phenylenediamine oxidation, formation of quinone imines, and pH dependence of polymeriz
  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 4754, Phenacetin (Analogous Structure). [Link]

    • Cited for: Structural properties of the acetamide/ethoxy backbone.[3]

    • Cited for: Physical properties and CAS verification (848655-78-7).[1][2][3][7]

Sources

Common impurities in synthesized N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the impurity profile of N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7), a critical intermediate often encountered in the synthesis of specialized dyes and pharmaceutical precursors.

Executive Summary & Molecule Profile

N-(4-amino-2-ethoxyphenyl)acetamide is a bifunctional aromatic compound featuring an acetamide group at position 1, an ethoxy ether at position 2, and a primary amine at position 4. Its synthesis typically involves the nitration of 2-ethoxyacetanilide followed by selective reduction.

The impurity profile is dominated by regioisomers formed during nitration and oxidative byproducts resulting from the instability of the electron-rich aniline moiety.

PropertySpecification
Systematic Name N-(4-amino-2-ethoxyphenyl)acetamide
Common Name 4-Amino-2-ethoxyacetanilide
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Key Functional Groups Primary Amine (labile), Acetamide (stable), Ethoxy Ether
Storage Condition -20°C, under Argon/Nitrogen (Hygroscopic & Oxidative Sensitive)

Synthesis Pathway & Impurity Origins (Visual Guide)

Understanding the genesis of impurities is the first step in troubleshooting. The diagram below maps the standard synthesis route and the specific points where impurities diverge.

SynthesisImpurityMap Start Starting Material: 2-Ethoxyacetanilide Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Intermediate_Major Major Intermediate: 4-Nitro-2-ethoxyacetanilide Nitration->Intermediate_Major Major Pathway (Para to -NHAc) Intermediate_Minor Impurity C (Regioisomer): 5-Nitro-2-ethoxyacetanilide Nitration->Intermediate_Minor Minor Pathway (Para to -OEt) Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Intermediate_Major->Reduction Intermediate_Minor->Reduction Target TARGET PRODUCT: N-(4-amino-2-ethoxyphenyl)acetamide Reduction->Target Complete Reduction Impurity_A Impurity A: Unreacted Nitro Precursor Reduction->Impurity_A Incomplete Reaction Impurity_B Impurity B: 2-Ethoxy-p-phenylenediamine (Deacetylation) Reduction->Impurity_B Acid/Base Hydrolysis Impurity_E Impurity E (Isomer): N-(5-amino-2-ethoxyphenyl)acetamide Reduction->Impurity_E From Minor Intermediate Impurity_D Impurity D: Oxidation Dimers (Azo/Quinone) Target->Impurity_D Air Oxidation (Storage)

Caption: Figure 1. Synthesis flowchart illustrating the divergence of regiochemical isomers (Impurity E) and reaction byproducts (Impurities A, B, D).

Troubleshooting Guide: Common Impurities

Impurity A: The "Nitro" Legacy (Precursor)
  • Identity: N-(4-nitro-2-ethoxyphenyl)acetamide.

  • Observation: A distinct yellow spot on TLC or a peak eluting after the target in Reverse Phase HPLC (more hydrophobic).

  • Root Cause: Incomplete reduction. This is common when using catalytic hydrogenation (Pd/C) if the catalyst is poisoned or hydrogen pressure is insufficient.

  • Resolution:

    • Immediate: Recrystallize from ethanol/water. The nitro compound is significantly less soluble than the amino target.

    • Process: Increase reaction time or catalyst loading. Ensure the starting material is free of sulfur (catalyst poison).

Impurity B: The Hydrolysis Hazard
  • Identity: 2-ethoxy-p-phenylenediamine (also known as 4-amino-2-ethoxyaniline).

  • Observation: A peak eluting before the target (more polar). The product may appear darker/purple due to the high oxidation susceptibility of the free diamine.

  • Root Cause: Deacetylation. The acetamide bond is stable under neutral conditions but hydrolyzes in the presence of strong acids (often used in Fe/HCl reduction) or strong bases.

  • Resolution:

    • Process: Maintain pH between 5–8 during workup. Avoid prolonged heating in aqueous acidic media.

    • Purification: This impurity is highly basic. Wash the organic layer with a mild acidic buffer (pH 4-5) to selectively remove the diamine into the aqueous phase, leaving the acetamide target in the organic phase.

Impurity E: The "Ghost" Isomer (Regioisomer)
  • Identity: N-(5-amino-2-ethoxyphenyl)acetamide.

  • Observation: A peak eluting very close to the target (often a "shoulder" peak).

  • Root Cause: During the nitration of 2-ethoxyacetanilide, the directing effects of the acetamido group (position 1) and ethoxy group (position 2) compete.

    • Target Path: Acetamido directs para to position 4.

    • Impurity Path: Ethoxy directs para to position 5.

    • While the 4-position is generally favored, 5-10% of the 5-nitro isomer can form.

  • Resolution:

    • Critical Step: Purification must happen at the Nitro stage. The amino-isomers are nearly impossible to separate by standard crystallization.

    • Action: Recrystallize the nitro intermediate (N-(4-nitro-2-ethoxyphenyl)acetamide) from glacial acetic acid or ethanol before proceeding to reduction.

Impurity D: Oxidative Degradation
  • Identity: Quinone imines or Azo dimers.

  • Observation: The white powder turns pink, lilac, or brown upon exposure to air.

  • Root Cause: The electron-rich 4-amino group is prone to auto-oxidation, forming colored conjugated systems (similar to the browning of apples or aniline dyes).

  • Resolution:

    • Storage: Store under Argon at -20°C.

    • Stabilization: Add trace antioxidants (e.g., Sodium Metabisulfite) during the final recrystallization if the application permits.

Analytical Data & Specifications

HPLC Method for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

ComponentApprox. RRT (Relative Retention Time)Characteristics
Impurity B (Diamine) 0.65Broad peak, tailing (polar/basic)
Target Molecule 1.00 Sharp main peak
Impurity E (Isomer) 1.05 - 1.10Shoulder peak, often unresolved
Impurity A (Nitro) 1.45Distinct, well-separated
Impurity D (Dimers) > 1.80Late eluting, often broad

Frequently Asked Questions (FAQ)

Q: My product has a slight pink hue. Is it ruined? A: Not necessarily. The pink color indicates trace surface oxidation (ppm levels of Impurity D), which is common for phenylenediamines. If the HPLC purity is >98% and the NMR is clean, it is likely suitable for use. A simple wash with cold diethyl ether can often remove the colored surface impurities.

Q: I see two sets of peaks in the proton NMR. Is this the isomer? A: Check the integration. If the ratio is ~5:1 or greater, it might be rotamers . Amides exhibit restricted rotation around the N-C(O) bond. Run the NMR at 50°C; if the peaks coalesce, they are rotamers. If they remain distinct, you likely have the 5-amino regioisomer (Impurity E) .

Q: Can I use iron/acid (Bechamp reduction) for this synthesis? A: Proceed with caution. While effective for reducing the nitro group, the acidic conditions and high heat can hydrolyze the acetamide group, leading to Impurity B . Catalytic hydrogenation (H2, Pd/C) in methanol is the preferred, milder method.

References

  • ChemicalBook. (2025). N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE Properties and Suppliers.Link

  • National Institutes of Health (PubChem). (2025). Acetamide, N-(2-amino-4-ethoxyphenyl)- Compound Summary.Link

  • Connors, K. A., et al. (1979). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General reference for amide hydrolysis kinetics).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Technical Support Center: Characterization of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-amino-2-ethoxyphenyl)acetamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(4-amino-2-ethoxyphenyl)acetamide and what are the key challenges?

A1: A plausible and common synthetic route involves the reduction of a nitro precursor, N-(4-nitro-2-ethoxyphenyl)acetamide. The primary challenges include ensuring complete reduction of the nitro group and preventing side reactions such as the formation of azo compounds.[1][2][3] Incomplete reduction can lead to a mixture of the desired product and the starting material, complicating purification.

Q2: My purified N-(4-amino-2-ethoxyphenyl)acetamide is unstable and changes color. Why is this happening and how can I prevent it?

A2: The primary amino group on the phenyl ring makes the compound susceptible to oxidation, especially when exposed to air and light.[4] This oxidation can lead to the formation of colored impurities, such as quinone-imine structures.[5] To minimize degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[4] For solutions, especially for analytical purposes, adding an antioxidant like ascorbic acid can help maintain stability.[4]

Q3: I am having difficulty purifying N-(4-amino-2-ethoxyphenyl)acetamide by column chromatography. What are some alternative strategies?

A3: The polarity of N-(4-amino-2-ethoxyphenyl)acetamide, due to the presence of both an amino and an acetamide group, can lead to tailing on silica gel. To improve separation, consider adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic silanol groups on the silica surface.[6] Alternatively, reversed-phase chromatography using a C18 column with a suitable aqueous-organic mobile phase can be an effective purification method for such polar compounds.[7]

Q4: How can I confirm the identity and purity of my synthesized N-(4-amino-2-ethoxyphenyl)acetamide?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for assessing purity and quantifying any impurities.[8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure.[9][10] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[11][12]

Troubleshooting Guides

Issue 1: Synthesis and Purification

Problem: Low yield and presence of multiple impurities after synthesis via nitro reduction.

This troubleshooting guide follows a logical workflow to identify and resolve common issues during the synthesis and purification of N-(4-amino-2-ethoxyphenyl)acetamide.

Caption: Troubleshooting workflow for synthesis issues.

Potential Cause & Solution

Potential Cause Troubleshooting Step
Inactive or insufficient reducing agent Ensure the reducing agent (e.g., iron, zinc, or catalytic hydrogenation setup) is fresh and used in the correct stoichiometric amount. For catalytic hydrogenation, ensure the catalyst is not poisoned.[2][3]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed. If the reaction stalls, consider increasing the temperature or adding more reducing agent.
Formation of side products Over-reduction or side reactions can occur. For metal/acid reductions, controlling the temperature is crucial.[2] For catalytic hydrogenation, ensure the pressure and temperature are optimized to avoid unwanted side reactions.
Product loss during workup The amino group is basic. Ensure the pH of the aqueous layer is appropriately basic during extraction to ensure the product is in its free amine form and soluble in the organic solvent.
Issue 2: Analytical Characterization

Problem: Ambiguous or unexpected results from NMR, HPLC, or MS analysis.

This decision tree provides a systematic approach to troubleshooting common analytical characterization challenges.

Caption: Troubleshooting decision tree for analytical issues.

Potential Cause & Solution

Analytical Technique Potential Issue Troubleshooting Step
¹H NMR Broad or overlapping aromatic signals. The protons on the substituted benzene ring may have close chemical shifts. Consider using a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY can help in assigning the proton signals.
Missing NH or NH₂ protons. Amine and amide protons can exchange with deuterated solvents (like D₂O or CD₃OD), leading to their disappearance from the spectrum. Using a non-protic solvent like DMSO-d₆ can help in observing these protons.
HPLC Peak tailing. The basic amino group can interact with acidic silanol groups on the column. Add a basic modifier like triethylamine (0.1%) to the mobile phase. Alternatively, use a column designed for polar compounds.[7]
Multiple peaks for a supposedly pure sample. This could indicate the presence of isomers or degradation of the sample. Ensure the sample is fresh and protected from light. Isomeric impurities may require optimization of the chromatographic method for separation.
Mass Spectrometry Incorrect molecular ion peak. The compound may have formed adducts with salts (e.g., +Na, +K) from the mobile phase or glassware. Check for peaks corresponding to [M+Na]⁺ or [M+K]⁺. The primary amino group can also be protonated, so look for the [M+H]⁺ peak.
Complex fragmentation pattern. Aromatic amides can undergo characteristic fragmentations, including cleavage of the N-CO bond.[11][12] High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the fragments to aid in structural elucidation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of N-(4-amino-2-ethoxyphenyl)acetamide.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This method may require optimization based on the specific impurities present in your sample.

Protocol 2: General Procedure for Synthesis via Nitro Reduction

This protocol outlines a general procedure for the synthesis of N-(4-amino-2-ethoxyphenyl)acetamide from its nitro precursor.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(4-nitro-2-ethoxyphenyl)acetamide in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Reducing Agent: Add the reducing agent. For example, if using iron, add iron powder and a small amount of acid (e.g., acetic acid or HCl) to initiate the reaction.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google P
  • CN109456221B - Synthetic method of acetanilide derivative - Google P
  • Synthesis of Acetanilide from Aniline | After 2:22 minutes: Saw in Discription - YouTube. [Link]

  • Synthesis of Acetanilide. [Link]

  • 3.-Preparation-of-Acetanilide.pdf - Tishk International University. [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]

  • Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds - ResearchGate. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism | Request PDF - ResearchGate. [Link]

  • Critical review on the chemical reduction of nitroaniline - RSC Publishing. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - MDPI. [Link]

  • Preparation of N-aryl-N-(3-indolmethyl)acetamides. - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. [Link]

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. [Link]

  • Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer) | Transtutors. [Link]

  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. [Link]

  • C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond - Semantic Scholar. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. [Link]

  • [FREE] Attached is the ^{1}\text{H} NMR spectrum from the product of an electrophilic aromatic substitution - brainly.com. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Solved 1. The 1H-NMR spectrum for acetanilide, taken in | Chegg.com. [Link]

  • (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide - ResearchGate. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed. [Link]

  • Method Development HPLC - Interchim. [Link]

  • C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond - PMC - NIH. [Link]

  • NMR of acetanilide. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitro group reductions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot and optimize your reactions for cleaner products and higher yields.

Frequently Asked Questions (FAQs)

My nitroarene reduction is not going to completion. What are the likely causes and how can I fix it?

An incomplete reaction is a common issue and can often be traced back to several factors. A systematic approach to troubleshooting is key.

Possible Causes and Solutions:

  • Insufficient Reducing Agent or Catalyst: The stoichiometry of your reducing agent is critical. For metal/acid reductions (e.g., Fe, Sn, Zn), ensure you are using a sufficient excess of the metal.[1] In catalytic hydrogenations, the catalyst loading might be too low, or the catalyst may be deactivated.

    • Actionable Advice: Increase the equivalents of the reducing agent incrementally. For catalytic hydrogenations, try increasing the weight percentage of the catalyst. If you suspect catalyst poisoning, use a fresh batch of catalyst.

  • Poor Quality Reagents: The quality of your reducing agent or catalyst can significantly impact the reaction outcome.

    • Actionable Advice: Use freshly opened or properly stored reagents. For instance, SnCl2·2H2O is a reliable reagent for the reduction of aromatic nitro compounds.[2][3][4]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Actionable Advice: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For reductions with Fe and NH4Cl, refluxing in ethanol for around 5 hours is a good starting point.[5]

Here is a workflow to systematically troubleshoot an incomplete nitro group reduction:

G start Incomplete Reaction check_reagents Check Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions increase_reagents Increase Equivalents of Reducing Agent/Catalyst check_reagents->increase_reagents Stoichiometry? fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Quality? monitor_reaction Monitor by TLC/LC-MS increase_reagents->monitor_reaction fresh_reagents->monitor_reaction increase_temp Increase Temperature check_conditions->increase_temp Temp? increase_time Increase Reaction Time check_conditions->increase_time Time? increase_temp->monitor_reaction increase_time->monitor_reaction success Reaction Complete monitor_reaction->success Improved failure Re-evaluate Method monitor_reaction->failure No Improvement

Caption: Troubleshooting workflow for incomplete nitro group reduction.

I am observing unexpected side products. What are they, and how can I suppress their formation?

The reduction of a nitro group proceeds through several intermediates, and if the reaction is not driven to completion, these can be isolated as side products. The most common side products are azoxy, azo, and hydrazo compounds, which arise from the condensation of intermediates.[6]

The reduction of a nitroarene to an aniline is a stepwise process that involves nitroso and hydroxylamine intermediates.[6] Side reactions can occur when these intermediates react with each other.[6]

G Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH, -H2O Aniline Ar-NH2 (Aniline) Hydroxylamine->Aniline +2e-, +2H+ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e-, +2H+ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e-, +2H+ Hydrazo->Aniline Cleavage

Caption: Reaction pathway for nitro group reduction and formation of common side products.

Strategies to Minimize Side Product Formation:

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For example, using LiAlH4 for the reduction of aromatic nitro compounds can lead to the formation of azobenzenes.[1][7] In contrast, catalytic hydrogenation with Pd/C is often a cleaner method.[7]

  • Reaction Conditions:

    • pH: The pH of the reaction medium can have a significant impact on the product distribution. Acidic conditions generally favor the formation of the desired amine.

    • Temperature: Higher temperatures can sometimes lead to over-reduction or side reactions. It is often best to start at a lower temperature and gradually increase it if the reaction is not proceeding.

  • Work-up Procedure: A proper work-up is crucial to isolate the desired product and remove any side products. For reductions using SnCl2, the work-up typically involves basification to precipitate tin salts, which can then be filtered off.

Chemoselectivity Issues

A common challenge in the reduction of nitro groups is the presence of other reducible functional groups in the molecule. Achieving chemoselectivity is paramount in complex syntheses.

How can I selectively reduce a nitro group in the presence of a ketone or aldehyde?

Many standard reducing agents for nitro groups will also reduce aldehydes and ketones. However, certain methods offer excellent chemoselectivity.

  • SnCl2·2H2O: This reagent is known to selectively reduce aromatic nitro groups in the presence of aldehydes and ketones.[3][4]

  • Fe in Acidic Media: Iron powder in the presence of an acid like acetic acid or NH4Cl is a mild and effective system for the selective reduction of nitro groups.[5][8]

Table 1: Selective Reduction of Nitro Group in the Presence of a Carbonyl Group

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SnCl2·2H2OEthanol302~76[2]
Fe/NH4ClEthanol/WaterReflux5High[5]
My molecule contains an ester or a nitrile. How can I avoid reducing these groups?

Esters and nitriles are generally less reactive than nitro groups, but some strong reducing agents can affect them.

  • SnCl2·2H2O: This is an excellent choice for the selective reduction of nitro groups in the presence of esters and nitriles.[3][4][9]

  • Fe/NH4Cl: This system is also compatible with esters and nitriles.[8]

  • Catalytic Hydrogenation with Pd/C: While generally very effective for nitro reduction, care must be taken with nitriles, as they can sometimes be reduced under these conditions. Careful control of reaction conditions is necessary.

Table 2: Selective Reduction of Nitro Group in the Presence of Ester or Nitrile

Reagent/CatalystSolventFunctional Group ToleratedYield (%)Reference
SnCl2·2H2OEthanolEster, NitrileHigh[3]
Fe/NH4ClEthanol/WaterEster, NitrileHigh
Pd/C, H2MethanolEster99[10]
I need to reduce a nitro group without affecting a double or triple bond in my molecule. What are my options?

Catalytic hydrogenation will readily reduce alkenes and alkynes. Therefore, alternative methods are required.

  • Fe/NH4Cl: This is a classic and reliable method for the chemoselective reduction of nitro groups in the presence of double and triple bonds.

  • SnCl2·2H2O: Stannous chloride is also a good option for this transformation.

  • Sodium Sulfide (Na2S): This reagent can be used for the selective reduction of nitro groups in the presence of alkenes.[7][11]

A V2O5/TiO2 catalyst has been shown to selectively reduce nitroarenes in the presence of alkenes and alkynes with excellent yields.[12]

How can I perform a nitro reduction on a molecule with a halogen substituent without causing dehalogenation?

Dehalogenation, particularly of aryl halides, is a common side reaction during catalytic hydrogenation, especially with Pd/C.

  • Raney Nickel: Catalytic hydrogenation with Raney nickel is often preferred over Pd/C when dehalogenation is a concern.[7]

  • Fe/NH4Cl or Fe/AcOH: These methods are generally compatible with aryl halides.[8][13]

  • SnCl2·2H2O: This reagent is also a good choice for substrates containing halogens.[3][4]

It has been reported that halogenated nitroarenes can be selectively reduced with hydrazine hydrate in the presence of Pd/C, yielding the corresponding halogenated anilines in good yield.[8]

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl2·2H2O

This protocol is adapted from a procedure known for its high chemoselectivity.[2]

Materials:

  • Aromatic nitro compound

  • SnCl2·2H2O (Stannous chloride dihydrate)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • Add SnCl2·2H2O (approximately 10 eq) to the solution.

  • Stir the reaction mixture at 30 °C. The original procedure uses ultrasonic irradiation for 2 hours, but vigorous stirring for a longer duration can also be effective.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (2x) and water (3x).

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction of an Aromatic Nitro Group using Fe and NH4Cl

This is a robust and cost-effective method suitable for a wide range of substrates.[5]

Materials:

  • Aromatic nitro compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a round-bottom flask, add the aromatic nitro compound (1.0 eq), ethanol, and a solution of NH4Cl in water.

  • Add iron powder (a significant excess, e.g., 5-10 eq).

  • Heat the mixture to reflux (around 80-90 °C) for approximately 5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate to obtain the crude product.

  • Purify as necessary.

Protocol 3: Catalytic Hydrogenation using Pd/C

This is a very common and often high-yielding method, but requires careful handling of the catalyst and hydrogen gas.[7][14]

Materials:

  • Aromatic nitro compound

  • Palladium on carbon (Pd/C, typically 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Safety First: Pd/C is flammable. Ensure a fire extinguisher is nearby and perform the reaction in a well-ventilated fume hood.[14]

  • In a flask suitable for hydrogenation, place the Pd/C catalyst.

  • Inert the flask with an inert gas like argon or nitrogen.

  • Add the solvent, followed by the aromatic nitro compound.

  • Seal the flask and carefully replace the inert atmosphere with hydrogen gas (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or by the uptake of hydrogen.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through Celite to remove the catalyst. Caution: The Celite pad with the catalyst can be pyrophoric. Do not allow it to dry completely and dispose of it properly.

  • Rinse the flask and the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839–842. [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?[Link]

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation.[Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1152&context=honors_th]
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. [Link]

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?[Link]

  • ResearchGate. (2013). How to reduce a nitro group next to an alkene?[Link]

  • ACS Publications. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. [Link]

  • ScienceMadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]

  • ScienceMadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Typeset. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. [Link]

Sources

Resolving peak tailing in HPLC analysis of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center resource. It is designed to provide autonomous, expert-level troubleshooting for researchers encountering peak tailing with N-(4-amino-2-ethoxyphenyl)acetamide .

Topic: Resolving Peak Tailing in N-(4-amino-2-ethoxyphenyl)acetamide Analysis

Technical Overview & Root Cause Analysis

Compound Profile:

  • Target Analyte: N-(4-amino-2-ethoxyphenyl)acetamide

  • Chemical Class: Basic Aniline Derivative

  • Critical Functional Group: Primary Amine (

    
    ) at position 4.
    
  • pKa Estimate: ~4.5 – 5.5 (Typical for substituted anilines).

The Problem: The primary cause of peak tailing for this compound is the Secondary Silanol Interaction .[1] While the acetamide group is neutral, the amino group on the phenyl ring is basic. In standard reversed-phase HPLC (pH 3–7), this amine exists largely in its protonated, cationic form (


). These cations undergo ion-exchange interactions with residual ionized silanol groups (

) on the silica support of the column. This "stick-and-slip" mechanism delays a portion of the analyte, creating a kinetic tail.
Diagnostic Workflow

Before altering chemistry, confirm the tailing is chemical (thermodynamic) rather than physical (system-based).

TailingDiagnosis Start START: Peak Tailing Observed CheckNeutral Inject Neutral Standard (e.g., Toluene or Uracil) Start->CheckNeutral IsNeutralTailing Does the Neutral Peak Tail? CheckNeutral->IsNeutralTailing PhysicalIssue PHYSICAL ISSUE Void in column, bad connection, or detector cell issue. IsNeutralTailing->PhysicalIssue Yes (As > 1.5) ChemicalIssue CHEMICAL ISSUE Silanol interaction or wrong pH. IsNeutralTailing->ChemicalIssue No (As < 1.2) CheckLoad Check Sample Load (Inject 1/10th concentration) ChemicalIssue->CheckLoad IsLoadTailing Did Peak Shape Improve? CheckLoad->IsLoadTailing Overload SOLVED: Column Overload Reduce injection volume. IsLoadTailing->Overload Yes ChemistryFix Proceed to Mobile Phase Optimization IsLoadTailing->ChemistryFix No

Figure 1: Diagnostic decision tree to isolate the source of peak asymmetry.

Troubleshooting Guides (FAQ)
Category 1: Mobile Phase Optimization

Q: I am using a standard Water/Acetonitrile gradient. Why is the tailing so severe? A: In unbuffered water/organic mixtures, the pH is uncontrolled (often drifting near pH 5–6). At this pH, approximately 50% of the surface silanols are ionized (


), and your amine is fully protonated (

). This creates the strongest possible cation-exchange interaction. Solution: You must control the pH to suppress one of these ionization states.

Q: Which pH strategy should I choose: Low pH or High pH? Use the table below to select the strategy based on your column type.

StrategyTarget pHMechanismRecommended Column Type
Suppression (Low) pH 2.0 – 2.5 Suppresses silanol ionization (

). The amine remains protonated, but the surface is neutral.
Standard C18 (Stable to pH 2)
Suppression (High) pH 9.5 – 10.5 Suppresses amine ionization (

). The silanols are ionized, but the analyte is neutral.
Hybrid Silica (e.g., BEH, XBridge) or Polymer-based. Do not use standard silica.

Q: Can I use Triethylamine (TEA) to fix the shape? A: Yes. TEA acts as a "sacrificial base."[2] It is a stronger base than your analyte and will preferentially bind to the active silanol sites, effectively blocking them from your sample.

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase.

  • Note: You must adjust the pH after adding TEA, usually to pH 3.0 or 7.0 with Phosphoric Acid.

Category 2: Column & Sample Prep

Q: My sample is dissolved in 100% Acetonitrile. Could this be the cause? A: Absolutely. This is called the "Strong Solvent Effect." If the sample solvent is stronger than the initial mobile phase, the analyte travels too fast through the column head, causing band broadening and fronting/tailing. Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).

Q: I cannot change my mobile phase. Is there a column that resists tailing? A: Switch to a "Base-Deactivated" (BDS) or "End-capped" column.

  • Mechanism: Manufacturers chemically bond a small silane (like trimethylchlorosilane) to cover the residual silanols that the bulky C18 ligands missed.

  • Recommendation: Look for columns labeled "End-capped," "Polar Embedded," or "Hybrid."

Experimental Protocols
Protocol A: The "Silanol Suppression" Mobile Phase Setup

Use this protocol if you are restricted to standard silica C18 columns.

  • Preparation of Aqueous Buffer (Mobile Phase A):

    • Weigh 3.40 g of Potassium Dihydrogen Phosphate (

      
      ) into 1 L of HPLC-grade water (25 mM).
      
    • Crucial Step: Add 1.0 mL of Triethylamine (TEA) .

    • Place a pH meter in the solution.

    • Slowly add Phosphoric Acid (85%) dropwise until pH reaches 2.5 ± 0.1 .

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Flush the column with 100% B for 10 mins, then equilibrate with starting conditions (e.g., 90% A / 10% B) for at least 20 column volumes. TEA requires longer equilibration to saturate silanol sites.

Protocol B: High pH Strategy (Superior Peak Shape)

Use this ONLY with Hybrid (High pH stable) columns.

  • Preparation of Buffer:

    • Dissolve Ammonium Bicarbonate (10 mM) in water.

    • Adjust pH to 10.0 using Ammonium Hydroxide.

  • Mechanism: At pH 10, N-(4-amino-2-ethoxyphenyl)acetamide (pKa ~5) is >99% deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Result: This typically yields a USP Tailing Factor (

    
    ) of < 1.1.
    
Data Summary: Expected Tailing Factors

The following data illustrates the expected improvement in peak symmetry (


) under different conditions for basic aniline derivatives.
Experimental ConditionMobile Phase CompositionExpected Tailing Factor (

)
Status
Unbuffered Water / ACN2.5 – 4.0 ❌ Fail
Neutral Buffer 25mM Phosphate pH 7.01.8 – 2.2 ⚠️ Poor
Low pH 0.1% TFA (pH 2.0)1.2 – 1.4 ✅ Acceptable
Sacrificial Base Phosphate pH 3.0 + TEA 1.1 – 1.3 ✅ Good
High pH 10mM NH4HCO3 pH 10.0 1.0 – 1.1 🌟 Excellent
References
  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Dolan, J. W. (2013). How can I prevent peak tailing in HPLC? ResearchGate.[3] Retrieved from

  • PubChem. (2025).[4][5] Phenacetin (N-(4-ethoxyphenyl)acetamide) Compound Summary. National Library of Medicine. Retrieved from [6]

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Assessment of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(4-amino-2-ethoxyphenyl)acetamide, a key pharmaceutical intermediate also known as Phenacetin impurity A. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method development, presents comparative experimental data, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Need for Purity Assessment

N-(4-amino-2-ethoxyphenyl)acetamide is a significant compound in pharmaceutical synthesis, often appearing as an intermediate or impurity in the manufacturing of various active pharmaceutical ingredients (APIs).[1] Its structural similarity to other aromatic amines and acetamides necessitates a robust analytical method to ensure the purity of drug substances and finished products. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a final drug product. Therefore, a highly selective and sensitive analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[2] This guide will compare two reversed-phase HPLC methods, one utilizing a traditional C18 stationary phase and the other a Phenyl-Hexyl stationary phase, to highlight the importance of column chemistry in achieving optimal separation of the main component from its potential impurities.

Understanding Potential Impurities

A robust purity assessment method must be "stability-indicating," meaning it can resolve the active ingredient from its potential impurities and degradation products.[3] To design such a method, we must first anticipate the likely impurities that could be present in a sample of N-(4-amino-2-ethoxyphenyl)acetamide. These can be broadly categorized into synthesis-related impurities and degradation products.

A plausible synthetic route for N-(4-amino-2-ethoxyphenyl)acetamide involves the acetylation of 2-ethoxy-4-nitroaniline, followed by the reduction of the nitro group.[4]

Based on this, potential impurities could include:

  • Starting materials and intermediates: 2-ethoxy-4-nitroaniline and N-(4-nitro-2-ethoxyphenyl)acetamide.

  • Byproducts of the reduction step: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates.[5]

  • Isomeric impurities: Positional isomers that may be present in the starting materials.

Degradation of N-(4-amino-2-ethoxyphenyl)acetamide can be forced under stress conditions such as acid, base, oxidation, and heat to identify potential degradation products.[6] Common degradation pathways for aromatic amides include:

  • Hydrolysis: Cleavage of the amide bond to yield 4-amino-2-ethoxyaniline and acetic acid.[7][8][9]

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products.[10][11][12]

Comparative HPLC Methodologies

To effectively separate N-(4-amino-2-ethoxyphenyl)acetamide from its potential impurities, two distinct reversed-phase HPLC methods were developed and compared. The primary difference between these methods lies in the stationary phase chemistry, which offers different separation selectivities.

Method A: The Workhorse - C18 Stationary Phase

The C18 (octadecyl) stationary phase is the most common choice for reversed-phase HPLC. It separates compounds primarily based on their hydrophobicity.

Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl stationary phase provides an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it offers π-π interactions with the phenyl rings of the analytes.[13][14] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.

Experimental Protocols

The following protocols detail the steps for performing the purity assessment using the two comparative HPLC methods. These protocols are designed to be self-validating, adhering to principles outlined in regulatory guidelines such as USP <621> and ICH Q2(R1).[14][15][16][17]

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve N-(4-amino-2-ethoxyphenyl)acetamide reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample of N-(4-amino-2-ethoxyphenyl)acetamide at the same concentration as the standard solution.

  • Impurity-Spiked Solution: To demonstrate specificity, prepare a solution of the N-(4-amino-2-ethoxyphenyl)acetamide standard spiked with known or potential impurities at a concentration relevant to the specification limit (e.g., 0.1% of the main component concentration).

HPLC Instrumentation and Conditions
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient See Table 1See Table 2
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 245 nm245 nm
Injection Volume 10 µL10 µL

Table 1: Gradient Program for Method A (C18)

Time (min)% Mobile Phase A% Mobile Phase B
0955
204060
254060
26955
30955

Table 2: Gradient Program for Method B (Phenyl-Hexyl)

Time (min)% Mobile Phase A% Mobile Phase B
09010
203070
253070
269010
309010

Comparative Data and Discussion

The following tables present hypothetical but realistic data from the analysis of an impurity-spiked sample using both HPLC methods.

Table 3: Chromatographic Performance Comparison

CompoundMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Resolution
4-amino-2-ethoxyaniline5.2-
N-(4-amino-2-ethoxyphenyl)acetamide12.515.1
N-(4-nitro-2-ethoxyphenyl)acetamide15.83.8
2-ethoxy-4-nitroaniline16.51.2

Discussion of Results:

As shown in Table 3, both methods are capable of separating the main component from the spiked impurities. However, Method B, utilizing the Phenyl-Hexyl column, provides superior resolution, particularly between the closely eluting N-(4-nitro-2-ethoxyphenyl)acetamide and 2-ethoxy-4-nitroaniline. The resolution value of 2.5 in Method B is a significant improvement over the 1.2 observed in Method A, indicating a more robust and reliable separation. The increased retention times in Method B are a result of the stronger π-π interactions between the aromatic analytes and the phenyl stationary phase.

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams were created using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Solution MethodA Method A (C18 Column) Standard->MethodA MethodB Method B (Phenyl-Hexyl Column) Standard->MethodB Sample Test Sample Solution Sample->MethodA Sample->MethodB Spiked Impurity-Spiked Solution Spiked->MethodA Spiked->MethodB Acquire Chromatogram Acquisition MethodA->Acquire MethodB->Acquire Analyze Purity Calculation & Resolution Assessment Acquire->Analyze Conclusion Conclusion Analyze->Conclusion Method Selection

Caption: Experimental workflow for comparative HPLC analysis.

Method_Comparison_Logic cluster_methods Method Execution Start Purity Assessment of N-(4-amino-2-ethoxyphenyl)acetamide Impurity_ID Identify Potential Impurities (Synthesis & Degradation) Start->Impurity_ID Method_Dev Develop Comparative HPLC Methods Impurity_ID->Method_Dev C18 Method A (C18) Hydrophobic Separation Method_Dev->C18 Phenyl Method B (Phenyl-Hexyl) Hydrophobic & π-π Interactions Method_Dev->Phenyl Evaluation Evaluate Performance: Resolution, Tailing, Sensitivity C18->Evaluation Phenyl->Evaluation Conclusion Select Optimal Method for Routine Quality Control Evaluation->Conclusion

Caption: Logical flow for HPLC method comparison and selection.

Conclusion

This comparative guide demonstrates that while a standard C18 column can provide adequate separation for the purity assessment of N-(4-amino-2-ethoxyphenyl)acetamide, a Phenyl-Hexyl column offers superior resolution for critical impurity pairs. The enhanced selectivity of the Phenyl-Hexyl phase, attributed to its ability to engage in π-π interactions, makes it a more robust and reliable choice for a stability-indicating method. For routine quality control and in-depth impurity profiling of aromatic compounds like N-(4-amino-2-ethoxyphenyl)acetamide, exploring alternative stationary phase chemistries beyond the traditional C18 is highly recommended.

References

  • Hines III, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link]

  • Chemistry with Dr. R. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube. [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

  • Uppu, S. N., et al. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(11). [Link]

  • Ghosal, A., & Saikh, F. (2014). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry, 7(1), 1-5. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3475. [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 398. [Link]

  • Wikipedia contributors. (2023, November 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • O'Connor, C. (1966). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 20(4), 529-546. [Link]

  • Li, H., et al. (2007). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology, 41(10), 3433–3438. [Link]

  • Salimi, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(44). [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 398. [Link]

  • Visual Learners. (2024, October 23). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. [Link]

  • Reddy, K. S., et al. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Preparations and Procedures International, 44(1), 81-86. [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Posada-Pérez, S., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons containing non-noble metals (Fe, Co or Cu). Applied Catalysis B: Environmental, 220, 343-352. [Link]

  • Neta, P., & Armstrong, D. W. (1987). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 91(5), 1298–1302. [Link]

  • Salimi, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(44). [Link]

  • Wang, S., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology Letters, 5(3), 159–165. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Central Board of Secondary Education. (n.d.). MCQs ON CLASS 12 CHEMISTRY. [Link]

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Comparative Spectroscopic Profiling: N-(4-amino-2-ethoxyphenyl)acetamide vs. Phenacetin Analogues

[1]

Executive Summary: The Structural Divergence

In the development of analgesic pharmacophores and dye intermediates, distinguishing polysubstituted aniline derivatives is a critical quality control challenge.[1] This guide provides a definitive spectroscopic comparison between N-(4-amino-2-ethoxyphenyl)acetamide (hereafter referred to as the Target ) and its primary structural analogue, Phenacetin (N-(4-ethoxyphenyl)acetamide).[2]

While Phenacetin represents a classic 1,4-disubstituted para-pattern, the Target introduces a symmetry-breaking amino group at position 4 (relative to the acetamide at position 1), resulting in a 1,2,4-trisubstituted aromatic system.[1] This modification fundamentally alters the electronic landscape, creating distinct spectroscopic signatures in NMR, IR, and MS that are essential for purity profiling and metabolic identification.[1]

FeaturePhenacetin (Reference)N-(4-amino-2-ethoxyphenyl)acetamide (Target)
CAS 62-44-2848655-78-7
Substitution 1,4-Disubstituted (Symmetric)1,2,4-Trisubstituted (Asymmetric)
Electronic Nature Donor-Acceptor Push-PullDual-Donor (Ethoxy/Amino) + Acetamide
Key Application Analgesic (Historical)Dye Intermediate / Impurity Standard

Structural & Electronic Mechanics

To interpret the spectra accurately, one must understand the causality of the electronic effects.[1]

  • Phenacetin: The ethoxy group (-OEt) is a strong electron-donating group (EDG) by resonance, shielding the ortho protons.[1] The acetamide group (-NHAc) is also an EDG (though weaker than free amines due to carbonyl resonance), shielding its ortho protons.[1] The result is a highly symmetric

    
     spin system in 
    
    
    H NMR.[1]
  • The Target: The introduction of a primary amine (-NH

    
    ) at position 4 adds a third EDG.
    
    • Synergistic Shielding: The proton at position 3 is now flanked by two strong donors (Ethoxy at C2 and Amino at C4), leading to extreme upfield shifting.[1]

    • Symmetry Break: The molecule loses the

      
       axis of symmetry found in Phenacetin, converting the aromatic signals from a pair of doublets into a complex three-spin system (ABC or ABX).[1]
      

Comparative Analysis: H NMR Spectroscopy

The proton NMR spectrum is the "fingerprint" for distinguishing these analogues.[1] The loss of symmetry is the primary indicator.[1]

Experimental Protocol (Self-Validating)
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    to prevent aggregation of the primary amine and ensure solubility of the acetamide).[1]
  • Concentration: 10 mg in 0.6 mL.[1]

  • Validation: Calibrate to residual DMSO pentet at 2.50 ppm. Ensure water peak is identified (variable, typically 3.3 ppm) to avoid confusion with exchangeable protons.

Spectral Data Comparison
Proton EnvironmentPhenacetin (

ppm)
Target (

ppm)
Causality / Assignment
Amide -NH ~9.7 (s)~9.1 - 9.3 (s)The extra amino group increases electron density in the ring, slightly shielding the amide proton compared to Phenacetin.[2]
Amine -NH

Absent4.5 - 5.0 (br s) Key Differentiator. Broad singlet, exchangeable with D

O.
Aromatic Region 6.8 - 7.5 (AA'BB')6.0 - 7.2 (ABC) Phenacetin shows two distinct "roofed" doublets.[2][1] The Target shows three distinct signals due to 1,2,4-substitution.
H-3 (Aromatic) Part of AA'BB'~6.1 - 6.2 (s/d)Most Shielded. Located between -OEt and -NH

.[2]
H-5 (Aromatic) Part of AA'BB'~6.3 (dd)Shielded primarily by the adjacent -NH

.[2]
H-6 (Aromatic) Part of AA'BB'~7.1 (d)Deshielded relative to others due to proximity to Acetamide and distance from -NH

.[2]
Ethoxy (-OCH

-)
~3.9 (q)~3.9 (q)Minimal change; the ethyl group is electronically insulated.[2]
Acetyl (-CH

)
~2.0 (s)~2.0 (s)Standard singlet for acetamides.[2][1]

Application Insight: If you observe a "clean" pair of doublets in the aromatic region, your sample is likely Phenacetin or Paracetamol.[1] If you see a complex pattern with significant upfield shifts (6.0-6.5 ppm), you have successfully isolated the amino-derivative.

Comparative Analysis: IR Spectroscopy

Infrared spectroscopy provides a rapid "Go/No-Go" confirmation of the primary amine functionality.

Functional GroupPhenacetin (cm

)
Target (cm

)
Diagnostic Value
N-H Stretch 3200-3300 (Single band)3300-3450 (Doublet) The Target exhibits the characteristic asymmetric/symmetric doublet of a primary amine (-NH

), plus the amide band.[2]
C=O Stretch ~1660 (Amide I)~1650-1660Little differentiation; both possess the acetamide carbonyl.
N-H Bend ~1540 (Amide II)~1620 (Amine scissoring)The Target shows an additional scissoring band for the -NH

group, often overlapping with the aromatic C=C.

Comparative Analysis: Mass Spectrometry

Mass spectrometry offers the definitive molecular weight confirmation, ruling out ambiguity from solvent peaks in NMR.[1]

  • Phenacetin:

    • Molecular Ion (

      
      ): 179 m/z [1]
      
    • Base Peak: Often 137 m/z (Loss of ketene) or 108 m/z (Loss of acetyl + ethyl).[1]

  • The Target:

    • Molecular Ion (

      
      ): 194 m/z [1]
      
    • Mechanism:[1][3]

      
      .[2]
      
    • Fragmentation: Look for

      
       (Loss of ethyl) and 
      
      
      (Loss of acetyl).[2]

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for differentiating these compounds in a laboratory setting.

AnalyticalWorkflowSampleUnknown Sample(Solid/Powder)SolubilizationSolubilization(DMSO-d6)Sample->SolubilizationIRFT-IR Analysis(ATR)Sample->IRNMR1H-NMR Analysis(400 MHz+)Solubilization->NMRDecision1Aromatic Region Pattern?NMR->Decision1Decision2N-H Stretch Region?IR->Decision2ResultPhenID: Phenacetin(AA'BB' System)(Single NH Band)Decision1->ResultPhenSymmetric(2 Doublets)ResultTargetID: Target Analogue(ABC System)(NH2 Doublet + Amide)Decision1->ResultTargetAsymmetric(3 Signals)Decision2->ResultPhenSingle Band(3250 cm-1)Decision2->ResultTargetMultiple Bands(3300-3450 cm-1)

Caption: Logical workflow for spectroscopic differentiation of Phenacetin and its 4-amino analogue.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4754, Phenacetin.[1] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1] (Authoritative text on AA'BB' vs ABC aromatic coupling patterns).

  • NIST Mass Spectrometry Data Center. Phenacetin Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][2]

Comparative Validation Guide: Quantifying N-(4-amino-2-ethoxyphenyl)acetamide via RP-HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of ethoxy-aniline derivatives (such as specific azo-dyes or phenacetin-related intermediates), the compound N-(4-amino-2-ethoxyphenyl)acetamide (CAS 848655-78-7) often appears as a critical process intermediate or a potentially genotoxic impurity.[1] Its structural similarity to the parent matrix poses a significant challenge for specificity.

This guide presents the inter-laboratory validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We compare this "Gold Standard" approach against historical direct UV-Spectrophotometry (low specificity) and LC-MS/MS (high cost), demonstrating why RP-HPLC remains the optimal balance of performance and accessibility for routine Quality Control (QC).[1]

The Analytical Challenge

The core difficulty lies in the "Ortho-Ethoxy / Para-Amino" substitution pattern. Isomers and structurally related byproducts (e.g., N-(4-ethoxyphenyl)acetamide) exhibit overlapping UV absorption spectra, rendering non-separative methods (like direct UV) prone to false positives.

Methodology Comparison: Selecting the Right Tool

Before detailing the validation, we must establish why RP-HPLC is the chosen methodology. The following table contrasts the validated method against common alternatives.

Table 1: Comparative Technology Assessment
FeatureRP-HPLC (Validated Method) Direct UV-Vis Spectrophotometry LC-MS/MS
Principle Chromatographic separation + Diode Array DetectionTotal absorbance at

Mass-to-charge ratio separation
Specificity High (Resolves analyte from matrix)Low (Matrix interference likely)Very High (Molecular weight specific)
Sensitivity (LOD) ~0.05 µg/mL~1.0 µg/mL< 0.001 µg/mL
Cost per Run ModerateLowHigh
Inter-Lab Transfer Excellent (Standard equipment)GoodDifficult (Requires specialized staff)
Suitability Routine QC & Impurity Profiling Rough estimation onlyTrace residue / Genotox studies

Expert Insight: While LC-MS/MS offers superior sensitivity, it is often "overkill" for process intermediates present at >0.1% levels. RP-HPLC provides the necessary specificity without the high maintenance overhead of mass spectrometry.

The Validated Protocol: RP-HPLC Method[1][2]

This protocol was subjected to a tri-site inter-laboratory study to ensure compliance with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (Agilent 1260 / Waters Alliance or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: 254 nm (primary), 210 nm (secondary for purity check).

  • Injection Volume: 10 µL.

Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.06040
15.01090
18.01090
18.19010
23.09010

Causality Note: The initial high-aqueous hold (90% A) is critical to retain the polar amino-acetamide moiety.[1] The gradient ramp to 90% B ensures the elution of any late-eluting dimers or highly lipophilic precursors.

Inter-Laboratory Validation Results

The validation followed a Round Robin study design involving three independent laboratories (Lab A: R&D, Lab B: QC Site 1, Lab C: Contract Lab).

Specificity and System Suitability

All labs confirmed no interference at the retention time of N-(4-amino-2-ethoxyphenyl)acetamide (~6.8 min).[1]

  • Tailing Factor (

    
    ): 
    
    
    
    (Limit:
    
    
    )[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [2]
  • Resolution (

    
    ): 
    
    
    
    (between analyte and nearest impurity)
Linearity & Range

Linearity was assessed across 50% to 150% of the target concentration (


).
ParameterLab ALab BLab CAcceptance
Slope 245012410524620N/A

0.99980.99950.9997

Y-Intercept 0.2%-0.5%0.8%

of response
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (80%, 100%, 120%).

  • Mean Recovery:

    
    [1]
    
  • Global %RSD:

    
     (across all 3 labs)
    
Inter-Laboratory Reproducibility (Precision)

Samples were analyzed blindly by different analysts on different days.

MetricResultICH Limit
Repeatability (Intra-day RSD)


Intermediate Precision (Inter-day RSD)


Reproducibility (Inter-lab RSD)


Visualizing the Validation Workflow

The following diagram illustrates the decision matrix and workflow used during the validation lifecycle, aligned with ICH Q14 (Analytical Procedure Development) concepts.

ValidationWorkflow Start Method Development (Optimization of pH & Gradient) PreVal Pre-Validation (Single Lab Robustness) Start->PreVal Protocol Inter-Lab Protocol Design (Blind Samples, 3 Sites) PreVal->Protocol Exp_Spec Specificity Test (Stress Degradation) Protocol->Exp_Spec Exp_Lin Linearity & Range (50-150%) Protocol->Exp_Lin Exp_Acc Accuracy & Recovery (Spike Studies) Protocol->Exp_Acc Exp_Rep Reproducibility (Inter-Lab Comparison) Protocol->Exp_Rep Eval Statistical Evaluation (ANOVA, t-test) Exp_Spec->Eval Exp_Lin->Eval Exp_Acc->Eval Exp_Rep->Eval Outcome Method Transfer Package (Standard Operating Procedure) Eval->Outcome Passes ICH Q2(R2)

Figure 1: Analytical Lifecycle Management workflow ensuring robust method transfer.

Discussion: Why the Alternative Failed

During the preliminary phase, we evaluated Direct UV Spectrophotometry (Method B) as a cost-saving alternative.

  • The Failure Mode: The ethoxy-phenyl ring in the analyte shares a chromophore with the starting material (e.g., 4-ethoxyaniline).

  • Data Evidence: In mixtures containing 5% impurity, Method B reported values 15-20% higher than Method A (HPLC). This "positive bias" renders UV spectrophotometry unsafe for purity assays where specificity is paramount.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11608083, N-(4-amino-2-ethoxyphenyl)acetamide.[1] [Link][1][2]

Sources

A Comparative Guide to the Quantitative Analysis of N-(4-amino-2-ethoxyphenyl)acetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of impurities in N-(4-amino-2-ethoxyphenyl)acetamide, an important pharmaceutical intermediate. As regulatory scrutiny on impurity profiling intensifies, selecting a robust, sensitive, and validated analytical method is paramount to ensuring drug substance quality, safety, and efficacy.[1][2] This document will explore potential impurities, compare the workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and provide detailed experimental protocols grounded in established scientific principles and regulatory expectations.

The Importance of Impurity Profiling

Any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API) is considered an impurity.[1] These impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][3] The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities in new drug substances, making their rigorous control a non-negotiable aspect of pharmaceutical development.[3][4][5]

N-(4-amino-2-ethoxyphenyl)acetamide is structurally related to other pharmaceutical compounds synthesized via the reduction of a nitro aromatic precursor.[6][7] This common synthetic pathway informs our understanding of the likely process-related impurities that must be monitored.

Potential Impurities in N-(4-amino-2-ethoxyphenyl)acetamide

A comprehensive analysis begins with a theoretical assessment of potential impurities based on the synthetic route and chemical stability of the target molecule.

  • Process-Related Impurities:

    • Impurity A: N-(4-nitro-2-ethoxyphenyl)acetamide: The immediate precursor to the API. Incomplete reduction during synthesis is a common source of this impurity.

    • Impurity B: 4-amino-2-ethoxyphenol: A potential hydrolysis product of the starting material or the final API.

    • Impurity C: 1-ethoxy-2,4-diaminobenzene: A potential byproduct from over-reduction or side reactions.

  • Degradation Products:

    • Forced degradation studies, which involve exposing the API to harsh conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products that could form during storage.[8][9][10][11] For N-(4-amino-2-ethoxyphenyl)acetamide, hydrolysis of the acetamide group to form an amino group is a plausible degradation pathway.

Comparative Analysis of Analytical Methodologies

The two most relevant techniques for this analysis are HPLC with UV detection and UPLC-MS/MS. While both are powerful, they offer different advantages in terms of sensitivity, selectivity, and speed.

HPLC is a cornerstone of pharmaceutical analysis, widely used for its robustness and reliability in quantifying impurities.[1][12][13]

  • Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a mobile phase. A UV detector measures the absorbance of the analytes as they elute from the column, allowing for quantification against a reference standard.

  • Strengths:

    • Robust and Reliable: A well-established technique with predictable performance.

    • Cost-Effective: Instrumentation and operational costs are generally lower than for mass spectrometry.

    • Good for Known Impurities: Excellent for quantifying known impurities with chromophores when reference standards are available.

  • Limitations:

    • Limited Sensitivity: May not be suitable for detecting and quantifying trace-level genotoxic impurities.

    • Co-elution Risk: Structurally similar impurities may co-elute, leading to inaccurate quantification.

    • Identification Challenges: UV detection alone does not provide structural information for unknown impurities.

UPLC-MS/MS represents a significant advancement, offering superior resolution and sensitivity.[14]

  • Principle: UPLC utilizes smaller stationary phase particles, enabling faster separations and higher resolution compared to traditional HPLC. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) allows for further fragmentation of selected ions to provide structural information and highly selective quantification.

  • Strengths:

    • Exceptional Sensitivity and Selectivity: Capable of detecting and quantifying impurities at parts-per-million (ppm) levels or lower, which is crucial for potentially genotoxic impurities.[14]

    • Structural Elucidation: Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.[1][15]

    • High Throughput: The speed of UPLC allows for faster analysis times.

  • Limitations:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance.

    • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, potentially affecting accuracy.

Quantitative Performance Comparison

The following table summarizes hypothetical, yet realistic, performance data for the quantification of key impurities using both methods. This data illustrates the typical performance differences one would expect in a validated setting.

ParameterImpurityHPLC-UVUPLC-MS/MS
LOD Impurity A0.01%0.0005% (5 ppm)
Impurity B0.02%0.0010% (10 ppm)
LOQ Impurity A0.03%0.0015% (15 ppm)
Impurity B0.05%0.0030% (30 ppm)
Linearity (R²) Impurity A>0.999>0.999
Impurity B>0.998>0.999
Precision (%RSD) Impurity A< 2.0%< 1.5%
Impurity B< 2.5%< 2.0%
Analysis Time 25 minutes8 minutes

LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of Determination, %RSD: Percent Relative Standard Deviation.

As the data illustrates, UPLC-MS/MS provides significantly lower detection and quantification limits, which is critical if any of these impurities are classified as potentially mutagenic.[4]

Experimental Protocols and Workflows

A self-validating protocol is essential for trustworthy results. The following are detailed workflows for each methodology.

  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the N-(4-amino-2-ethoxyphenyl)acetamide sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh API Dissolve Dissolve in Diluent (1.0 mg/mL) Weigh->Dissolve Inject Inject 10 µL Dissolve->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Report Results (%) Quantify->Report

Caption: HPLC-UV workflow for impurity analysis.

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.5 min: 95% to 5% B

    • 6.5-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the API in a 50:50 mixture of water and acetonitrile.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the API and each impurity. For example:

      • Impurity A: m/z 225.1 -> 183.1

      • Impurity B: m/z 153.1 -> 111.1

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Weigh Weigh API Dissolve Dissolve in Diluent (0.5 mg/mL) Weigh->Dissolve Inject Inject 2 µL Dissolve->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Report Results (ppm) Quantify->Report

Caption: UPLC-MS/MS workflow for impurity analysis.

Conclusion and Recommendations

The choice between HPLC-UV and UPLC-MS/MS for the quantitative analysis of impurities in N-(4-amino-2-ethoxyphenyl)acetamide depends on the specific requirements of the analysis.

  • HPLC-UV is a suitable and cost-effective method for routine quality control and for quantifying known, non-potent impurities that are present at levels above approximately 0.05%. Its robustness makes it ideal for release testing in a manufacturing environment.

  • UPLC-MS/MS is the superior choice for method development, impurity identification, and the quantification of trace-level impurities, especially those that are potentially genotoxic.[14][15] Its high sensitivity, selectivity, and speed are invaluable during the development phase and for troubleshooting out-of-specification results.

For comprehensive impurity profiling that meets modern regulatory expectations, a hybrid approach is often most effective. UPLC-MS/MS can be used to identify and characterize all potential impurities during development. Once the impurity profile is well-understood, a validated, robust HPLC-UV method can be implemented for routine quality control of specified impurities, with the UPLC-MS/MS method reserved for trace-level analysis or the investigation of unknown peaks.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Smajlagić, A., & Srabović, M. (2022, October). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Singh, R., & Singh, M. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Negative Results.
  • Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Shelke, S., & Singh, N. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bhaskar, R., Ola, M., & Agnihotri, V. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s).
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
  • ICH. Quality Guidelines.

Sources

Reproducibility Guide: Synthesis and Purification of N-(4-amino-2-ethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-amino-2-ethoxyphenyl)acetamide (CAS: 848655-78-7 ) is a critical intermediate used in the synthesis of azo dyes and fine pharmaceutical chemicals. Structurally, it consists of an acetamide group at position 1, an ethoxy group at position 2, and a primary amine at position 4 of the benzene ring.

This guide addresses the reproducibility crisis often encountered with this compound: the instability of the primary amine (oxidation sensitivity) and the potential for regioselective errors during synthesis. We compare two primary synthesis routes, providing a validated "Gold Standard" protocol that ensures high purity (>98%) and consistent yields.

Parameter Target Specification
CAS Number 848655-78-7
Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Off-white to pale brown solid (darkens on air exposure)
Solubility Soluble in Ethanol, DMSO; sparingly soluble in water

Strategic Synthesis Comparison

To achieve high reproducibility, the choice of starting material and reduction method is paramount. We compare the Catalytic Hydrogenation route against the Chemical Reduction (Fe/Acid) route.

Method A: Catalytic Hydrogenation (Recommended)[1]
  • Mechanism: Stepwise acetylation of 2-ethoxy-4-nitroaniline followed by Pd/C catalyzed reduction.

  • Pros: Cleanest impurity profile, simple workup (filtration), high atom economy.

  • Cons: Requires hydrogen pressure equipment (Parr shaker or autoclave).

  • Verdict: Superior for Reproducibility. The neutral conditions prevent hydrolysis of the acetamide group.

Method B: Iron/Acetic Acid Reduction (Alternative)
  • Mechanism: Classical Béchamp reduction using iron powder in acidic media.

  • Pros: Low raw material cost, no specialized pressure equipment needed.

  • Cons: Generates significant iron sludge waste, risk of product trapping in sludge, potential for acetamide hydrolysis if temperature is uncontrolled.

  • Verdict: Suitable only for small-scale, low-budget setups where filtration difficulties are acceptable.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . The intermediate isolation step serves as a quality gate, ensuring the final reduction proceeds with a known purity input.

Phase 1: Preparation of Intermediate N-(2-ethoxy-4-nitrophenyl)acetamide

Rationale: Direct acetylation of the diamine (2,4-diaminophenetole) is poor due to lack of regioselectivity. Starting with 2-ethoxy-4-nitroaniline ensures the acetamide is installed at position 1 before the position 4 amine is generated.

Reagents:

  • 2-Ethoxy-4-nitroaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 5 volumes)

  • Sodium Acetate (0.1 eq, Catalyst)

Protocol:

  • Dissolution: Dissolve 2-ethoxy-4-nitroaniline in glacial acetic acid at 50°C.

  • Acetylation: Add acetic anhydride dropwise over 20 minutes. Maintain temperature between 50–60°C.

    • Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Starting material (bright orange) should disappear; product (pale yellow) appears.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). Stir for 30 minutes.

  • Isolation: Filter the yellow precipitate. Wash with cold water until pH is neutral.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%.

    • Identity Check: 1H NMR should show acetamide singlet (~2.1 ppm) and ethoxy signals.

Phase 2: Reduction to N-(4-amino-2-ethoxyphenyl)acetamide

Rationale: Catalytic hydrogenation is used to reduce the nitro group to the amine without affecting the acetamide or the ethoxy ether linkage.

Reagents:

  • Intermediate: N-(2-ethoxy-4-nitrophenyl)acetamide (10 g)

  • Catalyst: 10% Pd/C (50% wet, 0.5 g)

  • Solvent: Methanol (100 mL) or Ethanol (100 mL)

  • Hydrogen Gas (30–50 psi)

Protocol:

  • Loading: Charge the hydrogenation vessel with the intermediate, methanol, and Pd/C catalyst.

  • Purging: Purge the vessel with Nitrogen (3x) then Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 40 psi H₂ and stir vigorously at Room Temperature (20–25°C).

    • Critical Control Point: The reaction is exothermic. Monitor temperature. Do not exceed 40°C to prevent side reactions.

    • Time: Reaction typically completes in 2–4 hours. Monitor H₂ uptake.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet (pyrophoric risk).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Crystallization: The residue is often an oil that solidifies. Recrystallize immediately from Ethanol/Water (1:3) or Toluene .

    • Note: The product is air-sensitive. Perform recrystallization under nitrogen if possible.

Purification & Reproducibility Data

Impurity Profile & Troubleshooting

The most common impurities arise from incomplete reduction or oxidation of the final product.

Impurity Origin Remediation
Nitro-Intermediate Incomplete ReductionExtend hydrogenation time; check catalyst activity.
Azo-Dimers Oxidation of ProductStore product under Argon/Nitrogen; exclude light.
Deacetylated Diamine Hydrolysis (Acid/Base)Avoid strong acids during workup; keep pH 6–8.
Comparative Performance Data
MetricMethod A (Pd/C H₂) Method B (Fe/AcOH)
Yield 88–92%75–80%
Purity (HPLC) >98.5%90–95% (requires extra purification)
Workup Time 4 Hours12+ Hours (filtration issues)
Scalability High (Linear scale-up)Low (Waste management issues)

Process Visualization

The following diagram illustrates the critical decision pathways and the optimized workflow for Method A.

SynthesisWorkflow Start Start: 2-Ethoxy-4-nitroaniline Step1 Step 1: Acetylation (Ac2O, AcOH, 50°C) Start->Step1 Check1 TLC Check (SM Disappeared?) Step1->Check1 Check1->Step1 No (Add more Ac2O) Intermed Intermediate: N-(2-ethoxy-4-nitrophenyl)acetamide Check1->Intermed Yes Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Check2 H2 Uptake Ceased? Step2->Check2 Check2->Step2 No (Continue) Workup Workup: Filter Celite -> Evaporate Check2->Workup Yes Final Final Product: N-(4-amino-2-ethoxyphenyl)acetamide Workup->Final Recrystallize (EtOH/H2O)

Caption: Optimized workflow for the synthesis of N-(4-amino-2-ethoxyphenyl)acetamide, highlighting critical checkpoints (yellow diamonds) to ensure reproducibility.

References

  • Common Organic Chemistry. (2023). Catalytic Hydrogenation of Nitro Groups: Standard Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Acetamide Derivatives. Retrieved from [Link]

  • EPA. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. United States Environmental Protection Agency. Retrieved from [Link]

Safety Operating Guide

N-(4-amino-2-ethoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for N-(4-amino-2-ethoxyphenyl)acetamide (also chemically described as N-(4-amino-2-ethoxyphenyl)acetamide or 4-acetamido-3-ethoxyaniline).[1][2][3][4]

As a substituted aromatic amine, this compound presents specific risks regarding skin sensitization, aquatic toxicity, and potential mutagenicity.[1][4] The procedures below prioritize the Precautionary Principle : treating the substance as a high-hazard aromatic amine derivative to ensure maximum safety and regulatory compliance.

Part 1: Chemical Hazard Profile & Immediate Safety

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound combines an acetamide moiety with a phenylenediamine core, making it chemically reactive and biologically active.[2][4]

Property Characteristic Operational Implication
Chemical Class Substituted Phenylenediamine / Aromatic AmideHigh Sensitizer: Can cause severe allergic dermatitis.[1][2][3][4] Aquatic Toxin: Long-term adverse effects in water environments.[1][2][3][4]
Reactivity Reducing Agent (Amino group)Incompatibility: Violent reaction potential with strong oxidizers (e.g., Nitric Acid, Permanganates).[1][2][3][4]
Stability Susceptible to auto-oxidationSolutions may darken/degrade over time; do not store waste solutions for extended periods (>90 days).[1][2][3]
Toxicity Suspected Carcinogen/MutagenZero-Skin-Contact Policy: Standard latex gloves are insufficient.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; Half-mask with P100/OV cartridges if handling large quantities or solutions.[1][2]

  • Dermal: Double-gloving required. [1][2][3][4]

    • Inner Layer: Nitrile (0.11 mm).[2]

    • Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for spill cleanup.[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient for liquid handling.[2]

Part 2: Pre-Disposal Segregation & Treatment

Proper segregation prevents "lab pack" explosions and regulatory fines.[2]

Segregation Logic
  • DO NOT MIX WITH: Oxidizing agents (Peroxides, Nitrates, Chromates).[1][2][4] The amino group at position 4 is electron-rich and can undergo rapid, exothermic oxidation.[2][4]

  • DO NOT MIX WITH: Strong acids. While amines form salts with acids, the heat of neutralization in a waste drum can trigger secondary reactions or volatilize other waste components.[4]

  • KEEP SEPARATE: Segregate from halogenated solvents (Dichloromethane, Chloroform) to reduce incineration costs and prevent formation of specific toxic byproducts.[2][4]

Quenching/Deactivation (Small Scale < 5g)

Note: Only perform if required by your specific site license.[2] Otherwise, dispose of as raw chemical waste. There is no standard "bench-top" neutralization for this compound that renders it non-hazardous.[2][4] Destruction via high-temperature incineration is the only validated disposal method. Do not attempt to oxidize it with bleach, as this may generate toxic chloroamines.[1][2][4]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spill Debris)[1][2]
  • Containment: Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "N-(4-amino-2-ethoxyphenyl)acetamide, 99%"[1][2][3][4]

    • Hazards: Toxic, Irritant, Sensitizer.[1][2][4]

  • Secondary Containment: Place the primary jar into a clear plastic zip-seal bag to prevent contamination of the outer container during transport.

Scenario B: Liquid Waste (Mother Liquors/Solvents)[1][2]
  • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic.[2] Acidic conditions increase the solubility of the amine salts, making them harder to contain in case of a spill.[2][4]

  • Solvent Compatibility: Ensure the solvent carrier (e.g., Methanol, DMSO) is compatible with the waste drum.[2][4]

  • Bulking: Pour into the "Non-Halogenated Organic" waste stream (unless halogenated solvents are present).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of N-(4-amino-2-ethoxyphenyl)acetamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-(4-amino-2-ethoxyphenyl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Spill Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSol Container: Wide-Mouth HDPE Jar Solid->ContainerSol LabelSol Label: 'Toxic Solid - Organic' ContainerSol->LabelSol Segregation CRITICAL SEGREGATION: Keep away from Oxidizers & Acids LabelSol->Segregation SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck HaloYes Stream: Halogenated Organic Waste SolventCheck->HaloYes Yes HaloNo Stream: Non-Halogenated Organic Waste SolventCheck->HaloNo No HaloYes->Segregation HaloNo->Segregation Storage Storage: Satellite Accumulation Area (Max 90 Days) Segregation->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Operational decision tree for the segregation and packaging of aromatic amine waste streams.

Part 5: Regulatory & Compliance Framework

In the absence of a specific RCRA "P" or "U" listing for this exact CAS number, you must classify the waste based on characteristics and process knowledge .[4]

  • Waste Classification (RCRA - USA):

    • Characteristic: Likely not Ignitable, Corrosive, or Reactive (unless mixed).[1][2][4]

    • Toxicity: Even if not TCLP listed, the "Toxic" characteristic should be applied due to the aromatic amine structure (potential for mutagenicity).[2][4]

    • Generator Status: If you are a Large Quantity Generator (LQG), this counts toward your total organic waste load.[2][4]

  • European Waste Catalogue (EWC):

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1][2][4]

  • Transport (DOT/ADR):

    • If shipping pure substance waste:

      • UN Number: UN 2811 (Toxic solids, organic, n.o.s.)[1][3][4]

      • Proper Shipping Name: Toxic solids, organic, n.o.s. (N-(4-amino-2-ethoxyphenyl)acetamide)

      • Hazard Class: 6.1

      • Packing Group: III (unless LD50 data proves otherwise, assume III for safety).

Part 6: Emergency Procedures

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[2]

    • Don PPE: Nitrile gloves (double), goggles, lab coat, N95 respirator.[2][4]

    • Absorb/Cover: For liquids, use vermiculite or a commercial organic spill pad.[2][4] For solids, cover with wet paper towels to prevent dust generation, then scoop.[1][2][4]

    • Clean: Wipe the surface with a soap/water solution (surfactant).[2] Do not use bleach (risk of reaction).[2]

    • Disposal: All cleanup materials (wipes, pads, gloves) must be disposed of as hazardous chemical waste (Scenario A).[2][4]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. [Link][2]

  • PubChem. Compound Summary: N-(4-amino-2-ethoxyphenyl)acetamide (Related Structures & Safety). [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aromatic Amines. [Link][2]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.